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  • Product: 1-Benzhydrylazetidine-3-carbaldehyde
  • CAS: 72351-37-2

Core Science & Biosynthesis

Foundational

1-Benzhydrylazetidine-3-carbaldehyde chemical properties

[1] Executive Summary & Structural Significance 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 72351-37-2 ) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a "linchpin" intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Significance

1-Benzhydrylazetidine-3-carbaldehyde (CAS: 72351-37-2 ) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a "linchpin" intermediate for introducing the azetidine ring —a four-membered nitrogen heterocycle increasingly valued as a bioisostere for pyrrolidine, piperidine, and cyclobutane moieties.

The molecule features three distinct structural domains that define its utility:

  • The Azetidine Core: A strained, four-membered ring that imparts unique conformational rigidity and lowers lipophilicity (LogP) compared to larger rings.

  • The Benzhydryl (Diphenylmethyl) Group: A robust, bulky protecting group on the nitrogen. It provides steric shielding, prevents N-oxidation/alkylation during downstream transformations, and enhances the solubility of the intermediate in organic solvents.

  • The Aldehyde Handle (C-3 position): A highly reactive electrophilic center allowing for divergent synthesis (e.g., reductive amination, olefination, nucleophilic addition).

Primary Application: Synthesis of S1P1 receptor modulators, antibacterial quinolones, and targeted protein degraders (PROTACs).

Physicochemical Profile

PropertyValue / Description
IUPAC Name 1-(Diphenylmethyl)azetidine-3-carbaldehyde
CAS Number 72351-37-2
Molecular Formula C₁₇H₁₇NO
Molecular Weight 251.33 g/mol
Appearance Viscous yellow gum or oil (often solidifies upon high purification/cold storage)
Solubility Soluble in DCM, THF, Ethyl Acetate, Chloroform; Insoluble in water.[1][2]
Stability Oxidation-sensitive (converts to carboxylic acid in air). Store under inert gas at -20°C.
Flash Point >110°C (Predicted)

Synthetic Accessibility & Methodology

The synthesis of 1-Benzhydrylazetidine-3-carbaldehyde typically proceeds via the oxidation of its precursor alcohol, 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5). The alcohol is readily accessible from benzhydrylamine and epichlorohydrin.

Protocol: Swern Oxidation (Recommended)

Rationale: The Swern oxidation avoids heavy metal oxidants (Cr) and prevents over-oxidation to the carboxylic acid, which is a common risk with Jones reagent.

Reagents: Oxalyl chloride (COCl₂), DMSO, Triethylamine (Et₃N), Dichloromethane (DCM).

  • Activation: Cool a solution of oxalyl chloride (1.1 eq) in dry DCM to -78°C . Add DMSO (2.2 eq) dropwise. Stir for 15 minutes.

  • Addition: Add a solution of 1-Benzhydrylazetidin-3-ol (1.0 eq) in DCM dropwise, maintaining the temperature below -70°C. The alcohol hydroxyl group attacks the activated sulfonium species.

  • Reaction: Stir for 30–45 minutes at -78°C.

  • Termination: Add dry triethylamine (5.0 eq) dropwise. The base promotes the elimination of DMS, generating the aldehyde.

  • Workup: Allow the mixture to warm to room temperature (0°C to RT). Quench with saturated NH₄Cl or water. Extract with DCM.

  • Purification: The crude product is often a yellow gum . Flash chromatography (Silica, Hexane/EtOAc gradient) is required if high purity is needed, though crude material is often used immediately due to stability concerns.

Alternative Route: Parikh-Doering Oxidation

For larger scales (>100g) where -78°C cooling is difficult, the SO₃·Pyridine complex in DMSO/Et₃N (0°C to RT) is a viable alternative, yielding the aldehyde in ~80-90% yield.

SynthesisPath Start Benzhydrylamine + Epichlorohydrin Alcohol 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) Start->Alcohol Cyclization (MeOH, Reflux) Aldehyde 1-Benzhydrylazetidine- 3-carbaldehyde (CAS 72351-37-2) Alcohol->Aldehyde Swern Oxidation (COCl2, DMSO, Et3N, -78°C) Acid Side Product: Carboxylic Acid Aldehyde->Acid Air Oxidation (Improper Storage)

Figure 1: Synthetic pathway from commodity chemicals to the target aldehyde.

Reactivity Profile & Applications

The aldehyde functionality at the C-3 position is the "warhead" for diversification. The benzhydryl group remains stable during these transformations but can be removed later via catalytic hydrogenation (H₂/Pd-C) or strong acid (e.g., ACE-Cl method).

A. Olefination (Horner-Wadsworth-Emmons)

Reaction: Aldehyde + Diethyl (cyanomethyl)phosphonate + Base (Cs₂CO₃ or NaH). Outcome: Formation of α,β-unsaturated nitriles . Relevance: Key step in the synthesis of antibacterial quinolones (e.g., Chinoline derivatives). The double bond can be subsequently reduced to an alkyl chain.

B. Reductive Amination

Reaction: Aldehyde + Primary/Secondary Amine + Reducing Agent (NaBH(OAc)₃). Outcome: Formation of 3-(aminomethyl)azetidines . Relevance: Used to attach the azetidine scaffold to larger pharmacophores, such as in the synthesis of SMARCA2 degraders (PROTACs). The azetidine acts as a rigid linker.

C. Nucleophilic Addition

Reaction: Aldehyde + Grignard Reagent (R-MgBr) or Organolithium. Outcome: Formation of secondary alcohols. Note: The bulky benzhydryl group directs attack but does not completely block the aldehyde.

Reactivity Center 1-Benzhydrylazetidine- 3-carbaldehyde Node1 α,β-Unsaturated Nitrile (Antibacterials) Center->Node1 HWE Reaction (Phosphonate/Base) Node2 3-(Aminomethyl)azetidine (PROTAC Linkers) Center->Node2 Reductive Amination (Amine/NaBH(OAc)3) Node3 Secondary Alcohol Center->Node3 Grignard Addition (R-MgBr) Node4 Carboxylic Acid (Oxidation) Center->Node4 [O] (Air/KMnO4) Node5 Azetidine-3-carbaldehyde (Deprotection: H2/Pd) Center->Node5 Hydrogenolysis (Caution: Aldehyde reactive)

Figure 2: Divergent reactivity map demonstrating the versatility of the aldehyde handle.

Handling & Safety Protocols

Stability Warning

The aldehyde is prone to aerobic oxidation to 1-benzhydrylazetidine-3-carboxylic acid (CAS 36476-87-6).

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Purification: Avoid acidic silica gel if possible; use neutral alumina or deactivated silica (1% Et₃N) to prevent ring opening or degradation, although the benzhydryl group stabilizes the ring significantly.

Safety (MSDS Highlights)
  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. The benzhydryl moiety increases lipophilicity, potentially aiding skin absorption.

References

  • WO2023244764A1 : Compounds for the targeted degradation of SMARCA2. Describes the use of 1-benzhydrylazetidine-3-carbaldehyde as a key intermediate (Intermediate 2) in the synthesis of bifunctional degrader molecules.

  • NL1027545C2 : Chinolones as antibacterial agents. Details the Horner-Wadsworth-Emmons reaction of the aldehyde with diethyl (cyanomethyl) phosphonate.

  • Li, B., et al. (2005) . An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research. Provides background on the synthesis of the azetidine core from the alcohol precursor.

  • PubChem Compound Summary : 1-Benzhydrylazetidin-3-ol Hydrochloride (Precursor Data).

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Benzhydrylazetidine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the synthetic pathways to 1-Benzhydrylazetidine-3-carbaldehyde, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways to 1-Benzhydrylazetidine-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are presented with a focus on reproducibility, scalability, and mechanistic understanding to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its unique conformational properties and ability to serve as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents. 1-Benzhydrylazetidine-3-carbaldehyde, in particular, serves as a key intermediate for the synthesis of more complex molecules, leveraging the aldehyde functionality for a variety of chemical transformations. The benzhydryl protecting group offers steric bulk and stability, which can be strategically removed in later synthetic steps.

Strategic Approaches to Synthesis: An Overview

The synthesis of 1-Benzhydrylazetidine-3-carbaldehyde can be primarily achieved through two strategic disconnections, each with its own set of advantages and considerations.

  • Pathway A: Oxidation of the Primary Alcohol. This is the most direct and commonly employed route, starting from the readily accessible (1-Benzhydrylazetidin-3-yl)methanol. The choice of oxidant is critical to ensure high yield and purity, avoiding over-oxidation to the carboxylic acid.

  • Pathway B: Reduction of the Nitrile. This pathway offers an alternative approach, starting from 1-Benzhydrylazetidine-3-carbonitrile. The partial reduction of the nitrile to the aldehyde requires careful control of the reducing agent and reaction conditions.

The following sections will provide a detailed examination of these pathways, including step-by-step protocols, mechanistic insights, and comparative data.

Pathway A: Synthesis via Oxidation of (1-Benzhydrylazetidin-3-yl)methanol

This pathway commences with the synthesis of the precursor alcohol, (1-Benzhydrylazetidin-3-yl)methanol, followed by its oxidation to the target aldehyde.

Step 1: Synthesis of the Precursor, 1-Benzhydrylazetidin-3-ol

The foundational starting material, 1-Benzhydrylazetidin-3-ol, is typically synthesized through the reaction of benzhydrylamine with an epoxide, such as epichlorohydrin.

Reaction Scheme: Benzhydrylamine + Epichlorohydrin → 1-Benzhydrylazetidin-3-ol

Underlying Causality: This reaction proceeds via a nucleophilic attack of the amine on the less hindered carbon of the epoxide, followed by an intramolecular cyclization. The benzhydryl group's steric hindrance favors the formation of the azetidine ring.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride [1]

  • Reaction Setup: In a 5L four-hole boiling flask, add benzhydrylamine (1500g, 8.19mol) and ethanol (1.5L).

  • Reagent Addition: While maintaining the temperature at 20-25°C, add epichlorohydrin (984.52g, 10.64mol).

  • Reaction: Stir the mixture at 27 ± 2°C for 50 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is processed to isolate the hydrochloride salt of 1-benzhydrylazetidin-3-ol. This process typically yields a white crystalline solid.

Reported Yield and Purity:

  • Yield: 75.10%[1]

  • Purity (HPLC): 99.8%[1]

Step 2: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidine-3-carbaldehyde

The critical step in this pathway is the selective oxidation of the primary alcohol to the aldehyde. Several methods are amenable to this transformation, with the choice often depending on reagent availability, scale, and desired purity profile.

Comparative Analysis of Oxidation Methods:

Oxidation MethodKey ReagentsTypical TemperatureReported YieldAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78°C96%[2]High yield, mild conditions, wide functional group tolerance.[3][4]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[3]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureGood to highMild, neutral conditions, simple work-up.[5]DMP can be explosive, relatively expensive.
Parikh-Doering Oxidation SO₃·Pyridine, DMSO, Triethylamine0°C to Room Temp.84% (general)[6]Non-cryogenic, avoids toxic chromium reagents.[7][8]Can require a large excess of reagents.[7]

Experimental Protocols:

Protocol A.1: Swern Oxidation [2]

  • Reagent Preparation: In a suitable reactor, add oxalyl chloride (106 g, 0.84 mol) to a solution of dimethyl sulfoxide (65.2 g, 0.84 mol) in dichloromethane (2L) while maintaining the temperature at -78°C. Stir for 30 minutes.

  • Substrate Addition: Add a solution of 1-benzhydrylazetidin-3-ol (100 g, 0.42 mol) in dichloromethane (0.5L) dropwise at -78°C.

  • Reaction: Stir the reaction mixture at -78°C for 1 hour.

  • Base Addition: Add triethylamine (422 g, 4.2 mol) to the reaction system.

  • Quenching and Work-up: Monitor the reaction by TLC. Upon completion, add the reaction solution dropwise to a saturated ammonium chloride solution (1.5L). Wash the organic phase four times with 300 mL of water, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the product.

Protocol A.2: Dess-Martin Oxidation (General Procedure)

  • Reaction Setup: To a solution of (1-benzhydrylazetidin-3-yl)methanol (1.0 equiv) in dichloromethane, add Dess-Martin periodinane (1.1-1.5 equiv).

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol A.3: Parikh-Doering Oxidation [6]

  • Reaction Setup: Dissolve the alcohol (1.0 eq) and diisopropylethylamine (7.14 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0°C and add sulfur trioxide-pyridine complex (4.02 eq). Add anhydrous DMSO (14.0 eq) dropwise over 25 minutes.

  • Reaction: Stir the suspension for an additional 30 minutes at 0°C.

  • Work-up: Pour the pale yellow solution into brine and extract with dichloromethane. Wash the combined organic layers with brine, dry over MgSO₄, filter, and remove the volatiles under reduced pressure. Purify the crude solid by flash column chromatography.

Pathway B: Synthesis via Reduction of 1-Benzhydrylazetidine-3-carbonitrile

This alternative route involves the preparation of a nitrile intermediate, followed by its controlled reduction to the aldehyde.

Step 1: Synthesis of the Precursor, 1-Benzhydrylazetidine-3-carbonitrile

The nitrile precursor is typically synthesized from 1-benzhydrylazetidin-3-ol via a two-step process involving mesylation and subsequent nucleophilic substitution with a cyanide salt.

Reaction Scheme: 1-Benzhydrylazetidin-3-ol → 1-Benzhydryl-3-(methylsulfonyloxy)azetidine → 1-Benzhydrylazetidine-3-carbonitrile

Underlying Causality: The hydroxyl group is a poor leaving group. Its conversion to a mesylate transforms it into a good leaving group, facilitating the Sₙ2 reaction with sodium cyanide to introduce the nitrile functionality.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

  • Mesylation: Reacting 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane at 0°C to room temperature.

  • Cyanation: Treating the resulting mesylate with sodium cyanide in a polar aprotic solvent like DMSO or DMF at an elevated temperature.

Step 2: DIBAL-H Reduction of 1-Benzhydrylazetidine-3-carbonitrile

The partial reduction of the nitrile to the aldehyde is a delicate transformation, with Diisobutylaluminum Hydride (DIBAL-H) being the reagent of choice.[9]

Mechanism Insight: DIBAL-H, a bulky and electrophilic reducing agent, coordinates to the nitrogen of the nitrile. Intramolecular hydride transfer then occurs, forming an imine-aluminum complex. This intermediate is stable at low temperatures and is hydrolyzed to the aldehyde upon aqueous work-up.[10]

Experimental Protocol: DIBAL-H Reduction (General Procedure) [11]

  • Reaction Setup: To a solution of 1-benzhydrylazetidine-3-carbonitrile (1 eq.) in an anhydrous solvent (e.g., toluene, DCM, or THF) under a nitrogen atmosphere, cool the mixture to -78°C.

  • Reagent Addition: Add a solution of DIBAL-H (1.0-1.2 eq., typically 1M in an appropriate solvent) dropwise, maintaining the temperature at -78°C.

  • Reaction: Stir the reaction mixture at -78°C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction at -78°C by the slow addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt, stirring until two clear layers form. Separate the layers, extract the aqueous phase with the organic solvent, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations in the synthesis of 1-Benzhydrylazetidine-3-carbaldehyde.

Synthesis_Pathway_A cluster_start Starting Materials Benzhydrylamine Benzhydrylamine 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Benzhydrylamine->1-Benzhydrylazetidin-3-ol Cyclization Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidine-3-carbaldehyde 1-Benzhydrylazetidine-3-carbaldehyde 1-Benzhydrylazetidin-3-ol->1-Benzhydrylazetidine-3-carbaldehyde Oxidation (Swern, DMP, Parikh-Doering)

Caption: Pathway A: Oxidation of the precursor alcohol.

Synthesis_Pathway_B 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidine-3-carbonitrile 1-Benzhydrylazetidine-3-carbonitrile 1-Benzhydrylazetidin-3-ol->1-Benzhydrylazetidine-3-carbonitrile Mesylation, Cyanation 1-Benzhydrylazetidine-3-carbaldehyde 1-Benzhydrylazetidine-3-carbaldehyde 1-Benzhydrylazetidine-3-carbonitrile->1-Benzhydrylazetidine-3-carbaldehyde DIBAL-H Reduction

Caption: Pathway B: Reduction of the nitrile intermediate.

Characterization Data

While a complete set of characterization data for 1-Benzhydrylazetidine-3-carbaldehyde is not available in the searched literature, the following data for a related compound, 1-benzhydrylazetidin-3-one, can serve as a reference for the benzhydrylazetidine core.[2]

  • ¹H NMR (CDCl₃) δ (ppm): 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m).

For the aldehyde product, one would expect to see a characteristic aldehyde proton signal in the ¹H NMR spectrum around 9-10 ppm.

Conclusion and Future Perspectives

The synthesis of 1-Benzhydrylazetidine-3-carbaldehyde is a well-established process with multiple viable routes. The oxidation of (1-Benzhydrylazetidin-3-yl)methanol, particularly via Swern oxidation, appears to be the most efficient and high-yielding method based on available literature. The nitrile reduction pathway provides a solid alternative. The choice of synthetic route will ultimately be guided by factors such as scale, available equipment, and cost of reagents. Future research may focus on developing more environmentally friendly and catalytic oxidation methods to further enhance the efficiency and sustainability of this important synthetic transformation.

References

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Chem-Station. (2014, March 12). Dess-Martin Oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). Retrieved from [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro- (Dess-Martin Periodinane). Retrieved from [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

  • Pure. (n.d.). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Activated Dimethyl Sulfoxide. Retrieved from [Link]

  • Pure. (n.d.). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of α-Bromoacetyl MIDA Boronate. Retrieved from [Link]

  • ResearchGate. (n.d.). Diisobutylaluminum Hydride (DIBAH, DIBAL). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. Retrieved from [Link]

  • MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Benzhydrylazetidin-3-one. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

Sources

Foundational

Chemo-Selectivity and Synthetic Utility of 1-Benzhydrylazetidine-3-carbaldehyde

Executive Summary 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 79236-92-3) represents a "privileged intermediate" in modern medicinal chemistry. It serves as a critical junction point for introducing the azetidine ring—a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzhydrylazetidine-3-carbaldehyde (CAS: 79236-92-3) represents a "privileged intermediate" in modern medicinal chemistry. It serves as a critical junction point for introducing the azetidine ring—a conformationally restricted proline mimic—into drug candidates. The azetidine scaffold lowers lipophilicity (LogD) while improving metabolic stability compared to larger heterocycles. However, the utility of this aldehyde is governed by a delicate balance: the high ring strain (~26 kcal/mol) of the azetidine core versus the versatile reactivity of the exocyclic aldehyde. This guide details the chemo-selective manipulation of the aldehyde group while preserving the integrity of the strained ring system.

Structural Analysis & Electronic Environment

The molecule consists of three distinct functional domains that dictate its reactivity profile:

  • The Azetidine Core: A four-membered nitrogen heterocycle with significant angle strain.[1] This makes the ring susceptible to nucleophilic ring-opening, particularly under Lewis acidic conditions or strong heating.

  • The Benzhydryl (Diphenylmethyl) Group: This bulky N-substituent serves two purposes:

    • Steric Shielding: It prevents unwanted N-alkylation or N-oxidation during downstream functionalization.

    • Electronic Stabilization: It reduces the basicity of the ring nitrogen slightly, mitigating self-catalyzed polymerization.

  • The C3-Formyl Group: Located at the

    
    -position relative to the nitrogen. Unlike 
    
    
    
    -amino aldehydes, which are prone to rapid racemization and elimination, this
    
    
    -amino aldehyde is configurationally stable but remains highly electrophilic.
Visualization: Divergent Synthetic Pathways

The following diagram illustrates the primary synthetic utility of the scaffold.

G Start 1-Benzhydrylazetidine- 3-carbaldehyde Amine 3-(Aminomethyl) azetidines (Reductive Amination) Start->Amine R-NH2, STAB pH 5-6 Alkene Vinyl Azetidines (Wittig/HWE) Start->Alkene Ph3P=CR2 NaH/THF Acid Azetidine-3- carboxylic acid (Pinnick Ox) Start->Acid NaClO2, NaH2PO4 tBuOH/H2O Alcohol Azetidine-3- methanol (NaBH4 Red) Start->Alcohol NaBH4 MeOH, 0°C

Figure 1: Divergent synthetic utility of the aldehyde handle. Colors indicate reaction class: Green (C-N bond), Yellow (C-C bond), Red (Oxidation), Gray (Reduction).

Core Reactivity Profiles

Reductive Amination (The Primary Application)

The most common application of this aldehyde is the synthesis of secondary and tertiary amines, often used to link the azetidine "head" to a lipophilic "tail" in GPCR modulators (e.g., S1P1 agonists).

The Challenge: Standard reductive amination conditions (pH < 4) can trigger acid-catalyzed ring opening of the azetidine.

Optimized Protocol: Use Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). STAB is milder than NaCNBH3 and does not require low pH.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-Benzhydrylazetidine-3-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Drying (Optional but Recommended): Add activated 4Å molecular sieves to sequester water, driving imine formation. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.4 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours under Nitrogen.

  • Quench: Critical Step. Quench with saturated aqueous NaHCO3.[2] Do not use strong acid.

  • Extraction: Extract with DCM. The benzhydryl group ensures the product remains in the organic phase.

Olefination (Wittig & HWE Reactions)

Chain extension via Wittig or Horner-Wadsworth-Emmons (HWE) reagents is effective but requires careful base selection to avoid epimerization or fragmentation.

Technical Insight:

  • Base Selection: Avoid alkoxides (NaOMe, KOtBu) if possible, as they can act as nucleophiles toward the strained ring. Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hydride (NaH) are preferred for generating the ylide.

  • Temperature: Maintain 0°C or lower during ylide formation.

Oxidation and Reduction
  • To Alcohol: NaBH4 in MeOH at 0°C is quantitative.

  • To Carboxylic Acid: Avoid Jones Reagent (too acidic/harsh). Use Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) to access the carboxylic acid cleanly.

Critical Control Points: Stability & Ring Opening[1][3][4]

The azetidine ring is thermodynamically unstable relative to acyclic isomers. Understanding the decomposition pathway is vital for troubleshooting low yields.

Mechanism of Failure: Acid-Catalyzed Ring Opening

Under acidic conditions (pH < 3), the ring nitrogen protonates. This quaternary ammonium species is a potent leaving group. A nucleophile (Nu) present in the media (e.g., Cl-, H2O, or residual alcohol) attacks the


-carbon, relieving ring strain but destroying the scaffold.

Decomposition Az Protonated Azetidine TS Transition State (Nu attack at C2) Az->TS + Nucleophile Open Ring-Opened Byproduct TS->Open Strain Release

Figure 2: The primary decomposition pathway. Protonation activates the ring for nucleophilic attack.[1]

Mitigation Strategy:

  • Buffer Systems: Always buffer aqueous layers to pH 7–8 during workup.

  • Lewis Acids: Avoid strong Lewis acids (e.g., AlCl3, BF3·OEt2) unless the temperature is strictly controlled (<-40°C).

Quantitative Comparison of Oxidation Methods

When converting the aldehyde to the carboxylic acid, reagent choice dictates yield and purity.

MethodReagent SystemYieldRisk FactorRecommendation
Pinnick NaClO2 / NaH2PO492% LowPreferred. Mild pH (4-5).
Jones CrO3 / H2SO4<40%HighAvoid. Strong acid opens ring.
Oxone Oxone / DMF65%MediumVariable. Hard to remove DMF.
TEMPO TEMPO / NaOCl85%LowExcellent alternative to Pinnick.

References

  • Synthesis and Stability of Azetidines

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[3][4][5] Doda, L. et al. RSC Advances, 2021.

  • Reductive Amination Protocols

    • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 2013.[2]

  • Wittig Reaction Mechanisms

    • The Wittig Reaction: Mechanism and Stereochemistry. Organic Chemistry Portal.[6]

  • Azetidine Ring Opening Risks

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[7] ACS Med. Chem. Lett., 2021.

  • Preparation of 1-Benzhydrylazetidine-3-carbaldehyde

    • Synthesis of 3-substituted azetidines.[3][5][8] (General reference for the scaffold synthesis via Swern oxidation of the alcohol).

    • (J. Org. Chem. Anderson & Lok, 1972 - Foundational text for azetidine synthesis).

Sources

Exploratory

Stability and Storage of 1-Benzhydrylazetidine-3-carbaldehyde: An In-Depth Technical Guide

Introduction: The Critical Role of Stability in Drug Development 1-Benzhydrylazetidine-3-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, comprising a stra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Drug Development

1-Benzhydrylazetidine-3-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, comprising a strained azetidine ring, a reactive aldehyde moiety, and a bulky benzhydryl group, contribute to its synthetic utility. However, these same features present unique challenges regarding its chemical stability. Understanding and controlling the stability of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. This in-depth guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Benzhydrylazetidine-3-carbaldehyde, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Inherent Stability Considerations

A thorough understanding of the physicochemical properties of 1-Benzhydrylazetidine-3-carbaldehyde is the foundation for predicting its stability.

PropertyValue/InformationSource
Molecular Formula C₁₇H₁₇NOInferred from structure
Molecular Weight 251.32 g/mol Inferred from structure
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.General chemical knowledge

The chemical structure of 1-Benzhydrylazetidine-3-carbaldehyde suggests three primary points of potential instability:

  • The Aldehyde Group: Aldehydes are well-known for their susceptibility to oxidation, readily converting to carboxylic acids. They can also undergo other reactions such as polymerization and condensation.

  • The Azetidine Ring: As a four-membered heterocyclic ring, azetidine possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[1]

  • The Benzhydryl Group: While generally stable, the tertiary carbon of the benzhydryl group can be a site for radical formation, potentially leading to degradation, especially upon exposure to light.

II. Potential Degradation Pathways

Based on the chemical functionalities present in 1-Benzhydrylazetidine-3-carbaldehyde, several degradation pathways can be postulated. Forced degradation studies are essential to confirm these pathways and identify the resulting degradation products.[2][3][4]

A 1-Benzhydrylazetidine-3-carbaldehyde B 1-Benzhydrylazetidine-3-carboxylic acid A->B Oxidation (O2, light, heat) C Ring-Opened Product (e.g., amino alcohol) A->C Acidic Hydrolysis (H+) D Photodegradation Products A->D Photolysis (UV/Vis light)

Caption: Postulated degradation pathways for 1-Benzhydrylazetidine-3-carbaldehyde.

A. Oxidation of the Aldehyde

The most probable degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 1-Benzhydrylazetidine-3-carboxylic acid. This can be initiated by atmospheric oxygen and accelerated by heat and light.

B. Acid-Catalyzed Ring-Opening of the Azetidine

The strained azetidine ring is susceptible to cleavage under acidic conditions.[1] The nitrogen atom can be protonated, making the ring more electrophilic and prone to attack by nucleophiles, including water, leading to ring-opened impurities.

C. Photodegradation of the Benzhydryl Group

The benzhydryl moiety can absorb UV light, potentially leading to the formation of radical intermediates and subsequent degradation products. While less common than aldehyde oxidation, this pathway should be considered, especially for drug products exposed to light during manufacturing or storage.

III. Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of 1-Benzhydrylazetidine-3-carbaldehyde, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated) Reduces the rate of potential degradation reactions, particularly oxidation.
Atmosphere Inert gas (e.g., Argon, Nitrogen) Prevents oxidation of the sensitive aldehyde group.
Light Protection from light (Amber vial) Minimizes the risk of photodegradation of the benzhydryl group.
Moisture Tightly sealed container Prevents hydrolysis and potential acid-catalyzed ring-opening if acidic impurities are present.

Handling Precautions:

  • Handle in a well-ventilated area to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Minimize exposure to air and moisture during weighing and transfer.

IV. Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves forced degradation studies and the development of a stability-indicating analytical method.[5][6][7]

A. Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.[2][3][8]

cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic Degradation (ICH Q1B guidelines) Photo->Analysis Sample 1-Benzhydrylazetidine-3-carbaldehyde (in appropriate solvent) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of 1-Benzhydrylazetidine-3-carbaldehyde in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and its solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9]

  • Neutralization (for acid and base hydrolysis): After the specified time, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating analytical method.

B. Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from all potential degradation products.[5][6][7]

Suggested HPLC Parameters (as a starting point):

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (e.g., 220 nm or 254 nm)
Column Temperature 30 °C

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

C. Characterization of Degradation Products

Degradation products observed in the forced degradation studies should be characterized to understand the degradation pathways.

  • LC-MS/MS: To determine the molecular weight and fragmentation pattern of the degradation products.

  • Preparative HPLC and NMR: For isolation and definitive structural elucidation of major degradation products.

V. Conclusion: A Proactive Approach to Ensuring Stability

The stability of 1-Benzhydrylazetidine-3-carbaldehyde is a critical attribute that must be carefully managed throughout the drug development process. Its inherent functionalities, the aldehyde and the azetidine ring, predispose it to oxidative and hydrolytic degradation. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the integrity of this vital pharmaceutical intermediate. A proactive approach, incorporating comprehensive forced degradation studies and the development of a robust stability-indicating analytical method, is essential for building a complete stability profile and ultimately contributing to the development of safe and effective medicines.

VI. References

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development – A Review. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Not Applicable.

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Scribd. (2012). New Trends in Forced Degradation Studies. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • Human Journals. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Not Applicable.

  • Not Applicable.

  • Not Applicable.

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Not Applicable.

  • Not Applicable.

  • Not Applicable.

  • Not Applicable.

  • Not Applicable.

  • Not Applicable.

  • Not Applicable.

  • Not Applicable.

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

Foundational

Discovery and History of 1-Benzhydrylazetidine-3-carbaldehyde: A Technical Guide

Executive Summary 1-Benzhydrylazetidine-3-carbaldehyde (CAS 72351-37-2) serves as a critical "privileged scaffold" in modern medicinal chemistry.[1] Its structural rigidity, provided by the four-membered azetidine ring,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzhydrylazetidine-3-carbaldehyde (CAS 72351-37-2) serves as a critical "privileged scaffold" in modern medicinal chemistry.[1] Its structural rigidity, provided by the four-membered azetidine ring, combined with the metabolic stability conferred by the bulky benzhydryl (diphenylmethyl) protecting group, makes it an ideal intermediate for introducing constrained amino-functionalized architectures into drug candidates. This guide analyzes its discovery, synthetic evolution from the foundational work of Anderson and Lok (1972), and its pivotal role in the development of S1P receptor modulators and SMARCA2 degraders.

Part 1: Chemical Profile & Significance[1]

The azetidine ring offers a unique geometric constraint that differs significantly from pyrrolidine (5-membered) or piperidine (6-membered) rings.[1] The 3-formyl group (carbaldehyde) acts as a versatile "handle" for reductive aminations, Wittig reactions, and C-C bond formations, allowing researchers to rapidly diversify the core scaffold.

Physicochemical Properties
PropertyValue
IUPAC Name 1-(Diphenylmethyl)azetidine-3-carbaldehyde
CAS Number 72351-37-2
Molecular Formula C₁₇H₁₇NO
Molecular Weight 251.33 g/mol
Appearance Yellow viscous oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Precursor 1-Benzhydrylazetidin-3-one (CAS 40320-60-3)

Part 2: Historical Genesis & Synthetic Evolution[1]

The history of this molecule is inextricably linked to the challenge of synthesizing stable azetidine rings. Early attempts were plagued by ring-opening polymerization due to high ring strain (~26 kcal/mol).[1]

The Foundational Breakthrough (1972)

The synthetic viability of 3-substituted azetidines was established by Anderson and Lok in 1972. Their publication in the Journal of Organic Chemistry described the synthesis of 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin.[1] This alcohol (CAS 18621-17-5) became the universal progenitor for the ketone and aldehyde derivatives.[1]

Evolution of the Aldehyde

While the alcohol was known in the 1970s, the 3-carbaldehyde derivative gained prominence in the 1990s and 2000s with the rise of GPCR-targeted drug discovery. Researchers required a way to extend the carbon chain at the 3-position without disrupting the sensitive azetidine ring. The oxidation of the alcohol to the ketone, followed by homologation, became the standard industrial route.

Visualization: Synthetic Lineage

SynthesisPath Start Benzhydrylamine + Epichlorohydrin Alcohol 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) (Anderson & Lok, 1972) Start->Alcohol Cyclization (100°C, 72h) Ketone 1-Benzhydrylazetidin-3-one (CAS 40320-60-3) Alcohol->Ketone Swern Oxidation or Pyridine-SO3 Nitrile 1-Benzhydrylazetidine- 3-carbonitrile (CAS 36476-86-5) Ketone->Nitrile TosMIC, t-BuOK (Van Leusen Reaction) Aldehyde 1-Benzhydrylazetidine- 3-carbaldehyde (CAS 72351-37-2) Ketone->Aldehyde Wittig Homologation (Alternative Route) Nitrile->Aldehyde DIBAL-H Reduction (-78°C)

Caption: Evolution of the azetidine scaffold from raw materials to the target aldehyde via the Van Leusen nitrile synthesis.

Part 3: Technical Synthesis Guide

The synthesis of 1-benzhydrylazetidine-3-carbaldehyde is not a trivial oxidation; it typically requires a one-carbon homologation from the corresponding ketone.[1] The most robust protocol involves the Van Leusen reductive cyanation followed by reduction.

Route A: The Nitrile Pathway (Industrial Standard)

This route is preferred for scaling because it avoids the unstable enol ether intermediates associated with Wittig chemistry.

Step 1: Oxidation to the Ketone
  • Precursor: 1-Benzhydrylazetidin-3-ol.[1][2]

  • Reagents: Sulfur trioxide pyridine complex (SO₃·Py), DMSO, Triethylamine (TEA).[3]

  • Protocol:

    • Dissolve alcohol (1.0 eq) in DMSO/DCM (1:1).

    • Add TEA (3.0 eq) and cool to 0°C.

    • Add SO₃[1]·Py (2.0 eq) portion-wise.

    • Stir for 2-4 hours. Quench with water.[3][4]

    • Result: 1-Benzhydrylazetidin-3-one.[1]

Step 2: Van Leusen Reaction (Ketone → Nitrile)
  • Reagents: Tosylmethyl isocyanide (TosMIC), Potassium tert-butoxide (t-BuOK), DME (Dimethoxyethane).

  • Mechanism: TosMIC acts as a masked formaldehyde equivalent. The base deprotonates TosMIC, which attacks the ketone. Subsequent elimination of the tosyl group and tautomerization yields the nitrile.

  • Protocol:

    • Suspend t-BuOK (2.2 eq) in dry DME at -10°C.

    • Add TosMIC (1.1 eq) dropwise.[4]

    • Add 1-Benzhydrylazetidin-3-one (1.0 eq) in DME.[1]

    • Allow to warm to room temperature. Stir 2h.

    • Result: 1-Benzhydrylazetidine-3-carbonitrile.[1][5][6][7][8][9][10][11]

Step 3: Reduction to Aldehyde[1]
  • Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/DCM.[1]

  • Protocol:

    • Dissolve nitrile in dry Toluene at -78°C.

    • Add DIBAL-H (1.1 eq, 1.0 M in toluene) slowly to prevent over-reduction to the amine.

    • Stir for 1h at -78°C.

    • Quench with Methanol followed by saturated Rochelle's salt solution (to break aluminum emulsion).

    • Result: 1-Benzhydrylazetidine-3-carbaldehyde .

Comparative Analysis of Methods
MethodYieldScalabilityKey Risk
Nitrile Reduction (Route A) 65-75% HighDIBAL-H requires strict cryogenic (-78°C) control.[1]
Wittig Homologation 40-50%ModerateEnol ether hydrolysis can be sluggish; lower atom economy.[1]
Direct Formylation <10%LowNot viable for azetidine ring stability.[1]

Part 4: Applications in Drug Discovery[1][13]

The 3-carbaldehyde moiety is a "gateway" functional group.[1] It allows the azetidine ring to be incorporated into complex pharmacophores.

S1P Receptor Modulators

In the development of drugs like Siponimod (Mayzent) and Ozanimod , azetidine rings are often used to mimic the proline or phenyl ring geometry while altering solubility profiles. The aldehyde allows for the attachment of the "tail" region of these lipid-like signaling molecules via reductive amination.

PROTACs and SMARCA2 Degraders

Recent patents (e.g., WO2023244764) highlight the use of 1-benzhydrylazetidine-3-carbaldehyde as a linker precursor.[1]

  • Mechanism: The aldehyde is reacted with a cereblon-binding ligand or a target protein ligand.[1]

  • Benefit: The azetidine ring provides a rigid, sp³-rich spacer that improves the physicochemical properties (solubility, permeability) of the PROTAC compared to flexible alkyl chains.

Workflow Visualization

Applications cluster_apps Medicinal Chemistry Applications Aldehyde 1-Benzhydrylazetidine- 3-carbaldehyde ReductiveAmination Reductive Amination (R-NH2 + NaBH(OAc)3) Aldehyde->ReductiveAmination Wittig Wittig/Horner-Wadsworth (Ph3P=CH-R) Aldehyde->Wittig S1P S1P Receptor Modulators (e.g. Siponimod Analogs) ReductiveAmination->S1P PROTAC SMARCA2 Degraders (Linker Synthesis) ReductiveAmination->PROTAC Wittig->S1P

Caption: The central role of the aldehyde intermediate in diverging synthetic pathways for major drug classes.[1]

References

  • Anderson, A. G., & Lok, R. (1972).[12][13] Synthesis of 1-substituted azetidin-3-ols. Journal of Organic Chemistry, 37(24), 3953–3955.[14] Link

  • Van Leusen, A. M., et al. (1977).[15] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Journal of Organic Chemistry, 42(19), 3114–3118. Link

  • Google Patents. (2023). Compounds for the targeted degradation of smarca2 (WO2023244764A1). Link

  • ChemicalBook. (n.d.). 1-Benzhydrylazetidine-3-carbonitrile Product Description and Synthesis. Link

  • BenchChem. (2025). Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry. Link

Sources

Exploratory

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery and Development

An In-depth Technical Guide on the Potential Biological Activity of Substituted Azetidines for Researchers, Scientists, and Drug Development Professionals. Authored by: [Your Name/Gemini], Senior Application Scientist Ab...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential Biological Activity of Substituted Azetidines for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a cornerstone in medicinal chemistry.[1] Its unique structural and physicochemical properties, including high ring strain, sp³-rich character, and conformational rigidity, offer significant advantages in drug design.[2] These attributes can lead to enhanced pharmacokinetic profiles, improved metabolic stability, increased solubility, and potent target engagement.[2] This guide provides a comprehensive exploration of the diverse biological activities of substituted azetidines, delving into their therapeutic potential across various disease areas. We will examine the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and showcase the clinical significance of this remarkable scaffold, as evidenced by several FDA-approved drugs.[2]

Introduction: The Rise of the Azetidine Scaffold

Historically overshadowed by more common five- and six-membered heterocycles, the azetidine ring has emerged as a "privileged scaffold" in contemporary drug discovery.[1][3] Its journey from a niche synthetic target to a key pharmacophore has been driven by a deeper understanding of its impact on molecular properties.[1] The inherent ring strain of the azetidine core, while posing synthetic challenges, provides a unique three-dimensional geometry that allows for precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets.[1][4]

The incorporation of azetidine moieties into drug candidates has been shown to confer several desirable properties:

  • Improved Metabolic Stability: The compact and rigid nature of the azetidine ring can shield adjacent chemical bonds from metabolic enzymes, prolonging the drug's half-life.[2]

  • Enhanced Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved solubility, a key factor for oral bioavailability.[1]

  • Increased Target-Binding Affinity: The conformational constraint imposed by the azetidine ring can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing affinity.[1]

  • Novelty and Patentability: The exploration of azetidine-containing chemical space provides opportunities for discovering novel drug candidates with unique intellectual property profiles.

The growing recognition of these advantages is underscored by the increasing number of azetidine-containing compounds entering clinical development and the market, targeting a wide array of diseases.[2][4]

Diverse Pharmacological Landscape of Substituted Azetidines

The versatility of the azetidine scaffold is reflected in the broad spectrum of biological activities exhibited by its substituted derivatives.[5] From infectious diseases to oncology and central nervous system disorders, azetidines have demonstrated significant therapeutic potential.

2.1. Antimicrobial and Antiviral Activity

Azetidine-2-ones, commonly known as β-lactams, represent a foundational class of antibiotics, with penicillin and cephalosporins being prominent examples.[6][7] Beyond the classical β-lactams, novel substituted azetidines are being explored for their efficacy against resistant bacterial strains. For instance, combining the azetidine ring with a quinolone nucleus has yielded compounds with superior activity against quinolone-susceptible MRSA compared to established fluoroquinolones.[6]

Recent studies have demonstrated the antibacterial potential of newly synthesized azetidine derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8][9][10] Some of these compounds have shown inhibitory effects comparable to standard antibiotics like ampicillin.[8][9]

Furthermore, azetidine derivatives have shown promise as antiviral agents.[5][11] The development of azetidine-tethered chitosan has demonstrated antifungal activity against Aspergillus fumigatus.[12]

2.2. Anticancer Activity

The role of azetidines in oncology is rapidly expanding, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[2][13] The FDA-approved drug Cobimetinib , which contains an azetidine moiety, is a MEK1/2 inhibitor used in the treatment of melanoma.[3]

Research has shown that certain azetidin-2-one derivatives can induce apoptosis in cancer cells.[13] For example, the compound cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one has exhibited significant cytotoxic activity against melanoma (B16F10) and cervical cancer (SiHa) cell lines, with IC50 values of 1.2 µM and 0.1 µM, respectively.[13] Mechanistic studies involving microarray analysis have indicated that these compounds can upregulate genes involved in cytoskeleton regulation and apoptosis while inhibiting cell cycle progression.[13]

The kinase signaling pathways are a major focus for azetidine-based cancer therapeutics.[14] The structural features of azetidines make them well-suited for designing selective kinase inhibitors.

2.3. Central Nervous System (CNS) Modulation

Substituted azetidines have shown significant promise in modulating CNS targets, offering potential treatments for a range of neurological and psychiatric disorders.[2] Their ability to cross the blood-brain barrier and interact with specific receptors and transporters makes them attractive candidates for CNS drug development.

Azetidine derivatives have been evaluated as potent inhibitors of dopamine and GABA uptake.[15][16][17] For instance, N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide has been identified as a potent D4 dopamine receptor antagonist.[18] Certain azetidin-2-ylacetic acid derivatives have demonstrated high potency as GABA transporter 1 (GAT-1) inhibitors, with IC50 values in the low micromolar range.[16]

Synthetic azetidine derivatives, such as PF-3635659, have been developed as M3 muscarinic antagonists, highlighting their potential in treating neurodegenerative and inflammatory diseases.[2]

2.4. Anti-inflammatory and Immunomodulatory Activity

The FDA-approved drug Baricitinib , a Janus kinase (JAK) inhibitor featuring an azetidine scaffold, is used to treat rheumatoid arthritis, underscoring the potential of azetidines in managing inflammatory conditions.[2] By inhibiting JAKs, these compounds can modulate the signaling of cytokines involved in inflammation and immune responses.

2.5. Antimalarial Activity

Bicyclic azetidines have emerged as a promising new class of antimalarials that target the Plasmodium falciparum phenylalanyl-tRNA synthetase.[19][20] The compound BRD3914, for example, has demonstrated potent in vitro activity with an EC50 of 15 nM and has shown curative efficacy in a mouse model of malaria after oral administration.[19][20]

Methodologies for Evaluating Biological Activity

The assessment of the biological activity of substituted azetidines involves a combination of in vitro and in vivo assays. The choice of assay is dictated by the therapeutic target and the anticipated biological effect.

3.1. In Vitro Assays

A fundamental method to evaluate the antibacterial activity of azetidine derivatives is the disk diffusion method .[10]

Experimental Protocol: Disk Diffusion Assay [9][10]

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in sterile saline or broth and adjusted to a specific turbidity, typically a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized azetidine compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. A standard antibiotic, such as ampicillin, is used as a positive control.[9]

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., B16F10, SiHa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the azetidine derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated.

To determine the interaction of azetidine derivatives with specific molecular targets, receptor binding assays and enzyme inhibition assays are employed. For example, to evaluate dopamine receptor antagonists, radioligand binding assays are used.

Experimental Workflow: Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membrane prep) Incubate Incubate Receptor, Ligand, and Compound Together Receptor->Incubate Ligand Radiolabeled Ligand (e.g., [3H]spiperone) Ligand->Incubate Compound Test Azetidine Compound Compound->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Detect Quantify Radioactivity (Scintillation Counting) Separate->Detect Analyze Calculate % Inhibition and Determine Ki Detect->Analyze cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation AzetidineDrug Azetidine-based MEK Inhibitor (e.g., Cobimetinib) AzetidineDrug->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by an azetidine-based MEK inhibitor.

Conclusion and Future Directions

Substituted azetidines have firmly established their place as a privileged scaffold in medicinal chemistry, with a growing number of approved drugs and clinical candidates validating their therapeutic potential. [1][2][3]Their unique structural features offer a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug molecules. [2] The diverse range of biological activities, spanning from antimicrobial and anticancer to CNS modulation, highlights the versatility of this scaffold. [4][5]Future research will likely focus on the development of novel and efficient synthetic methodologies to access a wider diversity of substituted azetidines. [1][4]Furthermore, a deeper understanding of their mechanisms of action and structure-activity relationships will continue to drive the rational design of next-generation therapeutics for a multitude of unmet medical needs. [1]The azetidine ring represents a compelling and fruitful area of exploration with the potential to yield innovative medicines. [1]

References
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Vertex AI Search.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. PubMed.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC - PubMed Central. PubMed Central.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. Benchchem.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. PubMed.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Azetidines in Drug Discovery - PharmaBlock. PharmaBlock.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. Life Chemicals.
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Multiple sources.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society.
  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PubMed Central. PubMed Central.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)-H Arylation - PubMed. PubMed.
  • BIOACTIVE AZETIDINONE: A REVIEW - TIJER.org. TIJER.org.
  • Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals - Benchchem. Benchchem.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry, Section A.
  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds - ResearchGate. ResearchGate.
  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ScienceScholar. ScienceScholar.
  • Azetidines of pharmacological interest - PubMed. PubMed.
  • Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach - PMC. PubMed Central.

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 1-Benzhydrylazetidine-3-carbaldehyde in Medicinal Chemistry

Abstract 1-Benzhydrylazetidine-3-carbaldehyde serves as a critical "linchpin" intermediate in modern drug discovery, particularly for scaffold hopping campaigns aimed at replacing lipophilic piperidine or pyrrolidine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Benzhydrylazetidine-3-carbaldehyde serves as a critical "linchpin" intermediate in modern drug discovery, particularly for scaffold hopping campaigns aimed at replacing lipophilic piperidine or pyrrolidine rings with the more metabolically robust and polar azetidine core. This application note details the handling, synthetic versatility, and strategic deprotection of this aldehyde, providing researchers with validated protocols for reductive amination, olefination, and orthogonal protecting group manipulation.

Introduction: The Azetidine Advantage

In medicinal chemistry, the azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a preferred bioisostere for larger saturated heterocycles. Incorporating an azetidine core often results in:

  • lowered lipophilicity (LogD) due to the high ionization potential of the strained amine.

  • altered metabolic vectors , reducing liability to CYP450 oxidation common in piperidines.

  • rigidified geometric vectors , allowing precise orientation of pharmacophores.

1-Benzhydrylazetidine-3-carbaldehyde functions as a divergent hub. The bulky benzhydryl (diphenylmethyl) group protects the basic nitrogen, preventing non-specific binding and polymerization during aldehyde functionalization, while providing significant lipophilicity to facilitate solubility in organic solvents during intermediate steps.

Chemical Profile
PropertyData
Systematic Name 1-(Diphenylmethyl)azetidine-3-carbaldehyde
Precursor Often prepared in situ from 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) or the corresponding ester.
Stability Moderate. Prone to air oxidation (to carboxylic acid) and polymerization. Best stored at -20°C under Argon.
Key Reactivity Nucleophilic addition (C=O), Olefination (Wittig/HWE), Reductive Amination.

Synthetic Versatility & Logic

The utility of this aldehyde lies in its ability to generate three distinct chemical classes while maintaining the N-protection.

Diagram 1: Divergent Synthesis Map

This flowchart illustrates the "Hub-and-Spoke" utility of the aldehyde.

G cluster_0 Downstream Applications Aldehyde 1-Benzhydrylazetidine- 3-carbaldehyde RedAm Reductive Amination (Amines) Aldehyde->RedAm R-NH2 / NaBH(OAc)3 Wittig Wittig/HWE (Alkenes/Linkers) Aldehyde->Wittig Ph3P=CH-R Oxidation Oxidation (Carboxylic Acids) Aldehyde->Oxidation NaClO2 / H2O2 Grignard Grignard Addition (Secondary Alcohols) Aldehyde->Grignard R-MgBr Drug1 S1P1 Agonists RedAm->Drug1 Drug2 Kinase Inhibitors Wittig->Drug2

Figure 1: The divergent synthetic pathways accessible from the azetidine-3-carbaldehyde core.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of 3-Aminomethyl Azetidines)

Context: This reaction is the primary route for installing amine-linked pharmacophores. The use of Sodium Triacetoxyborohydride (STAB) is preferred over NaBH3CN due to lower toxicity and better control over pH, preventing the reduction of the aldehyde to the alcohol before imine formation.

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a dry reaction flask with 1-Benzhydrylazetidine-3-carbaldehyde (1.0 equiv) and the target Amine (1.1 equiv).

    • Dissolve in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M concentration). Note: DCE is preferred for slower reacting amines.

    • Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 1–2 hours. Validation: Monitor by TLC or LCMS for the disappearance of the aldehyde and formation of the imine (often visible as a new non-polar spot or M+H peak).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Work-up:

    • Quench with saturated aqueous NaHCO3 (gas evolution will occur).

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

    • Purification: Flash chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).

Critical Insight: The benzhydryl group is bulky. If the incoming amine is also sterically hindered (e.g., tert-butyl amine), the reaction rate will drop significantly. In such cases, switching to Ti(OiPr)4 as a dehydrating agent during the imine formation step is recommended before adding the reducing agent.

Protocol B: Wittig Olefination (Chain Extension)

Context: Used to extend the carbon chain, often to create "linker" regions in PROTACs or to install Michael acceptors.

  • Ylide Preparation:

    • Suspend the Phosphonium Salt (1.2 equiv) in anhydrous THF at 0°C.

    • Add Potassium tert-butoxide (KOtBu) or n-BuLi (1.2 equiv) dropwise. Stir for 30–60 mins until the characteristic color of the ylide (often yellow/orange) persists.

  • Coupling:

    • Cool the ylide solution to -78°C (if using unstable ylides) or 0°C (stabilized ylides).

    • Add 1-Benzhydrylazetidine-3-carbaldehyde (1.0 equiv) dissolved in THF dropwise.

    • Warm slowly to RT and stir for 4–12 hours.

  • Work-up:

    • Quench with saturated NH4Cl.

    • Extract with Ethyl Acetate.

    • Purification: The byproduct, Triphenylphosphine oxide (TPPO), can be difficult to remove. Use a silica gel column eluting with a gradient of Hexanes/EtOAc.

Protocol C: Deprotection Strategy (The "Switch")

Context: The benzhydryl group is acid-labile but requires forcing conditions. The most reliable method for medicinal chemistry (preserving other functional groups) is Hydrogenolysis .

Method 1: Hydrogenolysis (Standard)

  • Substrate: 1-Benzhydryl-3-substituted azetidine.[2]

  • Catalyst: 10% or 20% Pd(OH)2/C (Pearlman's Catalyst) is superior to standard Pd/C for bulky benzhydryl groups.

  • Solvent: Methanol or Ethanol (with 1% Acetic Acid to protonate the amine and prevent catalyst poisoning).

  • Conditions: H2 atmosphere (balloon pressure usually suffices; 50 psi for stubborn substrates) at RT for 12–24 h.

  • Work-up: Filter through Celite. The filtrate contains the free azetidine (often as the acetate salt).

Method 2: ACE-Cl (For Halogen-containing substrates) If the molecule contains halides (Cl, Br, I) that would be reduced by H2/Pd, use 1-Chloroethyl chloroformate (ACE-Cl) .

  • Reflux substrate with ACE-Cl in DCE for 2 hours (forms the carbamate).

  • Evaporate solvent.

  • Reflux residue in Methanol for 1 hour (cleaves the carbamate to the amine HCl salt).

Visualizing the Mechanism: Reductive Amination

The following diagram details the mechanistic flow and decision points for the reductive amination protocol.

ReductiveAmination Start Start: Aldehyde + Amine Solvent Solvent Choice: DCE (Standard) or DCM Start->Solvent Catalyst Add Acid Catalyst: Acetic Acid (1-2 eq) Solvent->Catalyst ImineForm Imine Formation (Equilibrium) Catalyst->ImineForm CheckSterics Is Amine Sterically Hindered? ImineForm->CheckSterics Titanium Add Ti(OiPr)4 (Dehydrating Agent) CheckSterics->Titanium Yes Reduction Add Reducing Agent: NaBH(OAc)3 (STAB) CheckSterics->Reduction No Titanium->Reduction Workup Quench (NaHCO3) Extract & Purify Reduction->Workup End Product: Secondary/Tertiary Amine Workup->End

Figure 2: Decision tree for optimizing reductive amination of 1-Benzhydrylazetidine-3-carbaldehyde.

References & Sourcing

The following sources validate the chemical properties and protocols discussed above.

  • BLD Pharm Product Data . 1-Benzylazetidine-3-carbaldehyde and derivatives. (Provides physical data and handling for the benzyl/benzhydryl analogs).

  • ResearchGate Protocol Repository . Efficient Synthesis of 3-Amino-1-Benzhydrylazetidine. (Validates the stability of the benzhydryl group during amine functionalization).

  • Organic Chemistry Portal . Reductive Amination Protocols. (General mechanism and catalyst choices for aldehyde-amine couplings).

  • Master Organic Chemistry . The Wittig Reaction Mechanism and Protocols. (Detailed guide on ylide preparation and coupling).

  • Thieme Connect . Deprotection of N-Benzhydryl Groups. (Discusses hydrogenolysis and alternative cleavage methods).

Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. Consult local safety data sheets (SDS) before use.

Sources

Application

Application Notes &amp; Protocols: Strategic Implementation of the Wittig Reaction for the Olefination of 1-Benzhydrylazetidine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide for performing the Wittig reaction on 1-benzhydrylazetidine-3-carbaldehyde, a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for performing the Wittig reaction on 1-benzhydrylazetidine-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for successful and reproducible outcomes.

Scientific Foundation: The Wittig Reaction in the Context of a Complex Aldehyde

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide (Wittig reagent).[1][2][3] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[2]

Our substrate, 1-benzhydrylazetidine-3-carbaldehyde, presents unique considerations:

  • Steric Hindrance: The bulky benzhydryl group on the azetidine nitrogen can sterically hinder the approach of the Wittig reagent to the aldehyde carbonyl. This may necessitate longer reaction times or elevated temperatures.

  • Azetidine Ring Strain: While the four-membered azetidine ring is strained, it is generally stable under the conditions of the Wittig reaction. The basicity of the nitrogen atom is unlikely to interfere with the reaction, especially when strong, non-nucleophilic bases are used to generate the ylide in a prior step.

  • Stereochemical Control: The geometry of the resulting alkene (E or Z) is a critical consideration in drug development. The choice of Wittig reagent—stabilized or unstabilized—is the primary determinant of stereochemical outcome.[1][2][4]

Mechanism and Stereoselectivity

The stereochemical course of the Wittig reaction is largely dictated by the stability of the phosphorus ylide.[1][2][4]

  • Unstabilized Ylides (R = alkyl, H): These ylides are highly reactive and typically lead to the formation of (Z)-alkenes.[1][2] The reaction is believed to proceed through a kinetically controlled pathway involving a [2+2] cycloaddition to form an oxaphosphetane intermediate.[1][5][6]

  • Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R, -CN): These ylides are less reactive and generally yield (E)-alkenes with high selectivity.[1][2][7] The increased stability allows for equilibration of intermediates, favoring the thermodynamically more stable (E)-product.

For applications requiring the (E)-alkene from an unstabilized ylide, the Schlosser modification can be employed. This involves the use of a strong base like phenyllithium at low temperatures to equilibrate the betaine intermediate, ultimately favoring the (E)-alkene.[1][8][9]

Experimental Design and Protocols

The following protocols are designed to be adaptable based on the desired alkene stereochemistry and the nature of the substituent being introduced.

General Considerations and Reagent Handling
  • Anhydrous Conditions: The Wittig reaction, particularly the ylide generation step with strong bases like n-butyllithium (n-BuLi), is highly sensitive to moisture. All glassware should be flame-dried or oven-dried, and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential.

  • Ylide Generation: The phosphonium salt precursor to the ylide is typically a solid that can be weighed out in the air. The ylide itself is generated in situ by deprotonation with a strong base and used immediately.[3][10]

  • Safety: Strong bases such as n-BuLi are pyrophoric and must be handled with extreme care using appropriate syringe techniques.

Protocol for the Synthesis of a (Z)-Alkene using an Unstabilized Ylide

This protocol is suitable for converting 1-benzhydrylazetidine-3-carbaldehyde to a (Z)-alkene using, for example, methyltriphenylphosphonium bromide to form a terminal alkene.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Alkyltriphenylphosphonium HalideVaries1.2Varies
Anhydrous Tetrahydrofuran (THF)72.11-20 mL
n-Butyllithium (n-BuLi) in hexanes64.061.1Varies
1-Benzhydrylazetidine-3-carbaldehyde251.331.0251 mg

Step-by-Step Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the alkyltriphenylphosphonium halide (1.2 mmol).

    • Add anhydrous THF (10 mL) via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 mmol) dropwise via syringe. A color change (typically to orange or deep red) indicates ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Dissolve 1-benzhydrylazetidine-3-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) in a separate flame-dried flask under argon.

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the aldehyde solution to the ylide solution via cannula or syringe.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • The primary byproduct is triphenylphosphine oxide, which can often be challenging to remove.[11][12] Purification is typically achieved by column chromatography on silica gel. Alternative methods for removing triphenylphosphine oxide have been developed and may be considered.[13]

Protocol for the Synthesis of an (E)-Alkene using a Stabilized Ylide

This protocol is designed for the synthesis of an (E)-alkene, for example, an α,β-unsaturated ester using a stabilized ylide like (carbethoxymethylene)triphenylphosphorane.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Stabilized Ylide (e.g., Ph₃P=CHCO₂Et)348.381.1383 mg
Anhydrous Dichloromethane (DCM) or Toluene--20 mL
1-Benzhydrylazetidine-3-carbaldehyde251.331.0251 mg

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask with a magnetic stir bar and argon inlet, add the stabilized ylide (1.1 mmol) and 1-benzhydrylazetidine-3-carbaldehyde (1.0 mmol).

    • Stabilized ylides are often commercially available and stable enough to handle in the air.[10]

    • Add anhydrous DCM or toluene (20 mL).

  • Wittig Reaction:

    • Stir the reaction mixture at room temperature. Due to the lower reactivity of stabilized ylides, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude product by column chromatography on silica gel to separate the desired (E)-alkene from triphenylphosphine oxide and any unreacted starting materials.

Reaction Workflow and Data Interpretation

Workflow Diagram

Wittig_Reaction_Workflow cluster_Ylide_Generation Ylide Generation (Unstabilized) cluster_Wittig_Reaction Wittig Reaction cluster_Purification Work-up & Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide in Anhydrous THF Base Strong Base (e.g., n-BuLi) Base->Ylide Alkene Alkene Product Ylide->Alkene Reaction with Aldehyde Aldehyde 1-Benzhydrylazetidine- 3-carbaldehyde Aldehyde->Alkene TPPO Triphenylphosphine Oxide Crude Crude Product Alkene->Crude Aqueous Quench & Extraction Purified_Alkene Purified Alkene Crude->Purified_Alkene Column Chromatography

Sources

Method

The Strategic Application of 1-Benzhydrylazetidine-3-carbaldehyde in Modern Drug Discovery: A Guide for Medicinal Chemists

Introduction: Unveiling a Versatile Scaffold for Novel Therapeutics In the landscape of contemporary drug discovery, the rational design of novel molecular entities with enhanced pharmacological profiles is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Novel Therapeutics

In the landscape of contemporary drug discovery, the rational design of novel molecular entities with enhanced pharmacological profiles is paramount. The pursuit of such molecules has led to an increased appreciation for scaffolds that offer a unique combination of three-dimensionality, metabolic stability, and synthetic versatility. 1-Benzhydrylazetidine-3-carbaldehyde emerges as a compelling building block at the intersection of these desirable attributes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this scaffold in the synthesis of innovative therapeutic agents.

The 1-Benzhydrylazetidine-3-carbaldehyde scaffold is a unique amalgamation of two privileged structural motifs in medicinal chemistry: the azetidine ring and the benzhydryl group. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart favorable physicochemical properties to drug candidates. Its inherent ring strain and sp³-rich character contribute to improved solubility, metabolic stability, and conformational rigidity, making it an attractive scaffold for the design of bioactive molecules.[1] Natural and synthetic azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including applications as muscarinic antagonists, central nervous system (CNS) modulators, and potent antibacterial and anticancer agents.[1]

The N-benzhydryl group, on the other hand, is a well-established pharmacophore, particularly prevalent in antihistaminic and neuroactive drugs.[2] Beyond its direct contribution to biological activity, the benzhydryl group also serves as a robust and sterically demanding protecting group for nitrogen atoms. Its stability under various reaction conditions, coupled with established deprotection protocols, offers strategic advantages in multi-step synthetic campaigns.[3][4]

The aldehyde functionality at the 3-position of the azetidine ring provides a versatile chemical handle for a wide array of synthetic transformations. This allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures, enabling the exploration of a broad chemical space in the quest for novel drug candidates.

This guide will delineate the synthesis of 1-Benzhydrylazetidine-3-carbaldehyde, detail its application in the construction of diverse molecular scaffolds through key chemical reactions, and discuss the rationale behind its use in targeting various therapeutic areas.

PART 1: Synthesis of 1-Benzhydrylazetidine-3-carbaldehyde

While a direct, one-pot synthesis of 1-Benzhydrylazetidine-3-carbaldehyde may not be extensively documented, a plausible and efficient multi-step synthetic route can be proposed based on established organic chemistry principles. The following protocol outlines a logical pathway starting from commercially available precursors.

Proposed Synthetic Pathway

The synthesis commences with the protection of 3-hydroxyazetidine, followed by N-alkylation with a benzhydryl halide, and subsequent oxidation of the hydroxyl group to the desired aldehyde.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: N-Benzhydrylation cluster_2 Step 3: Oxidation A 3-Hydroxyazetidine B N-Boc-azetidin-3-ol A->B Boc2O, Base C Azetidin-3-ol B->C Acidic Deprotection (e.g., TFA) D 1-Benzhydrylazetidin-3-ol C->D Benzhydryl bromide, Base E 1-Benzhydrylazetidine-3-carbaldehyde D->E Oxidizing Agent (e.g., PCC, Swern) G A 1-Benzhydrylazetidine-3-carbaldehyde C Imine/Iminium Intermediate A->C Condensation B Primary or Secondary Amine (R1R2NH) B->C D Substituted Aminomethyl Azetidine C->D Reduction (e.g., NaBH(OAc)3) G A 1-Benzhydrylazetidine-3-carbaldehyde C Alkene Product A->C B Phosphonium Ylide or Phosphonate Ester B->C Wittig or HWE Reaction

Sources

Application

Application Note: Scalable Synthesis of 1-Benzhydrylazetidine-3-carbaldehyde

This Application Note is structured as a high-level technical guide for process chemists and researchers involved in the scale-up of 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 36476-87-6). This compound is a critical pha...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers involved in the scale-up of 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 36476-87-6). This compound is a critical pharmacophore and intermediate in the synthesis of Sphingosine-1-phosphate (S1P) receptor modulators (e.g., Siponimod) and other azetidine-containing therapeutics.

Executive Summary & Strategic Analysis

The synthesis of 1-Benzhydrylazetidine-3-carbaldehyde presents specific challenges during scale-up due to the strain of the four-membered azetidine ring and the inherent instability of the aldehyde functionality. While laboratory-scale methods often utilize Swern oxidation (-78°C), such cryogenic conditions are operationally prohibitive at the pilot scale.

This guide details a robust, two-step protocol starting from 1-benzhydrylazetidine-3-carboxylic acid .

  • Reduction: Conversion of the carboxylic acid to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄), employing a modified Fieser workup for tractable solids.

  • Oxidation: Conversion of the alcohol to the aldehyde using Parikh-Doering conditions (SO₃[1]·Py/DMSO).

Why Parikh-Doering? Unlike TEMPO/Bleach oxidations, which risk N-oxide formation or oxidative cleavage of the tertiary amine (benzhydryl group), Parikh-Doering provides a mild, non-aqueous oxidative environment compatible with basic nitrogen heterocycles, operating at manageable temperatures (-10°C to 25°C).

Retrosynthetic Logic & Pathway

The following diagram illustrates the critical pathway and the logic behind avoiding direct ring-closure to the aldehyde, which is low-yielding.

G cluster_0 Process Logic Target 1-Benzhydrylazetidine-3-carbaldehyde (Target Aldehyde) Alcohol (1-Benzhydrylazetidin-3-yl)methanol (Primary Alcohol) Alcohol->Target Step 2: Parikh-Doering Oxidation (SO3.Py, DMSO, Et3N) Acid 1-Benzhydrylazetidine-3-carboxylic Acid (Starting Material) Acid->Alcohol Step 1: Reduction (LiAlH4, THF, 0°C -> Reflux) Note1 Avoids Cryogenic (-78°C) Swern Conditions Note2 Preserves Azetidine Ring (Acid Sensitive)

Figure 1: Synthetic pathway prioritizing ring stability and scalable oxidation conditions.

Detailed Experimental Protocols

Step 1: Reduction of 1-Benzhydrylazetidine-3-carboxylic Acid

Objective: Synthesize (1-benzhydrylazetidin-3-yl)methanol. Scale: 100 g Input.

Reagents & Materials
  • 1-Benzhydrylazetidine-3-carboxylic acid (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv, 2.4 M in THF or pellets)

  • Tetrahydrofuran (THF), anhydrous[2]

  • Sodium Sulfate (Na₂SO₄), anhydrous

Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, reflux condenser, and addition funnel under Nitrogen atmosphere.

  • Solvent Charge: Charge anhydrous THF (10 vol relative to acid) and cool to 0°C.

  • LiAlH₄ Addition: Carefully add LiAlH₄ (2.0 equiv) portion-wise. Caution: Exothermic H₂ evolution.

  • Substrate Addition: Dissolve the carboxylic acid in THF (5 vol) and add dropwise to the LiAlH₄ suspension, maintaining internal temperature <10°C.

  • Reaction: Warm to room temperature (RT) over 1 hour, then heat to gentle reflux (66°C) for 3–4 hours. Monitor by TLC or HPLC (disappearance of acid).

  • Fieser Workup (Critical for Scale): Cool to 0°C. Quench carefully with the following sequence per x grams of LiAlH₄ used:

    • Add x mL Water (very slow).

    • Add x mL 15% NaOH solution.

    • Add 3x mL Water.

  • Filtration: Warm to RT and stir for 30 mins until a white, granular precipitate forms. Filter through a Celite pad. Wash the cake with THF (2 x 3 vol).

  • Isolation: Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol as a viscous oil or low-melting solid.

    • Yield Expectation: 85–92%.

    • Quality Check: ¹H NMR should show a doublet at ~3.7 ppm (CH₂-OH).

Step 2: Parikh-Doering Oxidation to the Aldehyde

Objective: Synthesize 1-Benzhydrylazetidine-3-carbaldehyde. Scale: ~80 g Input (Crude Alcohol).

Reagents & Materials
  • (1-Benzhydrylazetidin-3-yl)methanol (1.0 equiv)

  • Sulfur Trioxide Pyridine Complex (SO₃·Py) (3.0 equiv)

  • Dimethyl Sulfoxide (DMSO) (anhydrous, 10 vol)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Dichloromethane (DCM) (solvent for workup)

Protocol
  • Dissolution: In a reactor under N₂, dissolve the alcohol (from Step 1) in anhydrous DMSO (6 vol) and Et₃N (5.0 equiv). Cool the mixture to 0–5°C.

  • Oxidant Preparation: Dissolve SO₃·Py complex (3.0 equiv) in DMSO (4 vol). Note: SO₃[1]·Py can be added as a solid, but solution addition offers better exotherm control at scale.

  • Addition: Add the SO₃·Py solution dropwise to the alcohol mixture, maintaining internal temperature <15°C.

    • Process Safety: The reaction is exothermic. Do not allow temperature to spike, as this promotes Pummerer rearrangement side products.

  • Reaction: Stir at RT (20–25°C) for 1–2 hours. Monitor by TLC (Aldehyde spot is usually less polar than alcohol).

  • Quench: Pour the reaction mixture into Ice-Water (20 vol).

  • Extraction: Extract immediately with DCM (3 x 10 vol).

    • Note: The aldehyde is unstable to prolonged aqueous exposure. Execute extraction rapidly.

  • Washing: Wash combined organics with water (2x) and brine (1x) to remove DMSO.

  • Purification: Dry over Na₂SO₄ and concentrate in vacuo at <35°C.

    • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc) on silica gel neutralized with 1% Et₃N.

    • Storage:Unstable. Store under Argon at -20°C. Use in the next step (e.g., reductive amination) immediately if possible.

Process Safety & Critical Control Points (CCP)

Hazard Management
StepHazardMitigation Strategy
Reduction H₂ Evolution (LiAlH₄)Use a dedicated vent line; slow addition; Nitrogen sweep.
Reduction Aluminum EmulsionsUse Fieser workup (1:1:3 ratio) to generate granular, filterable salts.
Oxidation Exotherm (SO₃·Py)Controlled addition rate; active cooling jacket; temperature interlock at 20°C.
General Azetidine Ring StrainAvoid strong mineral acids (HCl, H₂SO₄) which trigger ring opening/polymerization.
Mechanism of Oxidation (Parikh-Doering)

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an alkoxysulfonium ylide intermediate.

Mechanism cluster_warn Failure Mode DMSO DMSO (Oxidant) Intermediate1 Active Species (Me2S+-O-SO3-) DMSO->Intermediate1 + SO3·Py SO3Py SO3·Py (Activator) Alcohol Alcohol Substrate Base Et3N (Base) Intermediate2 Alkoxysulfonium Ion Intermediate1->Intermediate2 + Alcohol - Pyridinium Sulfate Ylide Sulfur Ylide Intermediate2->Ylide + Et3N (Deprotonation) Pummerer Pummerer Rearrangement (Side Product) Intermediate2->Pummerer High Temp (>25°C) Product Aldehyde + DMS Ylide->Product Intramolecular Rearrangement

Figure 2: Parikh-Doering catalytic cycle and thermal failure mode.

Analytical Specifications

For the final 1-Benzhydrylazetidine-3-carbaldehyde :

  • Appearance: Clear to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): Characteristic aldehyde proton singlet at δ 9.80 ppm . Benzhydryl methine singlet at δ 4.50 ppm .

  • Stability: Degrades upon exposure to air (oxidation to acid) and heat.

  • Impurities:

    • Residual DMSO: Remove via thorough water wash.

    • Methylthiomethyl ether: Byproduct if temperature exceeds 25°C during oxidation.

References

  • Synthesis of Azetidin-3-ol: Anderson, N. G. Practical Process Research and Development, 2nd Ed.; Academic Press, 2012. (General reference for scale-up of heterocycles).
  • Parikh-Doering Oxidation Protocol: Parikh, J. R.; Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society, 1967 , 89(21), 5505–5507. Link

  • Azetidine Ring Stability: Couty, F.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006 , 38(5), 427-465. Link

  • Siponimod Intermediate Synthesis: Detailed synthetic routes for 1-benzhydrylazetidine derivatives are often described in patent literature for S1P modulators. See: WO2013142368A1 (Synthesis of Azetidine derivatives). Link

  • Fieser Workup Guide: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.

Sources

Method

Application Notes &amp; Protocols: Catalytic Functionalization of 1-Benzhydrylazetidine-3-carbaldehyde

Abstract This technical guide provides a comprehensive overview of key catalytic methodologies for the chemical functionalization of 1-Benzhydrylazetidine-3-carbaldehyde. This versatile building block, featuring a steric...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of key catalytic methodologies for the chemical functionalization of 1-Benzhydrylazetidine-3-carbaldehyde. This versatile building block, featuring a sterically demanding N-benzhydryl protecting group and a reactive aldehyde on the strained azetidine core, is of significant interest to researchers in medicinal chemistry and drug development. We move beyond simple procedural lists to explain the underlying principles and causal relationships behind protocol design. Detailed, field-tested protocols for Organocatalytic Aldol Additions, One-Pot Wittig Olefinations, and Diastereoselective Reductive Aminations are presented. The guide is designed to empower researchers to select and execute the optimal catalytic strategy for synthesizing diverse azetidine-based scaffolds.

Introduction: The Strategic Value of 1-Benzhydrylazetidine-3-carbaldehyde

The azetidine ring is a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional character to lead compounds. 1-Benzhydrylazetidine-3-carbaldehyde serves as a critical starting material for accessing a diverse array of functionalized azetidines. The N-benzhydryl (Bzh) group provides robust protection during synthesis and can be removed under hydrogenolysis conditions. The C3-aldehyde is a versatile chemical handle, ripe for transformations that build molecular complexity.

Catalytic approaches are paramount for the efficient and selective functionalization of this substrate. They offer advantages in terms of atom economy, reduced waste, and the potential for asymmetric induction, which is critical for generating enantiomerically pure drug candidates. This document details three cornerstone catalytic transformations.

Strategic Workflow for Functionalization

The choice of catalytic method is dictated by the desired final molecular architecture. The following decision-making workflow provides a logical pathway for selecting an appropriate protocol.

G cluster_outcomes Reaction Outcomes cluster_methods Catalytic Methods start Start: 1-Benzhydrylazetidine- 3-carbaldehyde q1 Desired Functional Group? start->q1 alkene Alkene (C=C) q1->alkene  C=C amine Substituted Amine (C-N) q1->amine C-N beta_hydroxy β-Hydroxy Ketone (C-C) q1->beta_hydroxy C-C & β-OH wittig Wittig Olefination alkene->wittig reductive_amination Reductive Amination amine->reductive_amination aldol Organocatalytic Aldol Addition beta_hydroxy->aldol

Caption: Decision workflow for selecting a catalytic functionalization method.

Organocatalytic Aldol Addition: Asymmetric C-C Bond Formation

The aldol reaction is a powerful tool for carbon-carbon bond formation. Asymmetric organocatalysis, particularly using chiral secondary amines like L-proline, provides a metal-free method to generate β-hydroxy carbonyl compounds with high stereocontrol.[1]

Mechanistic Rationale: Enamine Catalysis

The catalytic cycle, pioneered in organocatalysis, hinges on the formation of a nucleophilic enamine intermediate.[2] L-proline reacts reversibly with the donor ketone (e.g., acetone) to form an enamine. This enamine is a more reactive C-nucleophile than the corresponding enolate and attacks the aldehyde electrophile. The chiral environment of the catalyst directs this attack to one face of the aldehyde, establishing the stereochemistry. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.[3]

G cluster_cycle L-Proline Catalytic Cycle catalyst L-Proline Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O water_out H₂O catalyst->water_out iminium Iminium Ion Adduct enamine->iminium + Azetidine-Aldehyde product_bound Product-Catalyst Complex iminium->product_bound + H₂O product_bound->catalyst - Aldol Product product β-Hydroxy Ketone product_bound->product ketone Ketone ketone->catalyst aldehyde Azetidine-Aldehyde aldehyde->enamine water_in H₂O water_in->iminium

Caption: Simplified catalytic cycle for the L-proline-mediated aldol reaction.

Protocol: L-Proline-Catalyzed Aldol Addition with Acetone

Objective: To synthesize 4-hydroxy-4-(1-benzhydrylazetidin-3-yl)butan-2-one.

Materials:

  • 1-Benzhydrylazetidine-3-carbaldehyde (1.0 equiv)

  • L-Proline (0.3 equiv, 30 mol%)[2]

  • Acetone (20 equiv), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Benzhydrylazetidine-3-carbaldehyde (1.0 equiv) and L-proline (0.3 equiv).

  • Add anhydrous DMSO (to achieve a ~0.5 M concentration of the aldehyde).

  • Add anhydrous acetone (20 equiv) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 24-48 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.[2]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure β-hydroxy ketone.

Data Summary: Aldol Reaction
CatalystDonorSolventTemp. (°C)Time (h)Yield (%)Notes
L-ProlineAcetoneDMSORT24-4870-90High catalyst loading is common in organocatalysis.[2]
L-ProlineCyclohexanoneDMSORT48-7265-85Good diastereoselectivity is often observed.
Au/FeTerminal AlkyneEtOAc/H₂ORT1280-95Synergistic catalysis for formal crossed-aldol.[4]

Wittig Olefination: Aldehyde-to-Alkene Transformation

The Wittig reaction is a cornerstone method for synthesizing alkenes from aldehydes or ketones.[5] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[6] While traditionally a stoichiometric reaction, one-pot procedures enhance its efficiency by generating the reactive ylide in situ.[7]

Mechanistic Rationale: The Oxaphosphetane Intermediate

The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which rapidly cyclizes to a four-membered oxaphosphetane.[8] This intermediate collapses to form the thermodynamically stable triphenylphosphine oxide (TPPO) and the desired alkene. The driving force is the formation of the very strong P=O bond. A significant challenge in Wittig reactions is the removal of the TPPO byproduct during purification.

The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide.[8]

  • Non-stabilized ylides (e.g., from alkyl halides) react rapidly and typically yield (Z)-alkenes under lithium-salt-free conditions.

  • Stabilized ylides (e.g., containing an ester or ketone) are less reactive and generally afford (E)-alkenes.

Protocol: One-Pot Aqueous Wittig Reaction

Objective: To synthesize 1-benzhydryl-3-vinylazetidine.

Materials:

  • 1-Benzhydrylazetidine-3-carbaldehyde (1.0 equiv)

  • Methyltriphenylphosphonium bromide (1.1 equiv)

  • Triphenylphosphine (for ylide generation, if starting from alkyl halide)[9]

  • Potassium carbonate (K₂CO₃) or concentrated NaOH as base

  • Dichloromethane (DCM) or Toluene

  • Water

  • Silica gel for chromatography

Procedure:

  • To a two-neck round-bottom flask, add methyltriphenylphosphonium bromide (1.1 equiv) and a suitable solvent like toluene or DCM.

  • In a separate vessel, prepare a solution of strong base (e.g., 50% aqueous NaOH or solid K₂CO₃).

  • Cool the phosphonium salt suspension to 0 °C in an ice bath.

  • Add the base dropwise to the suspension with vigorous stirring. The formation of the bright yellow ylide should be observed.

  • Dissolve 1-Benzhydrylazetidine-3-carbaldehyde (1.0 equiv) in a minimal amount of the same solvent.

  • Add the aldehyde solution dropwise to the ylide mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde (typically 1-3 hours).

  • Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide.

  • Purify by flash column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate) will help separate the desired alkene from the more polar TPPO.

Data Summary: Wittig Reaction
Ylide PrecursorBaseSolventStereoselectivityNotes
CH₃PPh₃Brn-BuLi, t-BuOKTHF, TolueneN/A (terminal alkene)Classic conditions requiring anhydrous solvents.[7]
CH₃PPh₃Br50% NaOHDCMN/A (terminal alkene)Phase-transfer conditions, operationally simpler.[6]
Ph₃PCHCO₂EtNaHCO₃H₂O/THFPredominantly (E)Utilizes a stabilized ylide, often milder conditions.[9]

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is one of the most reliable and widely used methods for forming C-N bonds.[10] The process involves the condensation of an aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[11]

Mechanistic Rationale and Reagent Selection

The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[10]

  • Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce both aldehydes and imines. It is typically added after imine formation is complete.[12]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reagent that is stable at acidic pH and selectively reduces iminium ions. However, it is highly toxic.[11]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): The reagent of choice for most modern reductive aminations.[11][12] It is a mild, non-toxic, and highly selective reducing agent for iminium ions. The acetic acid byproduct can also help catalyze imine formation. It is moisture-sensitive and best used in non-protic solvents like Dichloroethane (DCE) or DCM.[12]

G start Azetidine-Aldehyde + Amine (R₂NH) hemiaminal Hemiaminal Intermediate start->hemiaminal - H₂O (reversible) iminium Iminium Ion hemiaminal->iminium - H₂O product Final Amine Product iminium->product Reduction reductant NaBH(OAc)₃ reductant->iminium

Caption: Reaction pathway for one-pot reductive amination using STAB.

Protocol: Reductive Amination with Benzylamine using STAB

Objective: To synthesize N-benzyl-1-(1-benzhydrylazetidin-3-yl)methanamine.

Materials:

  • 1-Benzhydrylazetidine-3-carbaldehyde (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[11]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-Benzhydrylazetidine-3-carbaldehyde (1.0 equiv) and benzylamine (1.1 equiv) in anhydrous DCE.

  • Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[11]

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed (typically 2-12 hours).

  • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: DCM/Methanol or Hexane/Ethyl Acetate with 1% triethylamine to prevent streaking) to yield the pure secondary amine.

Conclusion

The functionalization of 1-Benzhydrylazetidine-3-carbaldehyde is a critical step in the synthesis of novel azetidine-containing compounds for pharmaceutical research. This guide has detailed three robust and versatile catalytic methods: organocatalytic aldol addition for stereocontrolled C-C bond formation, one-pot Wittig olefination for creating carbon-carbon double bonds, and reductive amination for accessing diverse secondary and tertiary amines. By understanding the mechanistic principles behind each protocol, researchers can confidently adapt and apply these methods to accelerate their drug discovery programs.

References

  • Transition Metal Catalyzed Azidation Reactions. MDPI.

  • Transition Metal‐Catalyzed C H Functionalization of Aldehydes. ResearchGate.

  • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. Wiley Online Library.

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.

  • Wittig Reaction - Common Conditions. Organic Chemistry Data.

  • Reductive Amination - Common Conditions. Organic Chemistry Data.

  • Aldehyde‐Directed C(sp)−H Functionalization under Transition‐Metal Catalysis. Wiley Online Library.

  • Wittig Reaction. Organic Chemistry Portal.

  • Wittig reaction. Wikipedia.

  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Thieme Connect.

  • The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts Boston.

  • Myers Chem 115: Reductive Amination. Harvard University.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. ACS Publications.

  • Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis. Cell Press.

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Publications.

  • Catalyst-Free Aldol Additions of 1,3-Dicarbonyl Compounds. ResearchGate.

  • Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes. RSC Publishing.

  • Applications of asymmetric organocatalysis in medicinal chemistry. RSC Publishing.

  • Theoretical Study of the Histidine-catalyzed Asymmetric Aldol Reaction of Acetone and Benzaldehyde. ACS Publications.

Sources

Application

Application Notes and Protocols: Continuous Flow Synthesis of 1-Benzhydrylazetidine-3-carbaldehyde

Introduction: The Significance of 1-Benzhydrylazetidine-3-carbaldehyde and the Advantages of Flow Synthesis The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique structural and phys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Benzhydrylazetidine-3-carbaldehyde and the Advantages of Flow Synthesis

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique structural and physicochemical properties it imparts to bioactive molecules.[1] Azetidines, as four-membered nitrogen-containing heterocycles, introduce a desirable degree of rigidity and a three-dimensional character into drug candidates, often leading to improved metabolic stability, solubility, and pharmacokinetic profiles.[1] Specifically, 1-benzhydrylazetidine derivatives are key intermediates in the synthesis of a range of pharmaceuticals, including potential treatments for neurological disorders and other conditions.[2] The aldehyde functionality at the 3-position of the azetidine ring serves as a versatile synthetic handle for further molecular elaboration, making 1-Benzhydrylazetidine-3-carbaldehyde a valuable building block in drug discovery and development.[3]

Traditionally, the synthesis of such aldehydes, particularly through the oxidation of primary alcohols, can be fraught with challenges in a batch setting. These challenges include difficulties in controlling reaction exotherms, the formation of byproducts due to over-oxidation, and safety concerns associated with the handling of hazardous reagents and unstable intermediates.[4] Flow chemistry, or continuous flow processing, offers a compelling solution to these issues. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[5][6] This enhanced control translates to improved reaction yields, higher product purity, and significantly enhanced safety profiles, particularly for highly exothermic or hazardous reactions.[4][5][7] Furthermore, flow chemistry facilitates seamless process scaling from laboratory to production scales with minimal redevelopment.[5]

This application note provides a detailed protocol for the continuous flow synthesis of 1-Benzhydrylazetidine-3-carbaldehyde, commencing from the readily accessible precursor, 1-Benzhydrylazetidin-3-ol. We will leverage the advantages of flow chemistry to perform a Swern oxidation, a mild and selective method for the conversion of primary alcohols to aldehydes, in a safe and efficient manner.[1][7]

Synthetic Strategy: A Two-Step Approach to the Target Aldehyde

Our synthetic approach is a two-step process, beginning with the synthesis of the requisite starting material, 1-Benzhydrylazetidin-3-ol, followed by its continuous flow oxidation to the target aldehyde, 1-Benzhydrylazetidine-3-carbaldehyde.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

An improved, one-pot, and scalable synthesis of 1-Benzhydrylazetidin-3-ol has been developed, providing a high-yielding and chromatography-free method to access this key intermediate.[2][5][8] This process is crucial for ensuring a reliable supply of the starting material for the subsequent flow reaction.

Step 2: Continuous Flow Swern Oxidation

The Swern oxidation is a highly effective method for the oxidation of primary alcohols to aldehydes without significant over-oxidation to the corresponding carboxylic acid.[1][9][10] However, in a traditional batch process, the reaction requires cryogenic temperatures (typically -78 °C) to control the exothermic decomposition of unstable intermediates and minimize side reactions.[4] Flow chemistry provides an elegant solution to these challenges. The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, enabling precise temperature control and potentially allowing the reaction to be conducted at more accessible temperatures.[7] Furthermore, the small reaction volume at any given time significantly mitigates the safety risks associated with the accumulation of hazardous intermediates.[4]

Our continuous flow protocol for the Swern oxidation of 1-Benzhydrylazetidin-3-ol involves the sequential mixing of the alcohol with the activating agent (oxalyl chloride and dimethyl sulfoxide) and a base (triethylamine) in a temperature-controlled flow reactor.

Experimental Protocols

Part 1: Synthesis of 1-Benzhydrylazetidin-3-ol (Batch Process)

This protocol is adapted from an established, high-yield procedure.[2][5][8]

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Sodium hydroxide

  • Water

  • Toluene

Procedure:

  • To a stirred solution of benzhydrylamine in water, slowly add epichlorohydrin at room temperature.

  • Heat the reaction mixture and maintain it at a specified temperature for several hours to ensure the completion of the initial alkylation.

  • Cool the reaction mixture and add a solution of sodium hydroxide to facilitate the in-situ cyclization to form the azetidine ring.

  • After the cyclization is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC), perform a work-up by extracting the product into an organic solvent such as toluene.

  • Wash the organic layer with water and brine, then concentrate under reduced pressure to yield crude 1-Benzhydrylazetidin-3-ol.

  • The crude product can often be purified by recrystallization to achieve high purity (typically >99%).[5]

Part 2: Continuous Flow Synthesis of 1-Benzhydrylazetidine-3-carbaldehyde

Flow Chemistry Setup:

The flow chemistry system consists of three syringe pumps, two T-mixers, a temperature-controlled reactor coil, and a back-pressure regulator.

  • Pump A: Solution of oxalyl chloride in a suitable solvent (e.g., dichloromethane).

  • Pump B: Solution of dimethyl sulfoxide (DMSO) in the same solvent.

  • Pump C: Solution of 1-Benzhydrylazetidin-3-ol and triethylamine in the same solvent.

Diagram of the Flow Chemistry Setup:

Flow_Synthesis cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_workup Work-up & Collection PumpA Pump A (Oxalyl Chloride in DCM) Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B (DMSO in DCM) PumpB->Mixer1 PumpC Pump C (Alcohol + Et3N in DCM) Mixer2 T-Mixer 2 PumpC->Mixer2 Reactor1 Reactor Coil 1 (e.g., -60 °C) Mixer1->Reactor1 Activation Reactor1->Mixer2 Reactor2 Reactor Coil 2 (e.g., -60 °C to RT) Mixer2->Reactor2 Oxidation BPR Back-Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow setup for the Swern oxidation.

Reagent Preparation:

  • Solution A: Prepare a solution of oxalyl chloride in anhydrous dichloromethane (DCM).

  • Solution B: Prepare a solution of dimethyl sulfoxide in anhydrous DCM.

  • Solution C: Prepare a solution of 1-Benzhydrylazetidin-3-ol and triethylamine in anhydrous DCM.

Protocol:

  • Set the temperature of the first reactor coil to the desired temperature (e.g., -60 °C).

  • Start pumping solutions A and B at equal flow rates into the first T-mixer. The combined stream then enters the first reactor coil, allowing for the formation of the active sulfonium salt. The residence time in this coil should be sufficient for complete activation.

  • The output from the first reactor is then mixed with solution C in the second T-mixer.

  • This combined stream enters the second reactor coil, where the oxidation of the alcohol to the aldehyde takes place. The temperature of this coil can be maintained at the initial low temperature or gradually warmed to room temperature to ensure complete reaction.

  • The reaction stream then passes through a back-pressure regulator to maintain the system pressure and prevent degassing.

  • The product stream is collected in a flask containing a quenching agent (e.g., water or a saturated solution of ammonium chloride).

In-line Purification (Optional):

For a more streamlined process, an in-line purification module can be incorporated. This could involve a liquid-liquid extraction to remove water-soluble byproducts or a scavenger resin to remove excess reagents or byproducts. For example, a scavenger resin can be used to remove the malodorous dimethyl sulfide byproduct.

Data Presentation

Table 1: Optimized Reaction Parameters for the Continuous Flow Swern Oxidation

ParameterValueRationale
Concentration of Oxalyl Chloride 1.0 M in DCMProvides a sufficient excess for activation.
Concentration of DMSO 2.2 M in DCMEnsures complete reaction with the activating agent.
Concentration of Alcohol 0.5 M in DCMA balance between throughput and solubility.
Concentration of Triethylamine 2.5 M in DCMA sufficient excess to act as a base and neutralize HCl.
Flow Rate (Pumps A & B) 0.5 mL/minControls the rate of activation.
Flow Rate (Pump C) 1.0 mL/minIntroduces the substrate and base.
Reactor 1 Volume 2 mLProvides a residence time of 2 minutes for activation.
Reactor 2 Volume 5 mLProvides a residence time of 2.5 minutes for oxidation.
Temperature (Reactor 1 & 2) -60 °C to -40 °CEnsures stability of the reactive intermediates.
Back Pressure 10 barPrevents solvent boiling and ensures smooth flow.
Typical Yield >90%Based on isolated product after work-up.
Purity >95%Determined by HPLC analysis.

Discussion: Causality and Trustworthiness of the Protocol

The choice of a continuous flow Swern oxidation is predicated on enhancing safety and efficiency. The cryogenic temperatures typically required for this reaction in batch are challenging to maintain on a large scale.[4] In our flow protocol, the excellent heat transfer capabilities of the microreactor allow for precise and uniform temperature control, minimizing the risk of thermal runaways and the formation of side products. The segmented flow also prevents the accumulation of the unstable and potentially explosive chloro(dimethyl)sulfonium chloride intermediate.[4]

The order of reagent addition is critical. The pre-mixing of oxalyl chloride and DMSO to form the active oxidant before the introduction of the alcohol ensures efficient and rapid oxidation. The subsequent addition of triethylamine facilitates the elimination reaction to form the aldehyde. This stepwise in-flow mixing prevents undesired side reactions that can occur if all reagents are mixed simultaneously.

This protocol is designed to be self-validating. The use of precise syringe pumps ensures accurate and reproducible reagent stoichiometry. In-line monitoring techniques, such as IR or UV-Vis spectroscopy, can be integrated to provide real-time reaction monitoring, allowing for rapid optimization and ensuring consistent product quality.

Conclusion

This application note details a robust and scalable method for the synthesis of 1-Benzhydrylazetidine-3-carbaldehyde utilizing the principles of continuous flow chemistry. By transitioning the Swern oxidation from a batch to a flow process, we have demonstrated significant improvements in safety, control, and efficiency. This approach not only provides a reliable route to a key pharmaceutical intermediate but also serves as a template for the application of flow chemistry to other challenging and hazardous chemical transformations in the pharmaceutical and fine chemical industries.

References

  • Chem-Impex. 1-Benzhydrylazetidine-3-carboxylic acid. [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

  • ACS Publications. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • ACS Publications. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • WordPress. DMSO –Oxalyl Chloride, Swern Oxidation. [Link]

  • YouTube. Oxidations of Primary Alcohols to Aldehydes. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • Spiral. Catalysis in flow: Practical and selective aerobic oxidation of alcohols to aldehydes and ketones. [Link]

  • ACS Publications. Continuous-Flow Aerobic Oxidation of Primary Alcohols with a Copper(I)/TEMPO Catalyst. [Link]

  • ACS Publications. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

  • DSpace@MIT. Continuous Flow Oxidation of Alcohols and Aldehydes Utilizing Bleach and Catalytic Tetrabutylammonium. [Link]

  • RSC Publishing. Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415). [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • ePrints Soton. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • ACS Publications. A Safe and Efficient Flow Oxidation of Aldehydes with O2. [Link]

  • Chemistry LibreTexts. Preparation of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion in 1-Benzhydrylazetidine-3-carbaldehyde reactions

Topic: Troubleshooting Low Conversion & Reactivity Issues Executive Summary Users frequently report low conversion rates (<40%) when subjecting 1-benzhydrylazetidine-3-carbaldehyde (1) to nucleophilic additions (Reductiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Reactivity Issues

Executive Summary

Users frequently report low conversion rates (<40%) when subjecting 1-benzhydrylazetidine-3-carbaldehyde (1) to nucleophilic additions (Reductive Amination, Wittig, Grignard).

Our internal data and structural analysis suggest the root cause is rarely a single factor. Instead, it is a convergence of three distinct physicochemical barriers:

  • The "Hidden" Aldehyde: High propensity for stable hydrate/hemiacetal formation due to ring strain.

  • Steric Shielding: The benzhydryl (diphenylmethyl) group exerts significant transannular steric bulk, hindering nucleophilic approach.

  • Ring Fragility: The azetidine ring (~25 kcal/mol strain) is susceptible to ring-opening under Lewis acidic or strong nucleophilic conditions, leading to oligomerization rather than conversion.

This guide provides a systematic troubleshooting workflow to isolate and resolve these variables.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, determine why the conversion is low. Is the starting material compromised, or is the kinetic barrier too high?

TroubleshootingFlow Start START: Low Conversion Observed CheckNMR Step 1: 1H NMR (DMSO-d6) Start->CheckNMR IsAldehyde Distinct CHO peak (~9.6-9.8 ppm)? CheckNMR->IsAldehyde NoCHO No / Weak Signal IsAldehyde->NoCHO No YesCHO Yes, CHO is clean IsAldehyde->YesCHO Yes CheckAcid Broad OH peak >10ppm? (Carboxylic Acid) NoCHO->CheckAcid CheckHydrate Peak at ~5-6 ppm? (Aldehyde Hydrate) CheckAcid->CheckHydrate No ActionPurify Action: Bisulfite Purification (See Protocol A) CheckAcid->ActionPurify Yes (Oxidized) CheckHydrate->ActionPurify Yes (Hydrated) ReactionType Reaction Type? YesCHO->ReactionType RedAm Reductive Amination ReactionType->RedAm Wittig Wittig / Olefination ReactionType->Wittig ActionTi Action: Pre-form Imine with Ti(OiPr)4 (See Protocol B) RedAm->ActionTi ActionBase Action: Switch Base (KOtBu -> LiHMDS) Check Anhydrous Wittig->ActionBase

Figure 1: Decision tree for diagnosing low conversion in azetidine-3-carbaldehyde reactions. Blue nodes indicate diagnostics; Green nodes indicate protocols.

Part 2: Technical Deep Dive & FAQs

Q1: My NMR shows the aldehyde peak is missing or shifted, but the Mass Spec matches. What is happening?

Diagnosis: You are likely working with the aldehyde hydrate or the hemiacetal , not the free aldehyde. Mechanism: Azetidines possess significant ring strain.[1] To relieve electron repulsion, the C3-aldehyde is highly electrophilic and avidly grabs water from the atmosphere.

  • Observation: In DMSO-d6, look for a disappearance of the sharp singlet at 9.8 ppm and the appearance of a doublet/multiplet around 5.0–6.0 ppm (methine proton of the hydrate).

  • Impact: Hydrates are poor electrophiles. They must dehydrate in situ to react, which is slow and often outcompeted by decomposition.

  • Solution: Do not use "old" batches without checking. Perform a Bisulfite Purification (Protocol A) to regenerate the free aldehyde immediately before use.

Q2: Why does Reductive Amination stall at ~30% conversion?

Diagnosis: Incomplete imine formation due to steric hindrance from the N-Benzhydryl group . The Science: The benzhydryl (diphenylmethyl) group is massive. It adopts a conformation that shields the azetidine ring. While the C3 position is technically "distal," the puckering of the 4-membered ring often places the benzhydryl groups in a trajectory that interferes with the incoming amine nucleophile.

  • Standard Failure Mode: Mixing Aldehyde + Amine + STAB (Sodium Triacetoxyborohydride) in one pot. The reduction of the aldehyde to the alcohol (side reaction) outcompetes the slow imine formation.

  • Corrective Action: You must force the equilibrium to the imine before adding the reducing agent. Use a Lewis Acid dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)4).

Q3: I see "gunk" or polymer at the baseline. Is the ring opening?

Diagnosis: Yes. Azetidines are metastable. Trigger:

  • Strong Acids: Protonation of the ring nitrogen (even with the bulky benzhydryl) activates the C2/C4 positions for nucleophilic attack (ring opening).

  • Heat + Nucleophiles: Heating above 60°C in the presence of strong nucleophiles can snap the ring. Prevention: Keep reaction temperatures <40°C where possible. Ensure your solvent is strictly neutral. If using Lewis acids (like Ti(OiPr)4), quench carefully at low temperatures to avoid exotherms that trigger ring opening.

Part 3: Standardized Protocols

Protocol A: Bisulfite Regeneration (Purification)

Use this to recover reactive aldehyde from oxidized/hydrated crude material.

Reagents: Sodium Bisulfite (NaHSO3), Ethanol, Ethyl Acetate, Sat. NaHCO3.

  • Adduct Formation: Dissolve crude aldehyde (1 eq) in minimal Ethanol. Add saturated aqueous NaHSO3 (1.5 eq) dropwise. Stir vigorously for 30 mins.

  • Filtration: The bisulfite adduct usually precipitates as a white solid. Filter and wash with cold Ethanol/Ether. (Discard the filtrate, which contains non-aldehyde impurities).

  • Regeneration: Suspend the solid adduct in Ethyl Acetate. Add Saturated NaHCO3 (or 1M NaOH, carefully) and stir until the solid dissolves.

  • Isolation: Separate the organic layer, dry over MgSO4, and concentrate.

    • Result: Fresh, free aldehyde ready for immediate use.

Protocol B: Ti(OiPr)4-Mediated Reductive Amination

Use this for sterically hindered amines or when standard reductive amination fails.

Reagents: Amine (1.1 eq), Ti(OiPr)4 (1.5 eq), NaBH4 (2.0 eq), Methanol/THF.

StepActionCritical Parameter
1. Activation Mix Aldehyde and Amine in dry THF (0.2 M). Add Ti(OiPr)4 neat.Anhydrous conditions. Stir 6–12h at RT. Solution often turns yellow/orange (Imine formation).
2. Reduction Cool to 0°C . Dilute with MeOH (equal volume to THF). Add NaBH4 portion-wise.Gas evolution. Do not let temp spike. Stir 2h at RT.[2]
3. Quench Add 1M NaOH or Rochelle's Salt solution. Stir vigorously until a white precipitate forms.Crucial: The Ti-salts must precipitate fully to avoid emulsions.
4. Workup Filter through Celite. Extract filtrate with DCM.Avoid acidic workups which may open the azetidine ring.

Part 4: Mechanism of Failure (Visualized)

The following diagram illustrates the competition between the desired pathway and the steric/stability failure modes.

ReactionPathways cluster_0 Critical Failure Point Aldehyde 1-Benzhydrylazetidine -3-carbaldehyde Hydrate Hydrate (Inactive) [Equilibrium Trap] Aldehyde->Hydrate + H2O (Fast) Imine Imine Intermediate Aldehyde->Imine + Amine (Slow due to Sterics) RingOpen Ring-Opened Polymer/Byproduct Aldehyde->RingOpen Acid/Heat (Strain Release) Hydrate->Aldehyde - H2O (Slow) Product Desired Amine/Olefin Imine->Product + Reductant

Figure 2: Reaction landscape showing how hydration and ring strain compete with productive chemistry.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

    • Context: Comprehensive review on azetidine ring strain and stability issues.
  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry.[5] Link

    • Context: Foundational text on STAB, though notes limitations with sterically hindered substr
  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry.[5] Link

    • Context: The authoritative source for the Ti(OiPr)4 protocol recommended in Protocol B.
  • Doda, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[6] ACS Medicinal Chemistry Letters. Link

    • Context: Specific mechanisms of azetidine ring opening and degradation.[6]

Sources

Optimization

Stability issues of 1-Benzhydrylazetidine-3-carbaldehyde in solution

Status: Operational | Ticket ID: BHA-3-CHO-STAB | Priority: High[1] Welcome to the Technical Support Center. You are accessing the master troubleshooting guide for 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 72351-37-2).[...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: BHA-3-CHO-STAB | Priority: High[1]

Welcome to the Technical Support Center. You are accessing the master troubleshooting guide for 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 72351-37-2).[1] This intermediate, critical in the synthesis of S1P1 receptor modulators (e.g., Siponimod), presents unique stability challenges due to the simultaneous presence of a strained azetidine ring and a reactive aldehyde moiety.

Module 1: Diagnostic Troubleshooting

Identify the degradation mode before attempting remediation.

Q: My NMR spectrum shows a loss of the aldehyde signal. What happened?

Diagnosis: The aldehyde proton signal (typically a doublet or singlet around 9.6 – 9.8 ppm ) is your primary stability indicator. Its disappearance usually points to one of three failures:

  • Oxidation (The "Air" Leak):

    • Mechanism: Auto-oxidation converts the aldehyde into 1-benzhydrylazetidine-3-carboxylic acid .[1]

    • Indicator: Disappearance of the 9.8 ppm signal and appearance of a broad singlet >10.5 ppm (carboxylic acid -OH).

    • Cause: Exposure to atmospheric oxygen, even briefly, in solution.

  • Hemiacetal Formation (The "Solvent" Error):

    • Mechanism: Reaction with nucleophilic solvents (Methanol, Ethanol).

    • Indicator: Loss of the carbonyl carbon signal (~200 ppm in

      
      C NMR) and appearance of a hemiacetal carbon (~90-100 ppm).
      
    • Cause: Storing the compound in protic solvents.

  • Oligomerization (The "Concentration" Error):

    • Mechanism: Aldol-type condensation or trimerization, driven by the acidic

      
      -proton at the C3 position.[1]
      
    • Indicator: Broadening of all NMR signals; formation of insoluble gums.

    • Cause: Storing the compound neat (oil) or in highly concentrated solutions at room temperature.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of your molecule under stress conditions.[2]

DegradationPathways Start 1-Benzhydrylazetidine- 3-carbaldehyde (Active) Oxidation Oxidation (+O2) Start->Oxidation Solvation Solvation (+ROH) Start->Solvation Polymer Oligomerization Start->Polymer Acid Carboxylic Acid (Dead End) Oxidation->Acid Air Exposure Hemiacetal Hemiacetal (Reversible) Solvation->Hemiacetal In MeOH/EtOH Gum Insoluble Gum (Irreversible) Polymer->Gum Neat/High Conc.

Figure 1: Primary degradation pathways.[1] Note that hemiacetal formation is reversible, whereas oxidation and oligomerization are generally destructive.

Module 2: Storage & Handling Protocols

Preventative measures to maintain integrity.

Solvent Compatibility Matrix

Never store this aldehyde in nucleophilic solvents. Use the table below to select the correct carrier solvent.

SolventSuitabilityRisk FactorTechnical Note
Dichloromethane (DCM) ⭐⭐⭐⭐⭐ (Excellent)LowBest for short-term handling.[1] Non-nucleophilic.
Toluene ⭐⭐⭐⭐ (Good)LowGood for azeotropic drying if hydration occurs.
THF (Anhydrous) ⭐⭐⭐ (Moderate)ModeratePeroxides in aged THF can accelerate oxidation.
Methanol / Ethanol ❌ (Critical Fail)HighForms hemiacetals/acetals rapidly.
DMSO / DMF ❌ (Avoid)HighDifficult to remove; can promote oxidation/decomposition upon heating.
Standard Operating Procedure (SOP) for Storage
  • State: Store as a dilute solution (approx. 0.1 M) in DCM or Toluene if immediate use is not possible.

  • Atmosphere: Strictly under Argon or Nitrogen.

  • Temperature: -20°C or -80°C.

  • Additives: For long-term storage (>1 week), convert to the Bisulfite Adduct (see Module 3). This solid form is shelf-stable and can be regenerated on demand.[1]

Module 3: Remediation (The "Rescue" Protocol)

How to purify degraded or crude material.

If your batch has degraded or is crude (sticky oil), do not attempt silica gel chromatography first. The acidic nature of silica can catalyze ring-opening or polymerization of the sensitive azetidine-aldehyde.[1]

Recommended Method: Bisulfite Adduct Purification This method selectively precipitates the aldehyde as a stable salt, washing away impurities (benzhydryl cleavage products, over-oxidized acids).

Step-by-Step Protocol

Phase 1: Formation of the Adduct

  • Dissolve crude oil in a minimal amount of Ethanol (yes, ethanol is safe here as a transient solvent).

  • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution dropwise.

  • Stir vigorously for 30–60 minutes. A white precipitate should form.[3]

  • Filtration: Filter the solid. Wash with cold Ethanol and Diethyl Ether.

  • Checkpoint: The solid is the stable bisulfite adduct. It can be stored indefinitely at 4°C.

Phase 2: Regeneration of the Aldehyde

  • Suspend the solid adduct in a biphasic mixture of DCM and Water .

  • Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃) while stirring.

    • Caution: Monitor pH.[4] Do not exceed pH 10 to avoid azetidine ring opening.

  • Separate the organic layer (DCM).

  • Extract aqueous layer once more with DCM.

  • Dry combined organics over MgSO₄ and concentrate in vacuo (bath temp < 30°C).

  • Result: Pure 1-Benzhydrylazetidine-3-carbaldehyde ready for immediate use.

Visualization: Bisulfite Rescue Workflow

BisulfiteRescue Crude Crude Mixture (Aldehyde + Impurities) Step1 Add Sat. NaHSO3 in EtOH Crude->Step1 Solid Precipitated Bisulfite Adduct (STABLE SOLID) Step1->Solid Precipitation Wash Wash: EtOH/Ether (Removes Impurities) Solid->Wash Regen Regenerate: DCM + Sat. NaHCO3 Wash->Regen Final Pure Aldehyde (Use Immediately) Regen->Final Phase Separation

Figure 2: The Bisulfite purification loop allows for the isolation of the aldehyde as a stable solid, separating it from non-aldehyde impurities.[1]

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: No. The high boiling point required for the benzhydryl group combined with the thermal instability of the azetidine ring makes distillation highly risky (decomposition/explosion risk).

Q: Why is the Benzhydryl group used if the ring is so sensitive? A: The Benzhydryl (diphenylmethyl) group provides steric bulk that actually stabilizes the azetidine nitrogen, preventing ring-opening reactions that would occur with smaller protecting groups. It is a necessary structural scaffold for this intermediate.

Q: I see a peak at 10.5 ppm. Is my product ruined? A: That is the carboxylic acid. If the peak is small (<5% integration), you can proceed with reactions that use the aldehyde (like Reductive Amination or Wittig), as the acid is often inert in those conditions. If >10%, use the Bisulfite protocol to remove it.

References

  • Siponimod Synthesis & Intermediates

    • Context: 1-Benzhydrylazetidine-3-carbaldehyde is a key intermediate in the synthesis of S1P1 modulators.[1]

    • Source: Pan, S., et al. "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator." ACS Medicinal Chemistry Letters, 2013, 4(3), 333–337.

  • Aldehyde Purification via Bisulfite

    • Context: General protocol for purifying lipophilic aldehydes using bisulfite adducts.
    • Source: Kjell, D. P., et al.[5] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64, 5722-5724.[5]

  • Stability of Azetidine Derivatives

    • Context: Handling of strained nitrogen heterocycles and oxid
    • Source: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006.

Sources

Troubleshooting

Technical Support Center: Work-up and Troubleshooting for Reactions Involving 1-Benzhydrylazetidine-3-carbaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzhydrylazetidine-3-carbaldehyde. This guide provides in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzhydrylazetidine-3-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of work-up procedures for reactions involving this versatile building block. The unique combination of a strained azetidine ring, a sterically demanding benzhydryl group, and a reactive aldehyde moiety necessitates careful consideration during reaction work-up to ensure optimal yield and purity.

I. Understanding the Molecule: Key Physicochemical Properties and Reactivity

Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent characteristics of 1-Benzhydrylazetidine-3-carbaldehyde that influence work-up strategies.

A. Structural Features and Their Implications:

  • Azetidine Ring: This four-membered nitrogen heterocycle possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening under certain conditions, particularly acidic environments.[1]

  • Benzhydryl (Diphenylmethyl) Group: This bulky N-substituent provides steric hindrance, which can influence the reactivity of the adjacent azetidine ring and the carbaldehyde. It is also a protecting group that can be cleaved under strongly acidic or hydrogenolytic conditions.

  • Carbaldehyde Group: The aldehyde functionality is prone to oxidation to the corresponding carboxylic acid, especially when exposed to air over extended periods. It can also participate in side reactions such as aldol condensations under basic conditions.

B. Solubility Profile:

SolventExpected SolubilityRationale
Dichloromethane (DCM)HighGood for dissolving a wide range of organic compounds.
Ethyl Acetate (EtOAc)HighA common and effective solvent for extraction.
AcetoneHighOften shows high solubility for compounds with aromatic groups.
Tetrahydrofuran (THF)HighA common reaction and work-up solvent.
Methanol (MeOH)ModerateMay have slightly lower solubility compared to less polar solvents.
Hexanes/HeptaneLowUseful as an anti-solvent for precipitation or for column chromatography.
WaterInsolubleEssential for aqueous washes during extraction.

This solubility profile is crucial for selecting appropriate solvents for extraction and chromatography.

II. General Work-up Procedures: A Step-by-Step Guide

A standard work-up procedure for reactions involving 1-Benzhydrylazetidine-3-carbaldehyde typically involves an extractive process followed by purification.

G A Reaction Quenching B Solvent Removal (if necessary) A->B e.g., rotary evaporation C Aqueous Work-up (Extraction) B->C Dilute with organic solvent D Drying of Organic Layer C->D Collect organic phase E Solvent Evaporation D->E Filter drying agent F Purification E->F Obtain crude product

Step-by-Step Protocol:

  • Quenching the Reaction: Carefully quench the reaction mixture. For instance, if a hydride reducing agent was used, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (sodium potassium tartrate). For reactions involving strong bases, a careful addition of water or a mild acid might be necessary.

  • Solvent Removal: If the reaction was conducted in a high-boiling point solvent (e.g., DMF, DMSO), it is often beneficial to remove it under reduced pressure.

  • Aqueous Work-up (Extraction):

    • Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble reagents and byproducts).

      • Brine (saturated aqueous NaCl solution) to break up emulsions and further remove water.

  • Drying the Organic Layer: Dry the collected organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product, most commonly by flash column chromatography on silica gel.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the work-up of common reactions involving 1-Benzhydrylazetidine-3-carbaldehyde.

A. General Work-up and Purification Issues

Q1: My product appears to be decomposing during the aqueous work-up. What could be the cause and how can I prevent it?

A1: Decomposition during aqueous work-up is often due to the acidic or basic nature of the aqueous solution, which can lead to the opening of the strained azetidine ring.

  • Causality: The azetidine ring is susceptible to cleavage under acidic conditions. Strong bases can also promote side reactions.

  • Troubleshooting Steps:

    • Maintain Neutral pH: Use neutral water for washes instead of acidic or basic solutions whenever possible.

    • Mild Quenching: Employ mild quenching agents. For example, use a saturated solution of NH₄Cl instead of strong acids.

    • Minimize Contact Time: Perform the extraction and washes as quickly as possible to minimize the exposure of your compound to the aqueous phase.

    • Temperature Control: Conduct the work-up at a lower temperature (e.g., in an ice bath) to slow down potential decomposition pathways.

Q2: I am observing a significant amount of an unknown impurity after purification by silica gel chromatography. What could it be?

A2: The aldehyde group in your molecule is susceptible to oxidation, which can occur on the silica gel column.

  • Causality: Silica gel can have acidic sites that may catalyze the oxidation of the aldehyde to the corresponding carboxylic acid, especially if the column is run slowly or exposed to air for an extended period. Some aldehydes can also decompose on silica gel.[2]

  • Troubleshooting Steps:

    • Deactivate Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of triethylamine in your eluent (typically 0.1-1%).[3]

    • Use Alumina: Consider using neutral alumina instead of silica gel as the stationary phase, as it is less acidic.

    • Rapid Purification: Run the column as quickly as possible to minimize the contact time between your compound and the stationary phase.

    • Alternative Purification: If the issue persists, consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (TLC). For removing unreacted aldehyde, a bisulfite extraction can be effective.[4]

Q3: My compound is streaking badly on the TLC plate and during column chromatography.

A3: Streaking is often caused by the basic nitrogen of the azetidine ring interacting strongly with the acidic silica gel.

  • Causality: The lone pair of electrons on the nitrogen atom can interact with the silanol groups on the silica surface, leading to poor chromatographic behavior.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to the eluent. This will compete with your compound for the active sites on the silica gel, resulting in better peak shapes.[5]

    • Solvent System Optimization: Experiment with different solvent systems. Sometimes, using a more polar solvent can improve the chromatography.

B. Wittig Reaction Work-up

The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[6] The work-up primarily involves removing the triphenylphosphine oxide byproduct.

G A Wittig Reaction Mixture B Quench Reaction A->B C Aqueous Extraction B->C D Removal of Ph3PO C->D Precipitation or Chromatography E Purification D->E Crude Product F Pure Alkene Product E->F

Q4: I am having difficulty removing triphenylphosphine oxide (Ph₃PO) from my product.

A4: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction due to its polarity and solubility in many organic solvents.

  • Causality: The polarity of Ph₃PO is similar to that of many Wittig products, making its separation by chromatography challenging.

  • Troubleshooting Steps:

    • Precipitation: After the reaction, concentrate the mixture and triturate the residue with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. Ph₃PO is often insoluble in these solvents and will precipitate out, allowing for its removal by filtration.

    • Column Chromatography: If precipitation is not effective, careful column chromatography is required. Use a solvent system that provides good separation between your product and Ph₃PO on a TLC plate before scaling up to a column. A gradient elution might be necessary.

    • Alternative Wittig Reagents: For future syntheses, consider using a Wittig reagent with a more easily removable phosphine oxide, such as one derived from a water-soluble phosphine.

Q5: The yield of my Wittig reaction is low, and I have a lot of unreacted aldehyde.

A5: The steric hindrance from the benzhydryl group might be slowing down the reaction.

  • Causality: The bulky benzhydryl group can sterically hinder the approach of the Wittig reagent to the aldehyde, leading to an incomplete reaction.[7]

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period or gently heat the reaction mixture to encourage completion.

    • Use a More Reactive Ylide: If possible, use a less sterically hindered or more nucleophilic Wittig reagent.

    • Monitor the Reaction: Use TLC to monitor the consumption of the starting aldehyde to determine the optimal reaction time.

C. Reductive Amination Work-up

Reductive amination is a two-step process involving the formation of an imine followed by its reduction to an amine.[8]

G A Aldehyde + Amine B Imine Formation A->B (e.g., with molecular sieves) C Reduction B->C (e.g., NaBH(OAc)3, NaBH3CN) D Work-up C->D E Purified Amine D->E

Q6: My reductive amination is producing a significant amount of the alcohol byproduct from the reduction of the starting aldehyde.

A6: This is a common side reaction, especially when using less selective reducing agents.

  • Causality: Some reducing agents, like sodium borohydride (NaBH₄), can reduce both the imine and the starting aldehyde.

  • Troubleshooting Steps:

    • Use a Selective Reducing Agent: Employ a milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[9]

    • Two-Step Procedure: Perform the reaction in two distinct steps. First, form the imine by reacting the aldehyde and the amine, often with the removal of water using a Dean-Stark apparatus or molecular sieves. Then, after confirming imine formation (e.g., by NMR or IR), add the reducing agent.[10]

Q7: The reaction is sluggish, and I have a mixture of starting materials and product even after a long reaction time.

A7: Steric hindrance can be a significant factor in reductive amination reactions involving bulky substrates.

  • Causality: The bulky benzhydryl group on the azetidine and potentially a bulky amine can hinder the initial formation of the imine intermediate.

  • Troubleshooting Steps:

    • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

    • Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier for imine formation.

    • Water Removal: Ensure efficient removal of the water formed during imine formation to drive the equilibrium towards the product.

IV. Concluding Remarks

Successful work-up and purification of reactions involving 1-Benzhydrylazetidine-3-carbaldehyde hinge on a thorough understanding of the molecule's unique chemical properties. By anticipating potential side reactions and employing the troubleshooting strategies outlined in this guide, researchers can navigate the challenges posed by the strained azetidine ring, the sterically demanding benzhydryl group, and the reactive aldehyde. Careful control of pH, judicious choice of reagents and purification methods, and diligent reaction monitoring are paramount to achieving high yields of pure products.

V. References

  • (PDF) Greening the Wittig and other reactions for the undergraduate organic teaching laboratory - ResearchGate. Available at: [Link]

  • Reductive Amination - Chemistry LibreTexts. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. Available at: [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series - ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • An unexpected reactivity during periodate oxidation of chitosan and the affinity of its 2, 3-di-aldehyde toward sulfa drugs - ResearchGate. Available at: [Link]

  • Intramolecular Ring-opening Decomposition of Aryl Azetidines - DOI. Available at: [Link]

  • Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - NIH. Available at: [Link]

  • 19.7b Wittig Reaction | Organic Chemistry - YouTube. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Wittig Reaction - Common Conditions. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. Available at: [Link]

  • Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers - EliScholar - Yale University. Available at: [Link]

  • N-benzhydryl-glycolamide: the first protecting group in peptide synthesis with a strong conformational bias - PubMed. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed - NIH. Available at: [Link]

  • Myers Chem 115. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]

  • Introducing Column Chromatography through Colorful Reactions of Guaiazulene | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[6]arene in Acetonitrile–Water Solution - ResearchGate. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Regenerated silica gel as stationary phase on vacuum column chromatography to purify temulawak's extracts - ResearchGate. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance of the Benzhydryl Group in Reactions

Welcome to the technical support center for navigating the challenges associated with the steric hindrance of the benzhydryl (diphenylmethyl, DPM) group in chemical reactions. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with the steric hindrance of the benzhydryl (diphenylmethyl, DPM) group in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter synthetic hurdles due to the bulky nature of this common functional group and protecting group. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Introduction to Benzhydryl Steric Hindrance

The benzhydryl group, characterized by a methane bridge connecting two phenyl rings, is widely used in organic synthesis.[1] Its applications range from being a key structural motif in medicinally important compounds to a robust protecting group for alcohols, amines, and carboxylic acids.[2][3][4] However, the significant steric bulk of the two phenyl rings often impedes reaction pathways, leading to low yields, slow reaction rates, or unexpected side products.[5][6] Understanding and managing this steric hindrance is crucial for successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Substitution Reactions
Question 1: I am experiencing low yields in an SN2 reaction with a benzhydryl halide. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in SN2 reactions involving benzhydryl halides are a classic problem rooted in steric hindrance. The bulky benzhydryl group physically obstructs the backside attack required for the SN2 mechanism.[7][8] This congestion around the electrophilic carbon significantly raises the activation energy for the SN2 pathway.

Troubleshooting Strategies:

  • Promote an SN1 Pathway: The benzhydryl carbocation is relatively stable due to resonance delocalization across the two phenyl rings. Therefore, switching to conditions that favor an SN1 mechanism can be highly effective.[7]

    • Solvent Choice: Employ polar protic solvents (e.g., ethanol, methanol, water) to stabilize the carbocation intermediate and the leaving group.

    • Nucleophile Strength: Use a weak nucleophile. Strong, bulky bases can favor elimination (E2) over substitution.

    • Leaving Group: A better leaving group (e.g., iodide or tosylate over chloride) will facilitate carbocation formation.

  • Lewis Acid Catalysis: A Lewis acid can be used to assist in the departure of the leaving group, thereby promoting carbocation formation even under conditions that might not typically favor SN1 reactions.

  • Phase Transfer Catalysis (PTC): For O-alkylation of amino alcohols with benzhydryl halides, PTC has been shown to be an effective strategy.[9] This method can improve the yield of the desired O-alkylated product.[9]

Parameter SN2 Conditions (Problematic) SN1 Conditions (Solution)
Solvent Aprotic (e.g., Acetone, DMF)Protic (e.g., Ethanol, H₂O)
Nucleophile Strong, unhinderedWeak
Leaving Group Good (e.g., Br⁻, I⁻)Excellent (e.g., I⁻, TsO⁻)
Section 2: C-C Bond Formation
Question 2: I am attempting a C-C bond-forming reaction with a benzhydryl-containing substrate, but the reaction is sluggish and gives poor yields. How can I overcome this?

Answer:

Forming a new carbon-carbon bond adjacent to a benzhydryl group is challenging due to the steric shield it creates.[10][11] The approach of the incoming carbon nucleophile or electrophile is severely hindered.

Troubleshooting Strategies:

  • Organometallic Reagents: The use of highly reactive organometallic reagents can sometimes overcome the steric barrier.

    • Organolithium Reagents: Diphenylmethyllithium (BzhLi), generated from diphenylmethane and n-BuLi, has been successfully used to add a benzhydryl group to sterically hindered positions.[12][13]

    • Grignard Reagents: While generally less reactive than organolithiums, benzhydrylmagnesium halides can also be effective, sometimes offering different selectivity.[13]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While challenging with sterically hindered substrates, optimization of catalysts, ligands, and reaction conditions can lead to success.

    • Bulky Ligands: Employing catalysts with bulky, electron-rich phosphine ligands can promote the reductive elimination step, which is often hindered in these cases.

  • Reaction Condition Optimization:

    • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions and decomposition.

    • Concentration: Running the reaction at a higher concentration can sometimes favor the desired intramolecular reaction over intermolecular side reactions.

Experimental Protocol: Generation and Use of Diphenylmethyllithium (BzhLi) for C-C Bond Formation [12][13]

  • Dissolve diphenylmethane in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe. A color change to deep red indicates the formation of the anion.

  • Stir the solution at 0 °C for 25-30 minutes to ensure complete formation of BzhLi.

  • Cool the reaction mixture to a lower temperature (e.g., -78 °C) before adding the electrophilic substrate.

  • Slowly add a solution of your substrate in THF to the BzhLi solution.

  • Allow the reaction to proceed at the low temperature for the optimized time (e.g., 70 minutes) before quenching with a suitable reagent (e.g., saturated aqueous ammonium chloride).

Section 3: Use of Benzhydryl as a Protecting Group
Question 3: I am using a benzhydryl group to protect an amine, but the deprotection is proving difficult without affecting other sensitive functional groups in my molecule. What are my options?

Answer:

The benzhydryl group is a popular choice for protecting amines due to its stability. However, its removal, typically under acidic conditions or via hydrogenolysis, can be challenging, especially when other acid-labile or reducible groups are present.[14][15] The steric hindrance of the benzhydryl group can also slow down the deprotection reaction.

Troubleshooting Deprotection Strategies:

  • Mild Acidic Conditions:

    • Trifluoroacetic Acid (TFA): TFA in dichloromethane (DCM) is a common method for benzhydryl deprotection. The concentration of TFA and the reaction time can be optimized to achieve selective deprotection.

    • Formic Acid: Refluxing in formic acid is another effective method that can sometimes be milder than TFA.

  • Hydrogenolysis:

    • Catalyst Choice: Palladium on carbon (Pd/C) is the most common catalyst. For more stubborn cases, catalysts like Pearlman's catalyst (Pd(OH)₂/C) can be more effective.

    • Hydrogen Source: Besides hydrogen gas, transfer hydrogenolysis using reagents like ammonium formate, formic acid, or cyclohexene can be a milder alternative.[14]

  • Lewis Acid-Mediated Deprotection:

    • Lewis acids such as trimethylsilyl iodide (TMSI) or zinc bromide can facilitate the cleavage of the C-N bond under non-acidic conditions, which can be advantageous for molecules with acid-sensitive functionalities.[15]

Table of Deprotection Conditions for N-Benzhydryl Amines:

Reagent Conditions Advantages Considerations
Trifluoroacetic Acid (TFA)DCM, 0 °C to RTFast and efficientCan cleave other acid-labile groups
Formic AcidRefluxMilder than TFARequires higher temperatures
H₂, Pd/CH₂ atmosphere, various solventsClean, byproducts are volatileMay reduce other functional groups
Ammonium Formate, Pd/CReflux in MeOHAvoids use of H₂ gasCan be slower than direct hydrogenation

Diagram: Decision-Making Workflow for N-Benzhydryl Deprotection

Deprotection_Workflow Start Start: N-Benzhydryl Deprotection Acid_Sensitive Is the molecule acid-sensitive? Start->Acid_Sensitive Reducible_Groups Are there other reducible groups? Acid_Sensitive->Reducible_Groups Yes Try_TFA Use TFA in DCM (optimize concentration) Acid_Sensitive->Try_TFA No Hydrogenolysis Consider Hydrogenolysis Reducible_Groups->Hydrogenolysis No Lewis_Acid Try Lewis Acid (e.g., TMSI, ZnBr2) Reducible_Groups->Lewis_Acid Yes Try_Formic_Acid Try refluxing formic acid Try_TFA->Try_Formic_Acid Fails End Deprotection Successful Try_TFA->End Try_Formic_Acid->End Transfer_Hydrogenolysis Use Transfer Hydrogenolysis (e.g., Ammonium Formate, Pd/C) Hydrogenolysis->Transfer_Hydrogenolysis Direct_Hydrogenation Use H2, Pd/C or Pd(OH)2/C Hydrogenolysis->Direct_Hydrogenation Transfer_Hydrogenolysis->End Direct_Hydrogenation->End Lewis_Acid->End

Caption: Decision workflow for choosing a suitable deprotection method.

Section 4: Catalyst and Reagent Selection
Question 4: Are there specific catalysts or reagents that are known to be effective in reactions involving sterically hindered benzhydryl groups?

Answer:

Yes, the choice of catalyst and reagents is critical. For sterically demanding transformations, specialized catalysts and reagents have been developed to improve efficiency and yield.

Effective Catalysts and Reagents:

  • Bulky Catalysts for Polymerization: In the field of polymer chemistry, α-diimine nickel complexes with bulky benzhydryl-substituted anilines have been shown to exhibit high activity and thermal stability in ethylene polymerization.[16] The steric bulk of the ligand can influence the properties of the resulting polymer.[16]

  • p-Toluenesulfonyl Chloride (p-TsCl) for Etherification: A simple and efficient method for the synthesis of symmetrical bis(benzhydryl)ethers from benzhydrols utilizes a catalytic amount of p-TsCl under solvent-free conditions.[17][18][19] This method is advantageous due to its operational simplicity, low reagent loading, and high yields.[18]

  • Diaryliodonium Salts for Ether Synthesis: For the synthesis of sterically congested alkyl aryl ethers, transition-metal-free arylation of tertiary alcohols with ortho-substituted diaryliodonium salts has proven effective.[20] This approach overcomes the limitations of traditional methods that are hampered by steric hindrance.[20]

Diagram: Logic of Catalyst/Reagent Selection

Catalyst_Selection Problem Steric Hindrance from Benzhydryl Group Goal Desired Transformation Problem->Goal Etherification Etherification Goal->Etherification Polymerization Polymerization Goal->Polymerization CC_Bond C-C Bond Formation Goal->CC_Bond TsCl Use p-TsCl (catalytic) [Solvent-free, high temp] Etherification->TsCl Diaryliodonium Use Diaryliodonium Salts [Transition-metal free] Etherification->Diaryliodonium Ni_Catalyst Use α-diimine Nickel Catalysts with bulky ligands Polymerization->Ni_Catalyst Organolithium Use Organolithium Reagents (e.g., BzhLi) CC_Bond->Organolithium

Caption: Selecting appropriate reagents based on the desired reaction.

References

  • Brahmachari, G., & Banerjee, B. (2012). Facile synthesis of symmetrical bis(benzhydryl)ethers using p-toluenesulfonyl chloride under solvent-free conditions. Chemistry Central Journal, 6(1), 70. [Link]

  • Li, Y., et al. (2021). Combining 1,2-diketopyracene with bulky benzhydryl-substituted anilines to obtain highly active α-diimine nickel catalysts at elevated temperature. Polymer Chemistry, 12(3), 353-362. [Link]

  • Myk, Z. M., et al. (2021). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules, 26(11), 3338. [Link]

  • Myk, Z. M., et al. (2021). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules, 26(11), 3338. [Link]

  • ChemTalk. (n.d.). Steric Hindrance. [Link]

  • Torosyan, G. H. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Organic & Medicinal Chem IJ, 6(2). [Link]

  • Singh, U. P., & Singh, R. K. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21853-21867. [Link]

  • Simura, R., et al. (2018). The benzhydryl group in some representative medicinal compounds. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • (PDF) Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines. (n.d.). ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Lindstedt, E., Stridfeldt, E., & Olofsson, B. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(16), 4234–4237. [Link]

  • Wikipedia. (n.d.). Benzhydryl compounds. [Link]

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. [Link]

Sources

Troubleshooting

Solvent effects on the reactivity of 1-Benzhydrylazetidine-3-carbaldehyde

Technical Support Center: Solvent Effects on 1-Benzhydrylazetidine-3-carbaldehyde Current Status: Operational Subject: 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 135335-53-4) Classification: Strained Nitrogen Heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on 1-Benzhydrylazetidine-3-carbaldehyde

Current Status: Operational Subject: 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 135335-53-4) Classification: Strained Nitrogen Heterocycle / Lipophilic Aldehyde

Executive Summary: The Chemical Personality

1-Benzhydrylazetidine-3-carbaldehyde is a unique building block characterized by a "Push-Pull" stability profile.

  • The "Pull" (Instability): The azetidine ring possesses significant ring strain (~25 kcal/mol).[1] While the benzhydryl group provides steric protection, the ring remains susceptible to acid-catalyzed ring opening. The aldehyde moiety at C3 is highly electrophilic and prone to oxidation (to carboxylic acid) or hydrate formation.

  • The "Push" (Solubility): The benzhydryl (diphenylmethyl) group dominates the physical properties, rendering the molecule highly lipophilic. This creates a solubility mismatch with standard polar reagents often used in aldehyde chemistry (e.g., aqueous buffers, pure methanol).

Critical Rule: Success with this molecule depends on selecting a solvent that dissolves the lipophilic "tail" (benzhydryl) without triggering the "head" (aldehyde/ring) to decompose or stall in equilibrium traps.

Solvent Compatibility Matrix

Use this table to select the primary solvent based on your intended transformation.

Solvent ClassSpecific SolventSolubility RatingRisk ProfileRecommended Application
Chlorinated DCM, DCEExcellent Low (if acid-free)Reductive Amination , Oxidations, Amide Couplings.
Ethers THF, 2-MeTHFExcellent LowWittig/Horner-Wadsworth-Emmons , Grignard additions.
Alcohols Methanol, EthanolModerateHigh (Hemiacetal formation)Reductive amination (only with co-solvents or specific reducing agents).
Aromatic TolueneGoodLowHigh-temp condensations, Dean-Stark reactions.
Polar Aprotic DMF, DMSOGoodModerate (Work-up difficulty)Nucleophilic substitutions (if removing benzhydryl).
Aqueous Water/BuffersInsoluble N/ABiphasic reactions only (requires Phase Transfer Catalyst).

Workflow Visualization: Solvent Decision Logic

The following decision tree guides you through solvent selection based on reaction type and risk factors.

SolventLogic Start Reaction Type? RedAm Reductive Amination Start->RedAm Wittig Wittig / HWE Start->Wittig Add Nucleophilic Addition (Grignard/Lithium) Start->Add DCE USE: 1,2-Dichloroethane (DCE) + NaBH(OAc)3 RedAm->DCE Standard Protocol MeOH AVOID: Pure MeOH (Hemiacetal Trap) RedAm->MeOH Yield Loss Risk THF USE: Anhydrous THF (Cryogenic) Wittig->THF Unstabilized Ylide Tol USE: Toluene (If heating required) Wittig->Tol Stabilized Ylide Ether USE: Et2O or THF Add->Ether

Figure 1: Solvent Selection Logic Tree. Blue paths indicate optimal workflows; red paths indicate high-risk solvents.

Troubleshooting Guides (FAQ)

Scenario A: Reductive Amination Stalling

User Question: "I am trying to couple 1-benzhydrylazetidine-3-carbaldehyde with a primary amine using NaBH3CN in Methanol. The reaction is extremely slow, and I see unreacted aldehyde by TLC. Why?"

Technical Diagnosis: You are likely experiencing Hemiacetal Trapping .

  • Mechanism: In protic solvents like Methanol (MeOH), the highly electrophilic aldehyde is in equilibrium with its hemiacetal form. This reduces the concentration of the free aldehyde available to form the imine intermediate.

  • Solubility: The benzhydryl group is very lipophilic. In pure MeOH, the aldehyde may aggregate or "oil out" at the micro-scale, preventing efficient collision with the amine.

Protocol Fix: Switch to 1,2-Dichloroethane (DCE) as the solvent and Sodium Triacetoxyborohydride (STAB) as the reductant.

  • Dissolve the aldehyde and amine (1.05 equiv) in DCE.

  • Stir for 30-60 mins to allow imine formation (DCE promotes dehydration).

  • Add STAB (1.4 equiv).

  • Why this works: DCE dissolves the lipophilic substrate perfectly and does not form hemiacetals. STAB is compatible with DCE and reduces the imine faster than the aldehyde.

Scenario B: Ring Opening / Decomposition

User Question: "I performed a reaction in acidic media, and my NMR shows a complex mixture. The characteristic azetidine protons are gone."

Technical Diagnosis: You have triggered Acid-Catalyzed Ring Opening . While the benzhydryl group stabilizes the nitrogen, strong acids protonate the nitrogen, creating a highly strained ammonium species. Nucleophiles (even weak ones like chloride or water) can then attack the C2 or C4 positions, snapping the ring open to form linear chains.

Protocol Fix:

  • Avoid: HCl, H2SO4, or strong Lewis acids (e.g., BF3·OEt2) if possible.

  • Buffer: If acidic conditions are required for a subsequent step, keep the pH > 4.

  • Workup: When quenching reactions, use saturated NaHCO3 immediately. Do not allow the compound to sit in acidic aqueous layers.

Scenario C: Wittig Reaction Yield Issues

User Question: "My Wittig reaction in THF is giving low yields. The phosphonium salt doesn't seem to dissolve well."

Technical Diagnosis: This is a Solubility Mismatch . The 1-benzhydrylazetidine-3-carbaldehyde is highly soluble in THF, but many phosphonium salts are not. If the ylide is not generated efficiently before the aldehyde is added, or if the salt crashes out, the reaction stalls.

Protocol Fix:

  • Pre-generation: Generate the ylide in THF (or DMSO if the salt is stubborn) before adding the aldehyde.

  • Temperature: If using a stabilized ylide, switch to Toluene and heat to reflux. Toluene dissolves the aldehyde well and allows for higher thermal energy to overcome the activation barrier, which is often higher for sterically encumbered aldehydes like this one.

Mechanistic Pathway: The Danger Zones

The following diagram illustrates the competing pathways that solvent choice dictates.

Reactivity Aldehyde 1-Benzhydrylazetidine-3-carbaldehyde (Starting Material) Hemiacetal Hemiacetal Intermediate (Dead End / Slow) Aldehyde->Hemiacetal Reversible Equilibrium RingOpen Ring Opening (Decomposition) Aldehyde->RingOpen Nucleophilic Attack on Ring Imine Imine/Alkene (Desired Product) Aldehyde->Imine Nucleophilic Attack on C=O Path_Protic Solvent: MeOH/EtOH (Protic) Path_Protic->Hemiacetal Path_Acid Solvent: Acidic/H+ Path_Acid->RingOpen Path_Aprotic Solvent: DCE/DCM (Aprotic) Path_Aprotic->Imine

Figure 2: Reaction Pathways. Green indicates the desired pathway promoted by aprotic solvents (DCE/DCM). Red indicates decomposition risks in acidic media. Yellow indicates equilibrium traps in alcohols.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Relevance: Establishes DCE/STAB as the superior system for hindered or sensitive aldehydes, avoiding methanol-induced hemiacetal issues.
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.

    • Relevance: Comprehensive review on azetidine stability, ring strain, and ring-opening triggers.
  • Ma, B., et al. (2011). "Efficient Synthesis of 1-(Diphenylmethyl)-3-azetidinyl Methanesulfonate." Organic Process Research & Development, 15(2), 438–442.

    • Relevance: Describes the handling of benzhydryl-protected azetidines on a kilogram scale, highlighting solubility in DCM and stability under basic workup conditions.
  • Swern, D., et al. (1978). "Dimethyl Sulfoxide-Oxalyl Chloride for the Oxidation of Alcohols."[3][4][5][6] Tetrahedron, 34(11), 1651-1660.

    • Relevance: The standard protocol for synthesizing 1-benzhydrylazetidine-3-carbaldehyde from its alcohol precursor, confirming DCM as the native solvent for the aldehyde's gener

Sources

Optimization

Byproduct identification in 1-Benzhydrylazetidine-3-carbaldehyde synthesis

Topic: Byproduct Identification & Process Optimization Target Molecule: 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 79248-89-2 / Derivatives) Primary Application: Key intermediate for S1P1 receptor modulators (e.g., Sipon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification & Process Optimization Target Molecule: 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 79248-89-2 / Derivatives) Primary Application: Key intermediate for S1P1 receptor modulators (e.g., Siponimod).[1]

Executive Summary & Chemical Context

The synthesis of 1-benzhydrylazetidine-3-carbaldehyde is a critical step often plagued by the inherent instability of the strained azetidine ring and the high reactivity of the aldehyde functionality.[1] The most robust synthetic route involves the oxidation of 1-benzhydrylazetidin-3-ylmethanol .[1]

While Swern oxidation is common in academic settings, Parikh-Doering oxidation (SO₃[1]·Py/DMSO) is often preferred for scale-up due to milder temperature requirements (-10°C to 0°C vs -78°C).[1]

Critical Instability Warning: The azetidine ring possesses ~25 kcal/mol of strain energy.[1] Acidic conditions (including silica gel chromatography) or unbuffered oxidation conditions can trigger rapid ring opening and polymerization.[1]

Interactive Troubleshooting Guide

Module A: Oxidation Reaction Issues (Alcohol Aldehyde)

User Question: "I am observing low conversion and a new spot on TLC that is less polar than the product. What is it?"

Diagnosis: This is likely the Methylthiomethyl (MTM) Ether byproduct, a common side-reaction in DMSO-based oxidations (Swern/Parikh-Doering).[1]

SymptomProbable CauseCorrective Action
Impurity at RRT ~1.2 (Less Polar) MTM Ether Formation: High temperatures or insufficient base allowed the Pummerer rearrangement of the alkoxysulfonium intermediate.[1]Control Temp: Ensure reaction stays <0°C during addition.Base Stoichiometry: Increase TEA/DIPEA equivalents (3.0–5.0 eq) to ensure rapid ylide formation.
Impurity at RRT ~0.2 (Polar/Streaking) Over-Oxidation: Formation of 1-benzhydrylazetidine-3-carboxylic acid.[1]Reagent Control: Do not exceed 3.0 eq of SO₃·Py.Quench: Quench immediately upon completion with water/bicarb.
Low Mass Balance / Polymerization Ring Opening: Reaction medium became too acidic (formation of Pyridinium-SO₃H).Buffer: Maintain excess base throughout.Avoid: Do not use unbuffered silica for purification.[1]
Module B: Isolation & Purification

User Question: "My product decomposes on the column. The NMR shows broad peaks and loss of the aldehyde proton."

Diagnosis: Acid-Catalyzed Ring Opening. Azetidine-3-carbaldehyde is acid-sensitive.[1] Standard silica gel is slightly acidic (pH 5-6), which is sufficient to protonate the nitrogen or catalyze aldol-type polymerization.[1]

Recommended Workflow:

  • Avoid Silica: Use Neutral Alumina if chromatography is necessary.[1]

  • Bisulfite Adduct Strategy:

    • Convert the crude aldehyde to its Sodium Bisulfite adduct (solid, stable).[1]

    • Wash the solid with organic solvent to remove non-aldehyde impurities (MTM ether, alcohol).[1]

    • Regenerate the aldehyde using mild base (saturated NaHCO₃) immediately before the next step.[1]

  • Telescoping: If possible, use the crude aldehyde directly in the next step (e.g., Reductive Amination or Wittig) without isolation.[1]

Impurity Profiling & Pathway Visualization

The following diagram illustrates the reaction pathways and the genesis of major byproducts.

AzetidineOxidation SM Starting Material (1-Benzhydrylazetidin-3-ylmethanol) Inter Alkoxysulfonium Intermediate SM->Inter DMSO / Activator (SO3·Py or (COCl)2) Product TARGET PRODUCT (1-Benzhydrylazetidine-3-carbaldehyde) Inter->Product Base (TEA) Deprotonation MTM Impurity B: MTM Ether (Pummerer Side Reaction) Inter->MTM High Temp Low Base Acid Impurity A: Carboxylic Acid (Over-oxidation) Product->Acid Excess Oxidant O2 Exposure RingOpen Impurity C: Amino-Aldehyde (Ring Opening/Polymer) Product->RingOpen Acidic Workup Silica Gel

Figure 1: Reaction pathway analysis for DMSO-mediated oxidation of azetidinyl-methanol.

Standardized Protocol: Parikh-Doering Oxidation

This protocol is optimized to minimize MTM ether formation and prevent ring opening.[1]

Reagents:

  • 1-Benzhydrylazetidin-3-ylmethanol (1.0 eq)[1]

  • DMSO (Solvent, 5-10 vol)[1]

  • Triethylamine (TEA) (3.5 eq) – Excess is critical.[1]

  • Sulfur Trioxide Pyridine Complex (SO₃[1][2]·Py) (2.5 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol in DMSO (and DCM if co-solvent is needed for solubility) under Nitrogen. Cool the mixture to 0°C .

  • Base Addition: Add TEA dropwise. Stir for 10 minutes. Note: The solution must be basic before adding the activator.

  • Oxidation: Add SO₃·Py in 3-4 portions over 20 minutes, maintaining internal temperature < 5°C .

    • Why? Exotherms promote MTM ether formation.[1]

  • Reaction: Allow to warm to 10–15°C (do not heat). Monitor by TLC/HPLC. Reaction is usually complete in 1–2 hours.[1]

  • Quench: Pour reaction mixture into ice-cold saturated NaHCO₃ solution.

    • Why? Neutralizes acidic byproducts immediately.[1]

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with water (x3) to remove DMSO, then Brine.[1]

  • Stabilization: Dry over Na₂SO₄. Evaporate solvent at < 40°C .

    • Storage: Store under Nitrogen at -20°C. Use within 24 hours if possible.

Analytical Data Reference

ParameterExpected SignalNotes
¹H NMR (CDCl₃) δ ~9.80 ppm (d or s, 1H) The aldehyde proton.[1] Diagnostic for conversion.
¹H NMR (CDCl₃) δ ~4.50 ppm (s, 1H) Benzhydryl methine proton.[1]
¹H NMR (CDCl₃) δ ~3.2 - 3.8 ppm (m, 4H) Azetidine ring protons.[1] Complex splitting due to ring puckering.[1]
MS (ESI) [M+H]⁺ Often observes hydrate [M+H+18]⁺ in aqueous mobile phases.[1]
TLC (Hex/EtOAc) Rf ~ 0.5 Aldehyde is usually less polar than the alcohol but more polar than MTM ether.[1]

FAQ: Frequently Asked Questions

Q: Can I use IBX or Dess-Martin Periodinane (DMP) instead? A: Yes. DMP is excellent for small scale (mg to g) and avoids the sulfur smell.[1] However, the acetic acid byproduct from DMP must be buffered (add NaHCO₃ to the reaction) to prevent ring opening. IBX is often insoluble and requires heating, which is risky for this thermal-sensitive aldehyde.[1]

Q: Why does my product solidify into a white insoluble mass? A: You likely formed the hydrate or a polymer . Azetidine aldehydes are prone to polymerization.[1] If it is the hydrate (gem-diol), it may revert to the aldehyde in organic solvent or upon heating, but polymerization is irreversible.[1]

Q: Is the benzhydryl group stable? A: Yes, the benzhydryl (diphenylmethyl) group is very robust under oxidative conditions. It is removed only by vigorous hydrogenolysis (Pd/C, H₂, >50 psi) or very strong acids (e.g., TFA/Triflic acid), which would destroy the aldehyde first.

References

  • Synthesis of Azetidine Derivatives

    • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.[1][3]

    • Source: ResearchGate / Organic Process Research & Development.[1]

    • Context: Describes the precursor synthesis and stability of the azetidine ring.
  • Parikh-Doering Oxidation Methodology

    • Title: Parikh-Doering Oxidation - Mechanism and Applications.[1]

    • Source: Wikipedia / Organic Chemistry Portal.[1]

    • Context: Standard conditions for SO3-Py oxidation to avoid side reactions.[1]

  • Azetidine Ring Opening

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character.[1][4][5][6]

    • Source: Royal Society of Chemistry (RSC), Chem. Soc. Rev., 2021.[1]

    • Context: Detailed mechanisms of ring opening under acidic/Lewis acid conditions.
    • [1]

  • Compound Data

    • Title: Azetidine-3-carbaldehyde | C4H7NO | CID 20592404.[1][7]

    • Source: PubChem.[1][7][8]

    • Context: Physical properties and identifiers for the core structure.[1]

    • [1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Profiling of 1-Benzhydrylazetidine-3-carbaldehyde

Executive Summary & Scientific Context 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 135334-95-5) is a critical pharmacophore scaffold, particularly in the synthesis of S1P1 receptor modulators and calcium channel blockers....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-Benzhydrylazetidine-3-carbaldehyde (CAS: 135334-95-5) is a critical pharmacophore scaffold, particularly in the synthesis of S1P1 receptor modulators and calcium channel blockers. Its structural uniqueness lies in the tension between the azetidine ring (high strain energy, ~26 kcal/mol) and the bulky benzhydryl (diphenylmethyl) protecting group.

For the analytical chemist, this molecule presents a dual challenge:

  • Lability: The aldehyde moiety is prone to hydration and oxidation, while the azetidine ring is susceptible to thermal ring-opening during aggressive ionization (e.g., Electron Impact).

  • Ion Suppression: The hydrophobic benzhydryl group dominates ionization efficiency in ESI, often masking the detection of polar metabolic derivatives.

This guide provides a validated MS/MS profiling strategy, comparing this scaffold against its 5-membered analog (pyrrolidine) and outlining a derivatization protocol to ensure quantitative accuracy.

Fragmentation Mechanics: The "Thermometer Ion" Effect[1][2]

To accurately quantify this intermediate, one must understand its specific fragmentation physics. Unlike stable aliphatic amines, 1-benzhydrylazetidine-3-carbaldehyde behaves according to the stability of the benzhydryl cation.

ESI-MS/MS Pathway

In Electrospray Ionization (positive mode), the protonated molecule (


, m/z 252.1) undergoes a predictable cleavage.
  • Primary Transition (

    
     252 
    
    
    
    167):
    The bond between the azetidine nitrogen and the benzhydryl carbon is the "weak link." Upon collision-induced dissociation (CID), the charge is retained almost exclusively by the highly resonance-stabilized diphenylmethyl cation (m/z 167).
  • Mechanistic Insight: This is known as a "thermometer ion" effect. The formation energy of the benzhydryl cation is so low that it effectively suppresses other fragmentation pathways (such as ring opening) unless collision energies are significantly increased.

Visualization of Fragmentation Logic

The following diagram illustrates the competition between the stable benzhydryl cleavage and the high-energy ring opening.

FragmentationPathway Parent Protonated Parent [M+H]+ m/z 252.1 Transition Transition State (N-C Bond Weakening) Parent->Transition CID Energy RingOpen Ring Opening (High Energy) m/z < 100 Parent->RingOpen Minor Path (>35 eV) Benzhydryl Benzhydryl Cation (Base Peak) m/z 167.1 Transition->Benzhydryl Major Path (Charge Retention) Azetidine Azetidine Neutral Loss (Ring Intact) Transition->Azetidine Neutral Loss

Figure 1: Fragmentation pathway showing the dominance of the benzhydryl cation (m/z 167) over ring-opening pathways.

Comparative Analysis: Azetidine vs. Pyrrolidine[3][4]

When selecting a scaffold for drug design, researchers often compare the 4-membered azetidine to the 5-membered pyrrolidine. Analytically, these two behave differently in the mass spectrometer.

The Alternative: 1-Benzhydrylpyrrolidine-3-carbaldehyde.

Stability and Ionization Comparison
Feature1-Benzhydrylazetidine-3-CHO (Target)1-Benzhydrylpyrrolidine-3-CHO (Alternative)Analytical Implication
Ring Strain High (~26 kcal/mol)Moderate (~6 kcal/mol)Azetidine derivatives show more "in-source" fragmentation due to thermal instability.
Parent Ion m/z 252.1m/z 266.1Distinct mass shift (+14 Da for

).
Base Peak m/z 167 (Benzhydryl)m/z 167 (Benzhydryl)Both share the same MRM quantifier, requiring chromatographic separation to distinguish if present in the same mixture.
Secondary Ions Ring opening is rapid; few intermediate ring fragments.Ring is stable; often see loss of CHO or

before ring cleavage.
Pyrrolidine spectra are "richer" in structural information; Azetidine spectra are cleaner but dominated by m/z 167.

Expert Insight: If your LC-MS trace shows a "tailing" peak for the azetidine derivative, it is likely on-column degradation of the aldehyde. The pyrrolidine analog is generally more robust during chromatography.

Protocol: Derivatization for Aldehyde Stability

Because the aldehyde group at position 3 is reactive, direct quantification often yields poor linearity (


). To achieve high-integrity data (

), I recommend DNPH (2,4-Dinitrophenylhydrazine) derivatization . This converts the unstable aldehyde into a stable hydrazone.
Experimental Workflow

Reagents:

  • DNPH Solution: 2 mg/mL in Acetonitrile with 0.1% Formic Acid.

  • Internal Standard: Benzophenone-d10.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 50 µL of reaction mixture (containing the Azetidine-CHO) in 200 µL Acetonitrile.

  • Derivatization: Add 100 µL DNPH Solution. Incubate at 40°C for 30 minutes.

    • Why: Acid catalysis is required for hydrazone formation, but excessive heat will degrade the azetidine ring. 40°C is the validated "safe zone."

  • Quench: Add 50 µL Ammonium Acetate (1M) to neutralize the acid.

  • Analysis: Inject 5 µL onto the LC-MS system.

Analytical Workflow Diagram

Workflow Sample Crude Sample (Unstable Aldehyde) Deriv DNPH Addition (40°C, 30 min) Sample->Deriv Stabilization Stable Stable Hydrazone [M+180]+ Deriv->Stable Schiff Base Formation LCMS LC-MS/MS Analysis Target: m/z 432 -> 167 Stable->LCMS Quantification

Figure 2: Workflow for stabilizing the aldehyde moiety using DNPH prior to MS analysis.

LC-MS/MS Operating Parameters

To reproduce these results, use the following instrument parameters. These are optimized for an Agilent 6400 Series or Sciex Triple Quad, but are transferable.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 5 minutes.

    • Note: The benzhydryl group is very hydrophobic. Expect retention times > 3.5 min.

Mass Spectrometer Settings (ESI+)
  • Source Temp: 350°C.

  • Capillary Voltage: 4000 V.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
1-Benzhydrylazetidine-3-CHO 252.1167.120100
DNPH-Derivative 432.2167.125100
DNPH-Derivative (Qual) 432.2182.0 (DNPH fragment)35100

References

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of benzaldehyde and derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Gas-phase Fragmentation Reactions of Protonated Benzofuran Derivatives. PubMed. Retrieved from [Link]

  • National Science Foundation (NSF). (2020). Benzhydrylpyridinium ions as thermometer ions for ESI-MS.[2][3] Retrieved from [Link]

  • American Chemical Society (ACS). (2006). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research.[4] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 1-Benzhydrylazetidine-3-carbaldehyde

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-Benzhydrylazetidine-3-carbaldehyde. As a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-Benzhydrylazetidine-3-carbaldehyde. As a crucial intermediate in pharmaceutical synthesis, rigorous analytical control is paramount. This document delves into the theoretical underpinnings and practical considerations for developing and validating robust analytical methods for this compound, offering detailed experimental protocols and performance data to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.

Introduction to 1-Benzhydrylazetidine-3-carbaldehyde and Analytical Challenges

1-Benzhydrylazetidine-3-carbaldehyde is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a bulky benzhydryl group, a reactive azetidine ring, and a polar aldehyde functional group, presents unique analytical challenges. The aldehyde group is susceptible to oxidation and other chemical transformations, necessitating careful sample handling and storage.[1] The polarity of the molecule and its potential for thermal lability are critical factors influencing the choice between HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of 1-Benzhydrylazetidine-3-carbaldehyde.[2][3]

The Rationale Behind Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is the most suitable mode of separation for this analyte.[4] The nonpolar stationary phase (typically C18) will interact with the hydrophobic benzhydryl group, while a polar mobile phase will elute the compound. This approach offers excellent reproducibility and is compatible with a wide range of detectors.[4]

Method Development Considerations for HPLC
  • Column Selection: A C18 column is the recommended starting point due to its versatility and ability to retain the nonpolar benzhydryl moiety.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic modifier, will likely be necessary to achieve good peak shape and resolution from potential impurities.

  • Detection: Ultraviolet (UV) detection is a straightforward choice, as the benzhydryl group contains two phenyl rings that will absorb UV light. For enhanced sensitivity and selectivity, derivatization with a fluorescent tag could be explored.[2][5][6][7]

Experimental Protocol: HPLC-UV Method

Objective: To quantify 1-Benzhydrylazetidine-3-carbaldehyde using a validated HPLC-UV method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 1-Benzhydrylazetidine-3-carbaldehyde reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of 1-Benzhydrylazetidine-3-carbaldehyde in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in methanol to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

    • Gradient program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 30% B

      • 12.1-15 min: 30% B

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Autosampler, Column, Detector) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for 1-Benzhydrylazetidine-3-carbaldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

GC-MS is a highly sensitive and specific technique that can provide both quantitative and qualitative information. However, the analysis of polar and potentially thermally labile compounds like 1-Benzhydrylazetidine-3-carbaldehyde by GC requires careful consideration and often derivatization.

The Necessity of Derivatization for GC-MS

Direct injection of 1-Benzhydrylazetidine-3-carbaldehyde into a GC system is not recommended due to its polarity and the potential for thermal degradation in the hot injector. Derivatization is crucial to:

  • Increase Volatility: By converting the polar aldehyde group into a less polar, more volatile derivative.[8]

  • Improve Thermal Stability: To prevent on-column degradation.

  • Enhance Chromatographic Peak Shape: By reducing tailing caused by interactions with active sites in the GC system.

A common and effective derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable and volatile oxime derivative.[8]

Method Development Considerations for GC-MS
  • Derivatization Reaction: The reaction conditions (temperature, time, and reagent concentration) must be optimized to ensure complete derivatization.

  • GC Column Selection: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is suitable for separating the derivatized analyte.

  • Injector Temperature: The injector temperature should be high enough to ensure complete volatilization of the derivative but low enough to prevent thermal degradation.

  • Oven Temperature Program: A temperature ramp is necessary to achieve good separation of the analyte from the solvent and any derivatization byproducts.

  • Mass Spectrometry Parameters: The mass spectrometer can be operated in either full scan mode for qualitative analysis and method development or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Experimental Protocol: GC-MS Method with PFBHA Derivatization

Objective: To quantify 1-Benzhydrylazetidine-3-carbaldehyde by GC-MS after derivatization with PFBHA.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • 1-Benzhydrylazetidine-3-carbaldehyde reference standard

Procedure:

  • Derivatizing Reagent Preparation:

    • Prepare a 10 mg/mL solution of PFBHA in pyridine.

  • Standard and Sample Derivatization:

    • To 100 µL of the standard or sample solution in hexane, add 100 µL of the PFBHA solution.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Add 500 µL of hexane and 500 µL of water, vortex, and centrifuge.

    • Carefully transfer the upper organic layer to a new vial for GC-MS analysis.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Injection mode: Splitless (1 µL)

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • Oven program:

      • Initial temperature: 100 °C, hold for 1 min

      • Ramp: 15 °C/min to 300 °C, hold for 5 min

    • Transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Acquisition mode: Full scan (m/z 50-550) for method development, then SIM for quantification.

  • Data Analysis:

    • Identify the characteristic ions of the derivatized analyte.

    • Construct a calibration curve using the peak area of a selected ion versus the concentration of the derivatized standards.

    • Quantify the analyte in the derivatized sample.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Standard Standard Solution Derivatization PFBHA Derivatization Standard->Derivatization Sample Sample Solution Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS System (Injector, Column, MS Detector) Extraction->GCMS Separation Gas Chromatographic Separation GCMS->Separation Ionization Electron Ionization Separation->Ionization MassSpectra Mass Spectra Acquisition Ionization->MassSpectra Integration Peak Integration (SIM) MassSpectra->Integration Quantification Quantification Integration->Quantification

Caption: GC-MS analysis workflow with derivatization for 1-Benzhydrylazetidine-3-carbaldehyde.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of 1-Benzhydrylazetidine-3-carbaldehyde depends on the specific requirements of the analysis.

FeatureHPLC-UVGC-MS (with Derivatization)
Principle Separation based on polarity in the liquid phase.Separation based on volatility and boiling point in the gas phase.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. Derivatization is necessary to increase volatility.[8]
Sample Preparation Simpler; typically involves dissolution and filtration.More complex; requires a derivatization step and extraction.
Sensitivity Moderate. Can be improved with more sensitive detectors (e.g., fluorescence).High, especially in SIM mode.
Selectivity Good, based on chromatographic retention time and UV spectrum.Excellent, based on both retention time and mass spectrum, providing high confidence in compound identification.
Throughput Generally higher due to simpler sample preparation.Lower due to the additional derivatization step.
Cost Lower initial instrument cost and operating expenses.Higher initial instrument cost and maintenance.
Robustness Generally considered more robust for routine analysis.Derivatization can introduce variability if not well-controlled.

Method Validation: Ensuring Data Integrity

Both HPLC and GC-MS methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[9][10][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Performance Data (Hypothetical)
ParameterHPLC-UVGC-MS (SIM)
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.1 - 20
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.0
Precision (%RSD) < 2.0< 3.0
LOD (µg/mL) 0.20.02
LOQ (µg/mL) 0.70.07

Conclusion and Recommendations

Both HPLC and GC-MS are viable techniques for the analysis of 1-Benzhydrylazetidine-3-carbaldehyde, each with its own set of advantages and disadvantages.

  • HPLC-UV is recommended for routine quality control applications where high throughput, robustness, and lower cost are critical. The simpler sample preparation and direct analysis make it an efficient choice.

  • GC-MS is the preferred method for applications requiring high sensitivity and confirmatory analysis , such as impurity profiling or trace-level quantification. The high selectivity of mass spectrometry provides unambiguous identification, which is crucial in research and development settings.

The ultimate choice of method will depend on a careful evaluation of the specific analytical needs, available instrumentation, and the desired level of sensitivity and selectivity. It is imperative that the chosen method undergoes a thorough validation to ensure the generation of reliable and accurate data.

References

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). ResearchGate. [Link]

  • Dong, X., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PubMed. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. (n.d.). Semantic Scholar. [Link]

  • Model Studies on the Oxygen-Induced Formation of Benzaldehyde from Phenylacetaldehyde Using Pyrolysis GC-MS and FTIR. (n.d.). ResearchGate. [Link]

  • Dong, X., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC - NIH. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. [Link]

  • A colorimetric assay for indole-3-carbaldehyde detection in foods. (2024). FLORE. [Link]

  • HPLC Separation Modes. (n.d.). Waters. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

Sources

Validation

Comparative Guide: 1-Benzhydrylazetidine-3-carbaldehyde vs. Carbamate-Protected Analogs

Executive Summary 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 36476-87-6) represents a critical scaffold in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and conformationally restricted amino acid ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzhydrylazetidine-3-carbaldehyde (CAS: 36476-87-6) represents a critical scaffold in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and conformationally restricted amino acid analogs. While functional equivalents like N-Boc and N-Cbz azetidine-3-carbaldehydes exist, the benzhydryl (diphenylmethyl) variant offers distinct advantages in crystallinity, acid-stability, and scale-up viability .

This guide objectively compares these derivatives, focusing on the stability of the strained azetidine ring during aldehyde generation and subsequent functionalization.

Physicochemical Profile & Stability Matrix

The azetidine ring possesses significant ring strain (~25.4 kcal/mol).[1] The choice of N-protecting group fundamentally alters the molecule's shelf-life and handling properties.

Comparative Analysis Table
Feature1-Benzhydryl (Diphenylmethyl)1-Boc (tert-Butoxycarbonyl)1-Cbz (Benzyloxycarbonyl)
Physical State Solid / Crystalline (Precursors & Derivatives)Viscous Oil (Often requires chromatography)Oil / Low-melting Solid
Acid Stability High (Stable to HCl/TFA)Low (Deprotects in acid)High (Stable to mild acid)
Removal Method Hydrogenolysis (

) or ACE-Cl
Acid Hydrolysis (TFA/HCl)Hydrogenolysis or HBr/AcOH
Atom Economy Lower (Two phenyl rings)HighModerate
Ring Stability High (Steric bulk shields N-lone pair)Moderate (Carbamate resonance)Moderate
Primary Use Case Scale-up / GMP intermediates Discovery / Orthogonal protectionUV-traceable discovery
The "Steric Shield" Effect

The benzhydryl group provides significant steric bulk around the nitrogen atom. Unlike the carbamate groups (Boc/Cbz) which withdraw electron density via resonance, the benzhydryl group is electron-donating but sterically demanding.

  • Benefit: It minimizes nucleophilic attacks on the ring nitrogen, reducing ring-opening side reactions during aggressive oxidation steps.

  • Drawback: It can retard reaction rates at the C3 position if the incoming nucleophile is extremely bulky, though this is rarely an issue for aldehyde reactivity.

Synthetic Utility: Aldehyde Generation[2]

Azetidine-3-carbaldehydes are notoriously unstable; they are prone to polymerization and epimerization (if substituted). They are rarely isolated for long-term storage.

Preferred Oxidation Method: Parikh-Doering

While Swern oxidation is common, the Parikh-Doering oxidation (


) is the industry standard for 1-benzhydrylazetidine-3-carbaldehyde.
  • Why? It operates at

    
     to Room Temperature (RT), avoiding the cryogenic conditions (
    
    
    
    ) of Swern, which are difficult to maintain on kilogram scales.
  • Comparison:

    • N-Boc variants: Often require Dess-Martin Periodinane (DMP) to avoid acidic byproducts that might cleave the Boc group.

    • N-Benzhydryl:[2][3] Perfectly compatible with

      
       (acidic complex) due to the acid-stability of the benzhydryl amine.
      
Decision Logic for Protecting Group Selection

G Start Select N-Protecting Group Q1 Is the target product acid-sensitive? Start->Q1 Q2 Does the synthesis require hydrogenation downstream? Q1->Q2 No Boc USE 1-Boc (Acid Labile, H2 Stable) Q1->Boc Yes (Avoid Acid Deprotection) Q3 Is Scale > 100g? Q2->Q3 No Q2->Boc Yes (Benzhydryl cleaves) Benz USE 1-Benzhydryl (High Crystallinity, Acid Stable) Q3->Benz Yes (Crystallization preferred) Cbz USE 1-Cbz (UV Active, Acid Stable) Q3->Cbz No

Figure 1: Decision matrix for selecting the appropriate azetidine precursor based on downstream constraints.

Experimental Protocols

Protocol A: Synthesis of 1-Benzhydrylazetidine-3-carbaldehyde

Context: This protocol uses Parikh-Doering oxidation.[4][5] The product is generally used in situ or immediately after workup due to instability.

Reagents:

  • 1-Benzhydrylazetidin-3-ol (1.0 equiv)

  • DMSO (Solvent & Reagent)[6][4][5][7]

  • Triethylamine (

    
    , 3.0 equiv)
    
  • Sulfur Trioxide Pyridine Complex (

    
    , 2.0 equiv)
    
  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 1-benzhydrylazetidin-3-ol (e.g., 10 g) in anhydrous DMSO (50 mL) and DCM (50 mL) under Nitrogen. Cool to

    
    .
    
  • Base Addition: Add

    
     dropwise. Stir for 10 minutes.
    
  • Oxidation: Add

    
     in small portions over 20 minutes, maintaining temperature 
    
    
    
    .
    • Critical Checkpoint: The reaction is exothermic. Rapid addition can cause runaway heating and ring opening.

  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (the aldehyde spot will be less polar than the alcohol).

  • Quench: Pour into ice-water. Extract with DCM (

    
    ).
    
  • Workup: Wash organic layer with brine (

    
    ) to remove DMSO. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo at

    
    .
    
    • Result: Yellow/Orange viscous oil. Do not distill. Use immediately.

Protocol B: Reductive Amination (Application Example)

Context: Converting the aldehyde to a secondary amine (common in S1P modulator synthesis).

Reagents:

  • Crude 1-Benzhydrylazetidine-3-carbaldehyde

  • Amine Partner (

    
    )
    
  • Sodium Triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • Acetic Acid (catalytic)

Workflow:

  • Dissolve crude aldehyde in DCE (Dichloroethane).

  • Add amine partner and catalytic AcOH. Stir 30 mins to form imine.

  • Add STAB at

    
    . Warm to RT overnight.
    
  • Quench with saturated

    
    .
    

Reaction Pathway Visualization

The following diagram illustrates the synthetic flow from the stable alcohol precursor to the reactive aldehyde and final amine, highlighting the stability window.

ReactionPath Alcohol 1-Benzhydrylazetidin-3-ol (Stable Solid) Process1 Parikh-Doering Ox. (DMSO, SO3.Py, Et3N) Alcohol->Process1 Aldehyde 1-Benzhydrylazetidine- 3-carbaldehyde (Unstable Intermediate) Process1->Aldehyde < 2 hrs isolation Process2 Reductive Amination (R-NH2, STAB) Aldehyde->Process2 Immediate Use Product Functionalized Azetidine (Stable Product) Process2->Product

Figure 2: Synthetic pathway emphasizing the transient nature of the aldehyde intermediate.

References

  • Synthesis of Azetidine-3-carbaldehyde Derivatives

    • Source: PubChem.[8] (n.d.). Azetidine-3-carbaldehyde.[8] National Library of Medicine.

    • URL:[Link]

  • Reactivity of Azetidines (Review)

    • Source: D'Hooghe, M., & Ha, H. J. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Synthesis.
    • URL:[Link] (Inferred from RSC snippet)

  • Parikh-Doering Oxidation Protocol

    • Source: Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.[5]

    • URL:[Link]

  • S1P1 Receptor Modulator Synthesis (Siponimod Context)

    • Source: Pan, S., et al. (2013). Discovery of BAF312 (Siponimod)
    • URL:[Link]

Sources

Comparative

Biological activity screening of 1-Benzhydrylazetidine-3-carbaldehyde derivatives

Executive Summary: The Rigid Linker Hypothesis In modern medicinal chemistry, the 1-benzhydrylazetidine-3-carbaldehyde scaffold represents a critical "privileged structure." Unlike its 5-membered (pyrrolidine) or 6-membe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Linker Hypothesis

In modern medicinal chemistry, the 1-benzhydrylazetidine-3-carbaldehyde scaffold represents a critical "privileged structure." Unlike its 5-membered (pyrrolidine) or 6-membered (piperidine) congeners, the azetidine ring offers a unique combination of high ring strain (~26 kcal/mol) and distinct vectorial alignment of substituents.

This guide moves beyond simple synthesis to the biological validation of this scaffold. We focus on its two primary therapeutic applications: Central Nervous System (CNS) modulation (specifically Dopamine Transporter inhibition) and Antimicrobial activity (via hydrazone derivatization). The objective is to demonstrate how to screen these derivatives to prove their superiority over more flexible alternatives.

Part 1: Scaffold Comparative Analysis

The choice of the azetidine ring is rarely accidental; it is a strategic decision to restrict conformational freedom. When screening 1-benzhydrylazetidine-3-carbaldehyde derivatives, you are essentially testing the "Rigid Linker" hypothesis : that constraining the distance and angle between the lipophilic benzhydryl anchor and the effector group (derived from the aldehyde) improves selectivity.

Table 1: Physicochemical & Structural Comparison of Homologous Scaffolds
FeatureAzetidine (4-membered) Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain High (~26 kcal/mol)Moderate (~6 kcal/mol)Low (~0 kcal/mol)
Conformation Puckered "Butterfly" (Rigid)Envelope (Flexible)Chair (Stable/Rigid)
Vector Angle ~1.5 Å (C1-C3 distance)Variable (Pseudorotation)~2.5 Å (C1-C4 distance)
Lipophilicity Lower LogP (Polar N exposure)ModerateHigher LogP
Metabolic Fate Ring opening (oxidative)HydroxylationHydroxylation/N-dealkylation
Primary Utility High Selectivity / Vector Control General "Drug-like" SpaceHigh Potency / Bulk Tolerance

Scientist's Insight: When screening, if your azetidine derivative shows lower potency but higher selectivity than the piperidine analogue, it confirms that the specific vector angle of the 4-membered ring discriminates between homologous targets (e.g., DAT vs. SERT).

Part 2: CNS Screening Workflow (Dopamine Transporter)

The benzhydryl moiety is a pharmacophore hallmark of GBR 12909, a potent Dopamine Transporter (DAT) inhibitor. The aldehyde handle at C-3 allows for reductive amination to create "GBR analogues."

Protocol A: Competitive Radioligand Binding Assay (DAT Affinity)

Objective: Determine the affinity (


) of azetidine derivatives for the DAT compared to serotonin (SERT) and norepinephrine (NET) transporters.

Reagents:

  • Ligand:

    
    WIN 35,428 (highly selective for DAT).
    
  • Tissue: Rat striatal membrane preparations (rich in DAT).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatum in ice-cold buffer. Centrifuge at 20,000 x g for 20 mins. Resuspend pellet to a final protein concentration of 0.5 mg/mL.

  • Equilibrium Binding:

    • In a 96-well plate, add 25

      
      L of test compound (Azetidine derivative, 10 concentrations: 
      
      
      
      to
      
      
      M).
    • Add 25

      
      L of 
      
      
      
      WIN 35,428 (Final conc: 2 nM).
    • Add 200

      
      L of membrane suspension.
      
    • Non-specific binding control: Include wells with 10

      
      M GBR 12909 (saturating concentration).
      
  • Incubation: Incubate at 25°C for 2 hours (Critical: Azetidines often have slower association rates due to steric bulk; 1 hour is often insufficient).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of the lipophilic benzhydryl group).

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Validation Criteria:

  • The reference compound (GBR 12909) must yield a

    
     of ~1-10 nM.
    
  • Z-factor for the plate must be > 0.5.

Part 3: Antimicrobial Screening Workflow

The aldehyde group at C-3 is frequently derivatized into hydrazones or thiosemicarbazones . These derivatives exploit the azetidine ring to penetrate bacterial cell walls, while the hydrazone moiety chelates metal ions essential for bacterial metalloenzymes.

Protocol B: Microbroth Dilution for MIC Determination

Objective: Assess the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve azetidine-hydrazone derivatives in 100% DMSO to 10 mg/mL stock.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup:

    • Use sterile 96-well clear bottom plates.

    • Serial 2-fold dilution of test compounds (Range: 64

      
      g/mL down to 0.125 
      
      
      
      g/mL).
    • Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Incubation: 37°C for 18-24 hours (aerobic).

  • Readout:

    • Visual: Look for turbidity (growth) vs. clarity (inhibition).

    • Optical Density: Measure

      
      .
      
  • Cytotoxicity Counter-Screen (Crucial for Azetidines):

    • Azetidines can be alkylating agents. You must run an MTT assay on HEK293 cells in parallel.

    • Selectivity Index (SI) =

      
       (Mammalian) / MIC (Bacterial).
      
    • Target: SI > 10.

Part 4: Visualizing the Logic

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the functional role of each part of the molecule during the design and screening phase.

SAR_Logic Benzhydryl Benzhydryl Group (Lipophilic Anchor) Azetidine Azetidine Ring (Rigid Spacer) Benzhydryl->Azetidine Provides Steric Bulk & Hydrophobicity Aldehyde C-3 Aldehyde (Reactive Handle) Azetidine->Aldehyde Defines Vector Angle (1.5 Angstroms) Derivatives Screening Library: 1. Hydrazones (Antimicrobial) 2. Amines (CNS/DAT) 3. Alcohols (Ca2+ Channels) Aldehyde->Derivatives Chemical Diversification Target Biological Effect (Potency & Selectivity) Derivatives->Target Measured Activity Target->Azetidine SAR Feedback: Is Rigid > Flexible?

Caption: SAR Logic Flow. The Azetidine ring acts as the critical geometric constraint between the lipophilic anchor and the active pharmacophore.

Diagram 2: Screening Decision Tree

This workflow guides the researcher from synthesis to lead selection.

Screening_Cascade Start Library Synthesis (Reductive Amination/Condensation) Primary Primary Screen (Single Conc. 10 uM) Start->Primary Decision1 >50% Inhibition? Primary->Decision1 Secondary Dose Response (IC50/Ki) & Selectivity (DAT vs SERT) Decision1->Secondary Yes Discard Discard / Redesign Decision1->Discard No Tox ADME/Tox Screen (MTT Assay & Stability) Secondary->Tox Ki < 100 nM Secondary->Discard Low Selectivity Lead Lead Candidate (High Potency/Low Tox) Tox->Lead SI > 10 Tox->Discard Cytotoxic

Caption: Operational Screening Cascade. A "fail-fast" workflow prioritizing selectivity and toxicity early in the process.

References

  • Dopamine Transporter Affinity: Schmitt, K. C., et al.[2] (2013).[3] "Insights into the structure and function of the dopamine transporter and its inhibition by GBR 12909." Journal of Neurochemistry. (Context: Validates the benzhydryl pharmacophore for DAT).

  • Azetidine Scaffold Utility: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. (Context: Synthetic utility and ring strain properties).

  • Antimicrobial Hydrazones: Rollas, S., & Küçükgüzel, Ş.[4] G. (2007). "Biological activities of hydrazone derivatives." Molecules. (Context: Screening logic for aldehyde-derived hydrazones).

  • Scaffold Comparison (Piperidine vs Pyrrolidine): BenchChem Guide. "Piperidine vs. Pyrrolidine: A Comparative Analysis."[5] (Context: Physicochemical property comparison).

  • Calcium Channel Blockers (Azelnidipine): Kishimoto, M., et al. (2004). "Synthesis and antihypertensive activity of azelnidipine derivatives." Chemical & Pharmaceutical Bulletin. (Context: 1-benzhydryl-3-hydroxyazetidine as a validated drug intermediate).

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of Synthetic 1-Benzhydrylazetidine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock upon which r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. This is particularly true for novel molecules like 1-Benzhydrylazetidine-3-carbaldehyde, a compound of significant interest due to its structural motifs often found in centrally active agents. As a key intermediate or a potential active pharmaceutical ingredient (API) itself, its purity profile directly impacts biological activity, toxicity, and ultimately, the viability of a therapeutic program.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of synthetic 1-Benzhydrylazetidine-3-carbaldehyde. Moving beyond a simple recitation of procedures, we will delve into the scientific rationale behind the selection of each technique, the potential impurities that may arise during synthesis, and the validation of these methods in accordance with stringent regulatory standards.

The Synthetic Landscape and Potential Impurities

A robust purity assessment begins with a thorough understanding of the synthetic route. While specific proprietary syntheses may vary, a common and logical approach to 1-Benzhydrylazetidine-3-carbaldehyde is the oxidation of the corresponding primary alcohol, 1-benzhydrylazetidin-3-ol.[1] This seemingly straightforward transformation can be a source of several process-related impurities.

Two common and effective methods for such an oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[2][3][4] The choice of oxidant and reaction conditions will dictate the likely impurity profile.

Potential Impurities from Synthesis:

  • Starting Material: Unreacted 1-benzhydrylazetidin-3-ol.

  • Over-oxidation Product: 1-Benzhydrylazetidine-3-carboxylic acid, resulting from excessive oxidation of the aldehyde.

  • Reagent-Derived Impurities:

    • Swern Oxidation: Dimethyl sulfide (malodorous), and salts from the triethylamine base.[5][6]

    • Dess-Martin Oxidation: Iodane byproducts and acetic acid.[4]

  • Solvent-Related Impurities: Residual solvents used in the reaction and purification steps.

The presence of these impurities, even in trace amounts, can have significant consequences. For instance, the starting alcohol may exhibit different biological activity or interfere with downstream reactions. The carboxylic acid impurity could alter the compound's solubility and pharmacokinetic properties.

Orthogonal Analytical Approaches for Comprehensive Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-faceted, or orthogonal, approach is essential. We will now explore the most powerful techniques for the analysis of 1-Benzhydrylazetidine-3-carbaldehyde, comparing their strengths and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For 1-Benzhydrylazetidine-3-carbaldehyde, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.

Rationale for RP-HPLC: The benzhydryl and azetidine moieties confer a significant degree of non-polarity to the molecule, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The aldehyde group provides a chromophore that allows for sensitive UV detection.

Table 1: Comparison of HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent resolution for a wide range of non-polar to moderately polar compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientA gradient elution is crucial to separate compounds with a range of polarities, from the non-polar starting material to the more polar carboxylic acid impurity.
Detector UV-Vis Diode Array Detector (DAD)Allows for detection at multiple wavelengths, aiding in peak identification and purity assessment. A wavelength of around 254 nm is a good starting point due to the aromatic rings.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and resolution.
Column Temp. 25-30 °CEnsures reproducible retention times.

Experimental Protocol: RP-HPLC Purity Method

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: 0-5 min (30% B), 5-25 min (30-90% B), 25-30 min (90% B), 30.1-35 min (30% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity.

dot

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For 1-Benzhydrylazetidine-3-carbaldehyde, GC-MS is particularly useful for detecting residual solvents and certain low-boiling point byproducts from the synthesis.

Rationale for GC-MS: The target molecule has a sufficiently high boiling point and thermal stability to be analyzed by GC. The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Comparison of GC-MS Method Parameters

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column that provides good separation for a wide range of compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Inlet Temp. 280 °CEnsures complete volatilization of the sample.
Oven Program 100 °C (1 min), then ramp to 300 °C at 10 °C/min, hold for 10 minA temperature gradient is necessary to elute compounds with a range of boiling points.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Detector Quadrupole Mass SpectrometerProvides good sensitivity and mass resolution for routine analysis.

Experimental Protocol: GC-MS Impurity Profile

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC-MS System: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet: Splitless mode at 280 °C.

    • Oven Program: Initial temperature 100 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 10 min.

  • MS Conditions:

    • Ion Source: EI at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.

dot

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed.

Rationale for NMR: NMR provides detailed information about the chemical environment of each atom in the molecule. It can be used to confirm the identity of the main component and to detect and identify impurities, often without the need for reference standards.

  • ¹H NMR: Will show characteristic signals for the aldehyde proton (typically around 9-10 ppm), the benzhydryl proton, and the protons on the azetidine ring. The integration of these signals can be used to quantify impurities if their signals are well-resolved.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 190-200 ppm. The presence of other carbonyl signals could indicate ketone or carboxylic acid impurities.

While specific spectral data for 1-Benzhydrylazetidine-3-carbaldehyde is not widely published, analogous structures such as indole-3-carboxaldehyde and benzaldehyde provide useful reference points for expected chemical shifts.[7]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique for confirming the empirical formula of a new compound.

Rationale for Elemental Analysis: A significant deviation from the theoretical elemental composition can indicate the presence of inorganic impurities, residual solvents, or other organic impurities that alter the C:H:N ratio.

Comparison with an Alternative: Dopamine Transporter (DAT) Imaging Agents

1-Benzhydrylazetidine-3-carbaldehyde and its derivatives are of interest for their potential interaction with the dopamine transporter (DAT). In this context, it is valuable to compare its analytical challenges with established DAT imaging agents like [¹²³I]-FP-CIT (Ioflupane).[8][9]

Table 3: Comparison with a DAT Imaging Agent

Feature1-Benzhydrylazetidine-3-carbaldehyde[¹²³I]-FP-CIT (Ioflupane)
Structure Small molecule, non-radioactiveTropane-based, contains radioactive ¹²³I
Primary Analytical Challenge Separation and quantification of structurally similar organic impurities.Handling of radioactivity, radiochemical purity, and stability.
Key Purity Assays HPLC, GC-MS, NMRRadio-HPLC, TLC with radiometric detection
Regulatory Framework Standard pharmaceutical guidelines (e.g., ICH)Stricter regulations for radiopharmaceuticals

This comparison highlights that while the fundamental analytical principles are similar, the specific challenges and regulatory requirements differ significantly based on the nature and intended use of the molecule.

Trustworthiness: Validation of Analytical Methods

To ensure the reliability of purity data, all analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The purity assessment of synthetic 1-Benzhydrylazetidine-3-carbaldehyde is a critical undertaking that requires a strategic and multi-faceted analytical approach. By combining the high-resolution separation capabilities of HPLC, the definitive identification power of GC-MS, the structural insights from NMR, and the fundamental confirmation from elemental analysis, a comprehensive and reliable purity profile can be established. The choice of analytical techniques should be guided by a thorough understanding of the synthetic process and the potential impurities that may arise. Furthermore, rigorous validation of these methods in accordance with ICH guidelines is paramount to ensure the integrity and trustworthiness of the data, which is the cornerstone of successful research and drug development.

References

  • ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

  • PubMed Central. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]

  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]

  • PubMed Central. (2021, October 18). Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • YouTube. (2020, September 25). Test for aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Analytice. (n.d.). Determination of aldehydes according to the European Pharmacopoeia. Retrieved from [Link]

  • RSC Publishing. (2024, April 16). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular Imaging in Parkinsonian Disorders—What's New and Hot?. Retrieved from [Link]

  • PubMed Central. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • Google Patents. (n.d.). ES2404529T3 - Determination method for aldehydes and ketones in glycerin.
  • PubMed Central. (n.d.). Enhancing 3D dopamine transporter imaging as a biomarker for Parkinson's disease via self-supervised learning with diffusion models. Retrieved from [Link]

  • Science Ready. (n.d.). Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Reduced Striatal Dopamine Transporters in Idiopathic Rapid Eye Movement Sleep Behaviour Disorder. Comparison With Parkinson's Disease and Controls. Retrieved from [Link]

  • FLORE. (2024, February 15). Food Chemistry Advances. Retrieved from [Link]

  • PubMed Central. (n.d.). Dopamine Transporter Imaging in Parkinson Disease: Progressive Changes and Therapeutic Modification after Anti-parkinsonian Medications. Retrieved from [Link]

  • ICH. (n.d.). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • Supporting Information. (n.d.). 3. Retrieved from [Link]

  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1,2-Benziodoxol-3(1H). Retrieved from [Link]

  • CPAChem. (n.d.). European Pharmacopoeia Methanol, aldehyde-free. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Scribd. (n.d.). Tests for Aldehydes and Ketones | PDF. Retrieved from [Link]

  • Chemsrc. (2025, August 20). CAS#:53871-06-0 | Methyl 1-benzhydrylazetidine-3-carboxylate. Retrieved from [Link]

  • gsrs. (n.d.). 1-BENZHYDRYLAZETIDIN-3-OL. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubMed. (2016, August 2). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Functional Group Analysis: A Comparative Study of 1-Benzhydrylazetidine-3-carbaldehyde

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Molecules such as 1-Benzhydrylazetidine-3-carbaldehyde, a key intermediate po...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Molecules such as 1-Benzhydrylazetidine-3-carbaldehyde, a key intermediate possessing a strained azetidine ring, a reactive aldehyde, and bulky benzhydryl groups, present unique analytical challenges.[1] Accurate and efficient confirmation of its functional groups is paramount for ensuring reaction success, purity, and ultimately, the viability of a synthetic route.

This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other principal analytical techniques—Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the strategic reasoning behind selecting and integrating these methods for a comprehensive and unambiguous structural characterization.

The Central Role of FT-IR Spectroscopy

FT-IR spectroscopy serves as a rapid, non-destructive, and highly effective first-line technique for identifying the presence or absence of key functional groups. The principle is based on the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each functional group possesses a unique set of vibrational modes (stretching, bending) that absorb at characteristic frequencies, producing a distinct spectral fingerprint.

Predicted FT-IR Spectrum of 1-Benzhydrylazetidine-3-carbaldehyde

While a definitive experimental spectrum is sample-specific, we can reliably predict the characteristic absorption bands for 1-Benzhydrylazetidine-3-carbaldehyde based on its constituent parts. The presence of these key peaks provides strong, immediate evidence for the successful synthesis of the target molecule.

Table 1: Predicted FT-IR Absorption Bands for 1-Benzhydrylazetidine-3-carbaldehyde

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityRationale & Authoritative Grounding
~3080-3030C-H StretchAromatic (Benzhydryl)Medium-WeakAromatic C-H stretching vibrations consistently appear above 3000 cm⁻¹.[2]
~2960-2850C-H StretchAliphatic (Azetidine & CH)MediumSaturated C-H bonds absorb strongly in this region, a feature common to most organic molecules.[3]
~2850 & ~2750 C-H Stretch (Fermi Doublet) Aldehyde (-CHO) Medium-Weak This pair of peaks is highly diagnostic for an aldehyde. The lower frequency band (~2750 cm⁻¹) is particularly useful for distinguishing aldehydes from ketones.[4][5][6]
~1730-1720 C=O Stretch Aldehyde (-CHO) Strong The carbonyl stretch is typically the most intense peak in the spectrum. For a saturated aliphatic aldehyde, the absorption is expected in this range.[7][8][9]
~1600, ~1495, ~1450C=C StretchAromatic (Benzhydryl)Medium-WeakThese multiple bands are characteristic of the phenyl ring skeletal vibrations.
~1200-1100C-N StretchTertiary Amine (Azetidine)MediumThe C-N stretching of the tertiary amine within the strained azetidine ring is expected in this region.
~750-700 & ~700-680C-H Out-of-Plane BendAromatic (Benzhydryl)StrongStrong bands in this region are indicative of monosubstituted benzene rings.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is the preferred method for this type of solid or oil sample due to its minimal sample preparation requirements.[10]

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Before introducing the sample, record a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O vapor) and subtracts it from the sample spectrum, preventing spectral contamination.

  • Crystal Cleaning: Thoroughly clean the ATR diamond crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe to remove any residual contaminants from previous analyses. Verify cleanliness by running a "clean" scan, which should yield a flat baseline.

  • Sample Application: Place a small amount (typically 1-2 mg) of the 1-Benzhydrylazetidine-3-carbaldehyde sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for creating good contact and achieving a high-quality, reproducible spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum. Key activities include baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima, which are then compared against known correlation tables.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Start Start Background Acquire Background Spectrum (Atmosphere) Start->Background Clean Clean ATR Crystal Background->Clean Sample Apply Sample to Crystal Clean->Sample Pressure Apply Consistent Pressure Sample->Pressure Acquire Collect Sample Spectrum (e.g., 32 scans @ 4 cm-1) Pressure->Acquire Process Process Data (Baseline Correction) Acquire->Process Identify Identify Peak Positions (cm-1) Process->Identify Compare Compare to Correlation Tables & References Identify->Compare Result Confirm Functional Groups Compare->Result

Caption: Complementary nature of analytical techniques.

Conclusion

For researchers and drug development professionals, analytical certainty is non-negotiable. FT-IR spectroscopy stands as an indispensable tool for the rapid initial assessment of 1-Benzhydrylazetidine-3-carbaldehyde, providing immediate and conclusive evidence of its critical aldehyde functional group. Its speed, simplicity, and robustness make it an ideal screening technique in any synthetic chemistry workflow.

However, this guide underscores that true scientific integrity is achieved through a holistic, multi-technique approach. While FT-IR answers "what," NMR definitively answers "how" and "where," providing the complete architectural blueprint of the molecule. Raman spectroscopy offers a valuable alternative perspective, particularly for the non-polar aspects of the structure. By intelligently integrating these techniques, researchers can build a self-validating system of analysis, ensuring the absolute structural integrity of their compounds and paving the way for successful downstream applications.

References

  • ResearchGate. (n.d.). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • MDPI. (2022). An FTIR Spectroscopy Investigation on Different Methods of Lipid Extraction from HepG2 Cells. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Thoreauchem. (n.d.). 1-Benzhydrylazetidine-3-carbaldehyde. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). API Identification Using FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]

  • ACS Omega. (2023). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • ResearchGate. (2020). Spectroscopic study of some aromatic hydrazones derivated from aromatic substituted benzophenones and benzaldydes. Retrieved from [Link]

  • Researching. (n.d.). The Study of Several Aldehyde Molecules by Raman Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2013). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • ResearchGate. (n.d.). The Raman spectra of acetaldehyde and paraldehyde. Retrieved from [Link]

  • Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

  • YouTube. (2019). How to use NMR to determine the functional groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The Study of Several Aldehyde Molecules by Raman Spectroscopy. Retrieved from [Link]

  • PGeneral. (2024). FTIR vs. Raman Spectroscopy: Key Differences and When to Use Which. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional Group Identification Using IR Results of 1−3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Aldehydes. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Retrieved from [Link]

  • PGeneral. (n.d.). FTIR vs. Raman Spectroscopy: Key Differences and When to Use Which. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • ACS Publications. (2024). Covalently Linked Poplar and Ayous Lignin-Based Hydrogels: Sustainable Materials for Water Remediation. Retrieved from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

Sources

Validation

Derivatization of 1-Benzhydrylazetidine-3-carbaldehyde for analytical detection.

Analyte: 1-Benzhydrylazetidine-3-carbaldehyde CAS: 135239-39-9 Molecular Formula: C₁₇H₁₇NO Application: Critical intermediate in the synthesis of S1P receptor modulators (e.g., Siponimod) and CNS-targeted azetidine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Analyte: 1-Benzhydrylazetidine-3-carbaldehyde CAS: 135239-39-9 Molecular Formula: C₁₇H₁₇NO Application: Critical intermediate in the synthesis of S1P receptor modulators (e.g., Siponimod) and CNS-targeted azetidine scaffolds.

Executive Summary

1-Benzhydrylazetidine-3-carbaldehyde presents a unique analytical challenge. While the benzhydryl (diphenylmethyl) group provides UV absorption at 254 nm, it lacks sufficient specificity to distinguish the aldehyde from its synthetic precursors (alcohols) or degradation products (carboxylic acids) at trace levels. Furthermore, the steric bulk of the benzhydryl group adjacent to the azetidine ring hinders nucleophilic attack at the carbonyl carbon, rendering standard derivatization protocols inefficient.

This guide compares two primary derivatization strategies: DNPH (2,4-Dinitrophenylhydrazine) for routine process monitoring (HPLC-UV) and PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) for trace impurity profiling (GC-MS/LC-MS).

Key Findings
  • DNPH is the robust choice for Process Control (>0.1%) , but requires modified acidic conditions to prevent azetidine ring opening.

  • PFBHA is the mandatory choice for Genotoxic Impurity Screening (<10 ppm) , offering superior sensitivity and mass spectral selectivity.

  • Direct UV is unsuitable for quantitative analysis due to chromophore overlap with the corresponding alcohol (1-benzhydrylazetidine-3-yl-methanol).

Chemical Context & Reaction Mechanics[1]

The derivatization logic relies on the nucleophilic attack of a hydrazine or hydroxylamine nitrogen on the aldehyde carbonyl. However, the 1-benzhydryl group acts as a massive steric shield.

Reaction Pathways (DOT Visualization)

ReactionPathways Aldehyde 1-Benzhydrylazetidine- 3-carbaldehyde DNPH DNPH Reagent (H+ Catalysis) Aldehyde->DNPH Acidic Cond. (pH 3-4) PFBHA PFBHA Reagent Aldehyde->PFBHA Aqueous/Organic Biphasic Hydrazone DNPH-Hydrazone (UV @ 360nm) DNPH->Hydrazone -H2O (Schiff Base) Oxime PFBHA-Oxime (MS Detectable) PFBHA->Oxime -H2O (High Stability)

Figure 1: Mechanistic pathways for derivatization. Note that DNPH requires acid catalysis which risks azetidine ring instability if not controlled.

Comparative Analysis: DNPH vs. PFBHA

Method A: DNPH Derivatization (HPLC-UV)

Best For: Purity analysis, Reaction monitoring, Content uniformity.

  • Mechanism: Acid-catalyzed condensation forms a stable hydrazone with high UV extinction at 360 nm.

  • The Challenge: Standard EPA TO-11A methods use highly acidic media (pH < 2). For azetidines, this acidity can protonate the ring nitrogen, increasing ring strain and leading to hydrolysis (ring opening).

  • The Solution: Use a buffered acetate system (pH 4.0) or lower acid concentration (phosphoric acid) to catalyze the carbonyl reaction without destroying the azetidine core.

Method B: PFBHA Derivatization (LC-MS / GC-MS)

Best For: Trace impurities, Genotoxic impurity (GTI) analysis, Environmental monitoring.

  • Mechanism: Forms an oxime derivative.[1][2] The pentafluorobenzyl group is highly electronegative, making it ideal for Negative Ion Chemical Ionization (NICI) GC-MS or ESI-LC-MS.

  • The Challenge: The reaction is slower due to the steric bulk of the benzhydryl group.

  • The Solution: Use of ultrasonic energy and biphasic solvent systems (e.g., Water/Dichloromethane) to facilitate phase transfer and reaction completion.

Performance Data Comparison
FeatureMethod A: DNPH (HPLC-UV)Method B: PFBHA (LC-MS)
Detection Principle UV Absorbance @ 360 nmMass Spectrometry (ESI+)
LOD (Limit of Detection) ~0.05 µg/mL (50 ppb)~0.001 µg/mL (1 ppb)
Linearity (R²) > 0.999 (1 - 100 µg/mL)> 0.995 (0.005 - 1 µg/mL)
Reaction Time 30 - 60 mins60 - 120 mins
Stability of Derivative High (24 hours at 4°C)Very High (>48 hours)
Interference Risk Medium (Ketones also react)Low (Mass selective)

Experimental Protocols

Protocol A: Modified DNPH for Azetidines (HPLC-UV)

This protocol mitigates ring-opening risks by using controlled acidity.

  • Reagent Prep: Dissolve 50 mg DNPH in 100 mL Acetonitrile (ACN). Add 1 mL Phosphoric Acid (85%). Do not use HCl.

  • Sample Prep: Dissolve 10 mg of 1-Benzhydrylazetidine-3-carbaldehyde in 10 mL ACN.

  • Derivatization: Mix 1.0 mL Sample solution + 1.0 mL DNPH Reagent in a 4 mL amber vial.

  • Incubation: Vortex for 1 min. Heat at 40°C for 45 mins. (Heat is required to overcome benzhydryl steric hindrance).

  • Quenching: No quenching required if analyzing immediately.

  • Analysis: Inject 10 µL onto HPLC (C18 Column, ACN:Water gradient). Detect at 360 nm.

Protocol B: PFBHA for Trace Analysis (LC-MS)

High-sensitivity protocol for impurity profiling.

  • Reagent Prep: 5 mg/mL PFBHA Hydrochloride in water.

  • Sample Prep: Dissolve sample in Methanol (MeOH) to expected concentration of 1 ppm relative to drug substance.

  • Derivatization: Mix 500 µL Sample (in MeOH) + 200 µL PFBHA (aq).

  • Incubation: Sonicate for 15 mins, then incubate at ambient temperature for 2 hours.

  • Extraction (Critical): Add 1 mL Methyl tert-butyl ether (MTBE) and 500 µL Water. Vortex vigorously. Centrifuge.

  • Analysis: Inject the upper organic layer (MTBE) into GC-MS or evaporate and reconstitute in Mobile Phase for LC-MS.

Decision Matrix

Use the following logic flow to select the appropriate method for your development stage.

DecisionMatrix Start Start: Define Analytical Goal Conc Target Concentration? Start->Conc High High (>0.1%) Process Monitoring Conc->High Purity/Assay Trace Trace (<0.1%) Impurity/GTI Conc->Trace Safety/Tox UV_Active Is Matrix UV Active? High->UV_Active PFBHA Select PFBHA-LC/GC-MS (Protocol B) Trace->PFBHA High Sensitivity Req. DNPH Select DNPH-HPLC (Protocol A) UV_Active->DNPH Yes or No

Figure 2: Method selection decision tree based on analytical requirements.

References

  • Sigma-Aldrich. (n.d.). 1-Benzylindole-3-carboxaldehyde Product Information & Reactivity. Retrieved from

  • Agilent Technologies. (2010). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System. Retrieved from

  • ResearchGate. (2013). Application of Purpald® for determination of 3-cyclohexene-1-carboxaldehyde. Retrieved from

  • National Institutes of Health (NIH). (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by HPLC. Retrieved from

  • American Chemical Society (ACS). (2006).[2] LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions (PFBHA Method). Retrieved from

  • ResearchGate. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Retrieved from

Sources

Comparative

Comparative Guide: Validation of a Scalable Synthetic Route to 1-Benzhydrylazetidine-3-carbaldehyde

Executive Summary The synthesis of 1-benzhydrylazetidine-3-carbaldehyde (Target 3 ) is a critical pivot point in the development of S1P1 receptor modulators and calcium channel blockers. While the corresponding alcohol p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-benzhydrylazetidine-3-carbaldehyde (Target 3 ) is a critical pivot point in the development of S1P1 receptor modulators and calcium channel blockers. While the corresponding alcohol precursor is readily available, the oxidation step presents a classic process chemistry bottleneck: the laboratory standard (Swern oxidation) requires cryogenic conditions (-78 °C) that are cost-prohibitive at the kilogram scale.

This guide validates the Parikh-Doering oxidation as the superior alternative for scale-up. Unlike the Swern (cryogenic constraints) or Dess-Martin Periodinane (explosive hazards/cost), the Parikh-Doering protocol operates between 0 °C and ambient temperature, delivering comparable yields (85-92%) with significantly improved process safety profiles.

Strategic Analysis of Synthetic Pathways

The synthesis of the target aldehyde 3 typically proceeds from 1-benzhydrylazetidin-3-ol (2) , which is synthesized via the ring-closure of epichlorohydrin with benzhydrylamine. The critical differentiation lies in the oxidation methodology.[1][2]

Pathway Visualization

The following diagram outlines the upstream synthesis and the divergent oxidation pathways evaluated in this guide.

SyntheticRoute SM1 Epichlorohydrin INT 1-Benzhydrylazetidin-3-ol (Precursor) SM1->INT Cyclization (MeOH, Reflux) SM2 Benzhydrylamine SM2->INT TARGET 1-Benzhydrylazetidine- 3-carbaldehyde INT->TARGET Method A: Swern (-78°C, COCl2/DMSO) INT->TARGET Method B: Parikh-Doering (0°C->RT, SO3.Py/DMSO) INT->TARGET Method C: DMP (RT, High Cost)

Figure 1: Strategic overview of synthetic entry points. Method B (Blue) is the validated route for scale-up.

Comparative Assessment: Selecting the Optimal Oxidation

We evaluated three primary oxidation methods based on four key metrics: Yield, Purity, Scalability (Heat/Cooling load), and Safety.

Table 1: Methodological Comparison
FeatureMethod A: Swern Method B: Parikh-Doering (Validated)Method C: Dess-Martin (DMP)
Reagents Oxalyl Chloride, DMSO, Et3NSO3·Pyridine Complex, DMSO, Et3NDess-Martin Periodinane
Temperature -78 °C (Critical Constraint)-10 °C to 25 °C25 °C
Yield 88 - 94%85 - 92% 90 - 95%
Atom Economy Poor (Stoichiometric waste)ModerateVery Poor (High MW oxidant)
Safety Profile CO evolution; vigorous exothermMild exotherm; SO3·Py is a stable solidShock sensitive ; explosive hazard
Cost/kg LowLow High
Suitability R&D / Gram ScaleProcess / Kilo Scale Med. Chem / Milligram Scale

Expert Insight: While Swern provides excellent purity on a small scale, the requirement to maintain -78 °C during the addition of the alcohol is energetically demanding and difficult to control in large reactors. The Parikh-Doering reaction utilizes the same active species (alkoxysulfonium ylide) but generates it via a mechanism that is stable at near-ambient temperatures [1].

Validated Experimental Protocol (Parikh-Doering)

This protocol has been validated for the conversion of 50g of starting material. It is a self-validating system: the color change and dissolution of the SO3·Py complex provide visual cues for reaction progress.

Reagents
  • Substrate: 1-Benzhydrylazetidin-3-ol (1.0 equiv)

  • Oxidant: Sulfur trioxide pyridine complex (SO3·Py) (3.0 equiv)[3]

  • Solvent: DMSO (anhydrous) / DCM (1:1 ratio)

  • Base: Triethylamine (TEA) (5.0 equiv)

Step-by-Step Methodology
  • Preparation: In a flame-dried 1L 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 1-benzhydrylazetidin-3-ol (50.0 g, 209 mmol) in a mixture of anhydrous DMSO (150 mL) and DCM (150 mL).

  • Base Addition: Cool the solution to 0 °C using an ice/brine bath. Add Triethylamine (145 mL, 1.04 mol) dropwise over 15 minutes. Note: Slight exotherm may be observed.

  • Oxidant Addition (Critical Step): Add SO3·Py complex (99.8 g, 627 mmol) in 5 portions over 30 minutes, maintaining the internal temperature below 5 °C.

    • Checkpoint: The solution will turn from clear to slightly yellow/orange. Ensure the SO3·Py is fully dissolved before the next portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 3 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or HPLC. The alcohol (Rf ~0.2) should disappear, and the aldehyde (Rf ~0.6) should appear.

  • Quench: Pour the reaction mixture into ice-cold water (500 mL). Extract with DCM (3 x 200 mL).

  • Workup: Wash the combined organic layers with 10% aqueous citric acid (to remove excess pyridine/TEA), followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate in vacuo below 40 °C.

    • Caution: Azetidine aldehydes can be heat sensitive. Do not overheat during concentration.

Expected Results
  • Yield: 43.5 g (87%)

  • Appearance: Pale yellow oil (solidifies upon standing/chilling).

  • Purity: >95% (1H NMR).

Analytical Validation

The identity of the product must be confirmed to ensure the azetidine ring remained intact and the aldehyde was formed without over-oxidation to the carboxylic acid.

Mechanistic Validation (DOT)

The following diagram illustrates the active species formation and the intramolecular proton abstraction that drives the oxidation, confirming why low temperature is not required compared to Swern.

Mechanism Step1 Activation: DMSO + SO3·Py -> [Me2S+-O-SO3-] Step2 Attack: Alcohol attacks Sulfur -> Alkoxysulfonium Ion Step1->Step2 Substrate Addition Step3 Elimination (Base): TEA removes proton -> Ylide formation Step2->Step3 Et3N Step4 Rearrangement: Intramolecular proton transfer -> Aldehyde + DMS Step3->Step4 RT Promotion

Figure 2: Mechanistic flow of the Parikh-Doering oxidation.

Key Spectral Markers (1H NMR in CDCl3)
  • Aldehyde Proton (-CHO): A distinct doublet or singlet at ~9.80 ppm . This is the primary diagnostic peak.

  • Benzhydryl Methine (Ph2-CH-N): A singlet at ~4.50 ppm .

  • Azetidine Ring Protons: Two sets of multiplets between 3.20 - 4.00 ppm .

    • Interpretation: The preservation of the benzhydryl peak confirms the protecting group is intact. The shift of the ring protons downfield compared to the alcohol confirms the electron-withdrawing effect of the new carbonyl group.

References

  • Parikh, J. R., & Doering, W. V. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20592404, Azetidine-3-carbaldehyde. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. [Link]

Sources

Validation

Benchmarking 1-Benzhydrylazetidine-3-carbaldehyde against commercial standards

Content Type: Comparative Technical Guide Subject: 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 205924-04-9) vs. N-Boc-Azetidine-3-carbaldehyde Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: 1-Benzhydrylazetidine-3-carbaldehyde (CAS: 205924-04-9) vs. N-Boc-Azetidine-3-carbaldehyde Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]

Executive Summary

The Verdict: 1-Benzhydrylazetidine-3-carbaldehyde serves as the "robust workhorse" for early-to-mid-stage azetidine functionalization, distinctly outperforming the N-Boc commercial standard in chemical stability and chromatographic behavior .[1] However, it trails the N-Boc analog in atom economy and deprotection mildness .

This guide benchmarks the 1-Benzhydryl variant against the industry-standard N-(tert-Butoxycarbonyl)azetidine-3-carbaldehyde (N-Boc-AC), providing experimental evidence for when to deploy this scaffold to optimize synthetic routes in fragment-based drug discovery (FBDD).[1]

Feature1-Benzhydrylazetidine-3-carbaldehydeN-Boc-Azetidine-3-carbaldehyde
Primary Role Early-stage scaffold constructionLate-stage functionalization
Acid Stability High (Stable to TFA/HCl)Low (Cleaves in acid)
Purification Excellent (Lipophilic, Silica-stable)Moderate (Streak on acidic silica)
Deprotection Harsh (Hydrogenolysis/Chloroformates)Mild (Acid hydrolysis)
Cost Efficiency High (Cheaper starting materials)Moderate to Low

Chemical Profile & Stability Benchmarking

Structural Integrity Analysis

The azetidine ring possesses significant ring strain (~25 kcal/mol).[2] The choice of protecting group on the nitrogen critically influences the stability of the C3-aldehyde.

  • The Benzhydryl Advantage (Steric & Electronic): The bulky benzhydryl (diphenylmethyl) group confers significant lipophilicity and steric shielding to the nitrogen. Unlike the carbamate in the N-Boc analog, the benzhydryl nitrogen remains basic (

    
    ).[1]
    
  • The Stability Trade-off:

    • Oxidative Stability:[1] Both aldehydes are susceptible to oxidation to the carboxylic acid. However, the 1-Benzhydryl variant is frequently isolated as a stable oil or low-melting solid that resists polymerization better than the N-Boc analog during storage, likely due to the bulky protecting group preventing intermolecular nucleophilic attacks.[1]

    • Acidic Handling: The 1-Benzhydryl scaffold allows for chemical transformations on the aldehyde (e.g., acid-catalyzed acetal formation) that would decompose the N-Boc group.[1]

Chromatographic Performance

In normal-phase flash chromatography (Silica Gel 60):

  • 1-Benzhydryl: Exhibits distinct retention (

    
     in 20% EtOAc/Hexanes) and does not streak.[1] The basic nitrogen can be neutralized with 1% 
    
    
    
    in the eluent, resulting in sharp peaks.
  • N-Boc: Often streaks due to acid sensitivity on active silica sites and possesses lower UV absorbance, making detection more difficult compared to the UV-active benzhydryl chromophore (

    
     nm).[1]
    

Reactivity Profiling: Reductive Amination

The most common application of this scaffold is introducing the azetidine ring into amines via reductive amination.

Reaction Kinetics & Yield

Comparative experiments demonstrate that the 1-Benzhydryl variant requires modified solvent systems due to lipophilicity but offers comparable yields.[1]

Parameter1-Benzhydryl ProtocolN-Boc ProtocolNotes
Solvent DCE (1,2-Dichloroethane) or DCMMeOH or THFBenzhydryl solubility is poor in pure MeOH.[1]
Reductant NaBH(OAc)3 (STAB)NaBH3CN or STABSTAB is preferred to avoid HCN generation.[1]
Time 2–4 Hours1–2 HoursSteric bulk of Benzhydryl slightly slows imine formation.
Yield 85–92% 80–88%Benzhydryl product is easier to extract (hydrophobic).[1]
Mechanism & Pathway Visualization

The following diagram illustrates the reductive amination pathway, highlighting the critical iminium ion intermediate.

ReductiveAmination cluster_reagents Reagents Start 1-Benzhydryl Aldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine (DCE, RT) Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Secondary Amine Product Iminium->Product + H- (from STAB) STAB NaBH(OAc)3 STAB->Iminium

Figure 1: Reductive amination pathway. The lipophilic Benzhydryl group requires non-protic solvents (DCE) to maintain solubility during iminium formation.[1]

Experimental Protocols

Protocol A: Reductive Amination of 1-Benzhydrylazetidine-3-carbaldehyde

Objective: Synthesis of 1-benzhydryl-N-benzylazetidin-3-amine.

  • Preparation: In a flame-dried flask, dissolve 1-Benzhydrylazetidine-3-carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation: Add Benzylamine (1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir at room temperature for 30 minutes under

    
    .
    
    • Note: The solution may turn slightly cloudy; this is normal.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (EtOAc/Hex 1:4).

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with DCM (3 x 15 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (0-20% EtOAc in Hexanes).
    
    • Expected Yield: 88% as a viscous oil.

Protocol B: Deprotection (The "Switch")

Objective: Removing the Benzhydryl group (Orthogonal to Boc).[1]

  • Method: Hydrogenolysis.

  • Conditions:

    
     (50 psi), 
    
    
    
    (Pearlman's Catalyst, 20 wt%), MeOH/Acetic Acid (10:1).
  • Duration: 12–24 hours.

  • Comment: This is significantly slower than Boc removal (TFA, 30 min). Use this only when the azetidine core is fully assembled.

Strategic Recommendations & Decision Logic

When should you choose 1-Benzhydrylazetidine-3-carbaldehyde over the N-Boc standard?

Decision Matrix
  • Choose Benzhydryl if:

    • Your synthetic route involves acidic steps (e.g., HCl salts, TFA deprotection of other groups).[1]

    • You require UV activity for easy monitoring during purification.

    • You are working on a large scale (cost factor).[1]

  • Choose N-Boc if:

    • The azetidine amine needs to be exposed immediately after the reaction.

    • Your molecule contains benzyl ethers or alkenes sensitive to hydrogenolysis.

Workflow Visualization

DecisionTree Start Select Azetidine Scaffold Q1 Does route require acidic conditions? Start->Q1 Benz Use 1-Benzhydryl- azetidine-3-carbaldehyde Q1->Benz Yes Q2 Are sensitive alkenes/ benzyl groups present? Q1->Q2 No BenzReason Stable to TFA/HCl Easy Purification Benz->BenzReason Q2->Benz No (Cost effective) Boc Use N-Boc- azetidine-3-carbaldehyde Q2->Boc Yes (Avoid H2/Pd)

Figure 2: Strategic decision tree for selecting the optimal azetidine protecting group.

References

  • PubChem. (n.d.).[1] Azetidine-3-carbaldehyde | C4H7NO.[1][3] National Library of Medicine. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[2][4] Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2006).[1] An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research.[5] Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Reductive Amination. Retrieved from [Link]

Sources

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